1,4-DPCA ethyl ester
説明
The exact mass of the compound Ethyl 4-oxo-1,4-dihydro-1,10-phenanthroline-3-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 371161. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
ethyl 4-oxo-1H-1,10-phenanthroline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-2-20-15(19)11-8-17-13-10(14(11)18)6-5-9-4-3-7-16-12(9)13/h3-8H,2H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPWGIFULUYTQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70964286 | |
| Record name | Ethyl 4-oxo-1,4-dihydro-1,10-phenanthroline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70964286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86443-19-8, 49590-04-7 | |
| Record name | NSC371161 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=371161 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC302848 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302848 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 4-oxo-1,4-dihydro-1,10-phenanthroline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70964286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1,4-DPCA ethyl ester mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of 1,4-DPCA Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) and its ethyl ester derivative are potent inhibitors of prolyl-4-hydroxylase (PHD) enzymes.[1] This inhibition leads to the stabilization and accumulation of Hypoxia-Inducible Factor-1α (HIF-1α), a master regulator of cellular responses to low oxygen levels.[2][3] By activating the HIF-1α pathway even under normoxic conditions, this compound holds significant therapeutic potential in regenerative medicine, particularly for promoting the repair of both soft and hard tissues.[4][5][6][7] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Core Mechanism of Action: HIF-1α Stabilization
Under normal oxygen conditions (normoxia), HIF-1α is continuously synthesized and rapidly degraded. Prolyl hydroxylase domain (PHD) enzymes hydroxylate specific proline residues on the HIF-1α subunit.[2] This hydroxylation event is recognized by the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex that targets HIF-1α for proteasomal degradation.[2]
1,4-DPCA acts as a competitive inhibitor of PHDs.[8] By blocking PHD activity, 1,4-DPCA prevents the hydroxylation of HIF-1α.[3] Consequently, HIF-1α is not recognized by the VHL E3 ubiquitin ligase complex and escapes degradation. The stabilized HIF-1α translocates to the nucleus, where it dimerizes with the constitutively expressed HIF-1β subunit. This heterodimer then binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, initiating their transcription.[2]
The ethyl ester form of 1,4-DPCA is likely utilized to enhance cell permeability and bioavailability, with the ester group being cleaved by intracellular esterases to release the active 1,4-DPCA molecule.
Signaling Pathway
Figure 1: Mechanism of this compound Action.
Downstream Cellular and Physiological Effects
The stabilization of HIF-1α by 1,4-DPCA initiates a cascade of transcriptional responses that collectively promote tissue regeneration and modulate inflammation.
Metabolic Reprogramming
1,4-DPCA treatment induces a shift from oxidative phosphorylation to aerobic glycolysis, a metabolic state characteristic of embryonic tissues and stem cells.[4][5] This is achieved through the upregulation of key glycolytic enzymes and glucose transporters.
Angiogenesis and Cell Migration
HIF-1α is a potent inducer of angiogenesis through the transcriptional activation of Vascular Endothelial Growth Factor A (VEGFA).[2] Furthermore, it upregulates the expression of the chemokine receptor CXCR4 and its ligand CXCL12, which are crucial for the recruitment of progenitor and immune cells to the site of injury.[2]
Immune Modulation
1,4-DPCA has been shown to promote the accumulation of FOXP3+ T regulatory (Treg) cells, which play a critical role in resolving inflammation and facilitating tissue repair.[2] This effect is, at least in part, dependent on the CXCR4/CXCL12 axis.[2]
Osteogenesis
In models of periodontal disease, 1,4-DPCA treatment has been associated with increased expression of osteogenic genes, leading to the regeneration of alveolar bone.[2][9]
Quantitative Data
The following tables summarize the quantitative effects of 1,4-DPCA as reported in the literature.
Table 1: In Vitro Inhibitory Activity of 1,4-DPCA
| Target | Assay | IC50 | Source |
|---|---|---|---|
| Collagen Hydroxylation | Human Foreskin Fibroblasts | 2.4 µM | [1] |
| Factor Inhibiting HIF (FIH) | | 60 µM |[1] |
Table 2: Gene Expression Changes in Mouse Gingival Tissue Following 1,4-DPCA Treatment
| Gene | Function | Fold Change vs. Control | p-value | Source |
|---|---|---|---|---|
| Vegfa | Angiogenesis | Upregulated | <0.05 | [2] |
| Cxcl12 | Chemokine | Upregulated | <0.05 | [2] |
| Cxcr4 | Chemokine Receptor | Upregulated | <0.05 | [2] |
| Ldha | Aerobic Glycolysis | Increased | p = 0.0439 | [5] |
| Pdk1 | Aerobic Glycolysis | Increased | p = 0.0095 | [5] |
| Glut1 | Aerobic Glycolysis | Increased | p = 0.0922 | [5] |
| Gapdh | Aerobic Glycolysis | Increased | p = 0.0103 | [5] |
| Pgk1 | Aerobic Glycolysis | Increased | p = 0.0001 |[5] |
Experimental Protocols
Ligature-Induced Periodontitis Mouse Model
This model is used to study bone loss and regeneration in the context of periodontal disease.[2][4][6]
-
Animal Model: C57BL/6 mice are typically used.[2]
-
Ligature Placement: A silk ligature is placed around the second maxillary molar to induce inflammation and bone loss. The ligature is maintained for a period of 10 days.[2][5]
-
Treatment: After ligature removal, mice are subcutaneously injected with a timed-release formulation of 1,4-DPCA, often encapsulated in a hydrogel.[2][5] Control animals receive the vehicle alone.
-
Analysis: Tissues are harvested at various time points for analysis.
-
Bone Regeneration: Measured using micro-computed tomography (micro-CT).[5]
-
Protein Expression: Gingival tissue lysates are analyzed by immunoblotting for proteins such as HIF-1α.[2][10]
-
Gene Expression: RNA is extracted from gingival tissue, and quantitative real-time PCR (qPCR) is performed to measure the expression of target genes.[2][5]
-
Histology and Immunohistochemistry: Tissue sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) for general morphology or with specific antibodies for immunofluorescence analysis of protein localization.[2][5]
-
Immunoblotting for HIF-1α
-
Sample Preparation: Gingival tissues are dissected and homogenized in lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for HIF-1α.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using a digital imaging system. Densitometry is used for quantification.[2][10]
Experimental Workflow
Figure 2: Workflow for Periodontitis Model Experiments.
Conclusion
This compound represents a promising therapeutic agent for promoting tissue regeneration. Its mechanism of action is centered on the inhibition of prolyl hydroxylases, leading to the stabilization of HIF-1α. This, in turn, activates a broad transcriptional program that enhances angiogenesis, modulates the immune response, and promotes a regenerative metabolic state. The preclinical data, particularly in models of periodontal disease, are encouraging and support further investigation of 1,4-DPCA and related compounds for clinical applications in regenerative medicine. Future research should focus on optimizing delivery systems, further elucidating the downstream effects in various tissue types, and conducting rigorous pharmacokinetic and toxicology studies to pave the way for human clinical trials.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming [frontiersin.org]
- 6. Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. News – Regenerative drug restores bone in Lankenau research study | Main Line Health [mainlinehealth.org]
- 8. ETHYL 3 4-DIHYDROXYBENZOATE - Ataman Kimya [atamanchemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis and Purification of 1,4-Dihydropyridine Ethyl Esters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 1,4-dihydropyridine (B1200194) (1,4-DHP) ethyl esters, a significant class of heterocyclic compounds. These molecules are foundational in medicinal chemistry, most notably as L-type calcium channel blockers used in treating cardiovascular diseases like hypertension and angina.[1][2] The core of this guide focuses on the Hantzsch reaction, the most prominent method for synthesizing this class of compounds, followed by detailed purification and characterization protocols.
Additionally, this document will briefly touch upon the signaling pathway of a distinct molecule, 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid, also known by the acronym 1,4-DPCA. This compound is a potent prolyl-4-hydroxylase (PHD) inhibitor and is relevant in the context of tissue regeneration and metabolic reprogramming through its influence on the Hypoxia-Inducible Factor 1α (HIF-1α) pathway.[3][4][5]
Part 1: Synthesis of 1,4-Dihydropyridine Ethyl Esters via Hantzsch Reaction
The Hantzsch synthesis, first reported in 1882, is a classic multi-component reaction that efficiently produces 1,4-dihydropyridines in a one-pot procedure.[2][6] The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester (such as ethyl acetoacetate), and an ammonia (B1221849) source (commonly ammonium (B1175870) acetate).[7][8]
The versatility of the Hantzsch reaction allows for the synthesis of a wide array of structurally diverse 1,4-DHPs by varying the aldehyde and β-ketoester components.[9][10] Modern iterations of this method often employ catalysts and environmentally benign conditions to improve yields and simplify procedures.[2][6]
General Experimental Protocol
The following protocol is a generalized procedure based on several reported catalytic methods for the Hantzsch synthesis.
Materials:
-
Aromatic or aliphatic aldehyde (1 mmol)
-
Ethyl acetoacetate (B1235776) (2.0 - 2.4 mmol)
-
Ammonium acetate (B1210297) (1.2 - 2.0 mmol)
-
Catalyst (e.g., γ-Al2O3 nanoparticles, MnFe2O4, FeCl3)[6][7][9]
-
Reaction vessel (round-bottom flask)
-
Heating source (oil bath) and magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Combine the aldehyde (1 mmol), ethyl acetoacetate (2.0-2.4 mmol), ammonium acetate (1.2-2.0 mmol), and a catalytic amount of the chosen catalyst in a round-bottom flask.[6][7]
-
If using a solvent, add it to the mixture (e.g., 5 mL of ethanol).[6]
-
Heat the reaction mixture with stirring to a specified temperature (typically 80-110 °C) for the required time (ranging from 10 minutes to several hours).[6][7][9]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).[6][9]
-
Upon completion, cool the reaction mixture to room temperature.
-
If the reaction was performed in a solvent, it may be evaporated under reduced pressure.[9]
-
The crude product is then subjected to purification.
Synthesis Workflow Diagram
References
- 1. cic.azaruniv.ac.ir [cic.azaruniv.ac.ir]
- 2. acgpubs.org [acgpubs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic effect of ROS-generating polydopamine on drug-induced bone tissue regeneration - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Synthesis of 1, 4-Dihydropyridine Derivatives using FeCl3 as Catalyst under Solvent-free Condition – Oriental Journal of Chemistry [orientjchem.org]
- 8. jsynthchem.com [jsynthchem.com]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Chemical Properties and Stability of 1,4-DPCA Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and stability of 1,4-DPCA ethyl ester (ethyl 4-oxo-1,4-dihydro-[1][2]phenanthroline-3-carboxylate), a compound of interest in pharmaceutical research. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development by consolidating available data on its physicochemical characteristics and stability profile.
Core Chemical Properties
This compound, a derivative of 1,4-dihydropyridine (B1200194), possesses a unique tricyclic structure that underpins its biological activity. A summary of its key chemical identifiers and properties is presented below.
| Property | Value | Source |
| Chemical Name | Ethyl 4-oxo-1,4-dihydro-[1][2]phenanthroline-3-carboxylate | N/A |
| Synonyms | 1,4-dihydrophenonthrolin-4-one-3-Carboxylic acid ethyl ester, NSC 371161 | [1] |
| CAS Number | 86443-19-8 | [1] |
| Molecular Formula | C₁₅H₁₂N₂O₃ | [1][] |
| Molecular Weight | 268.27 g/mol | [] |
| Appearance | To be determined | [2] |
| Purity | >98% (typical) | [2] |
Table 1: Core Chemical Properties of this compound
Solubility
The solubility of this compound has been determined in various common laboratory solvents, which is a critical parameter for its handling, formulation, and in vitro studies.
| Solvent | Solubility |
| DMF | 20 mg/mL |
| DMSO | 20 mg/mL |
| Ethanol | 10 mg/mL |
Table 2: Solubility of this compound [1]
Stability Profile
Understanding the stability of this compound is paramount for its proper storage, handling, and the development of stable pharmaceutical formulations.
Storage and Shelf Life
For long-term storage, it is recommended to store this compound at -20°C. Under these conditions, the compound is reported to be stable for at least four years. For short-term storage, such as days to weeks, a temperature of 0-4°C in a dry, dark environment is advisable.[1][2]
Degradation Pathways
As a derivative of 1,4-dihydropyridine, this compound is susceptible to degradation under certain conditions, primarily through oxidation and photodegradation.
Oxidative Degradation: The dihydropyridine (B1217469) ring is prone to oxidation, which typically results in the aromatization of the ring to form the corresponding pyridine (B92270) derivative. This transformation leads to a loss of biological activity.
Photodegradation: Exposure to light, particularly UV light, can induce the degradation of 1,4-dihydropyridine compounds. The primary photodegradation pathway also involves the oxidation of the dihydropyridine ring to the pyridine analog.
A proposed general degradation pathway for 1,4-dihydropyridine derivatives is illustrated below.
Figure 1: Proposed General Degradation Pathway for this compound. This diagram illustrates the primary degradation route for 1,4-dihydropyridine derivatives, leading to an aromatized product upon exposure to oxidative stress or light.
Experimental Protocols
Detailed experimental protocols are essential for the accurate determination of the chemical properties and stability of this compound. Standardized methodologies, such as those outlined by the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD), should be followed.
Stability-Indicating HPLC Method Development
A crucial aspect of stability testing is the development of a validated stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC). The goal of such a method is to separate the active pharmaceutical ingredient (API) from its degradation products, allowing for accurate quantification of the API's purity and the extent of degradation.
The workflow for developing a stability-indicating HPLC method is outlined below.
Figure 2: Workflow for Stability-Indicating HPLC Method Development. This flowchart outlines the key steps in developing a robust analytical method to assess the stability of a pharmaceutical compound.
Forced Degradation Studies: To ensure the specificity of the analytical method, forced degradation studies should be conducted on this compound. This involves subjecting the compound to various stress conditions to generate potential degradation products. Recommended stress conditions include:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 30 minutes.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 30 minutes.
-
Oxidation: 3% H₂O₂ at room temperature for 6 hours.
-
Photostability: Exposure to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of UVA light.
-
Thermal Stress: Elevated temperatures (e.g., 60°C).
Method Validation: The developed HPLC method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. Validation parameters include specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.
Conclusion
This technical guide has summarized the currently available information on the chemical properties and stability of this compound. While key identifiers and solubility data are established, further experimental determination of physicochemical properties such as melting point, boiling point, pKa, and logP would be beneficial for a more complete profile. The stability of this compound is a critical consideration, with evidence suggesting that, like other 1,4-dihydropyridine derivatives, it is susceptible to oxidation and photodegradation. The development of a validated stability-indicating HPLC method is essential for accurately monitoring its stability and ensuring the quality of research and development activities involving this compound. Researchers and drug development professionals are encouraged to utilize the provided information and experimental frameworks to guide their work with this compound.
References
In-Depth Technical Guide: HIF-1α Stabilization by 1,4-DPCA Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) by the synthetic compound 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) ethyl ester. This document details the underlying signaling pathways, presents available quantitative data, and provides detailed experimental protocols for the assessment of HIF-1α stabilization and activity.
Introduction
Hypoxia-Inducible Factor-1 (HIF-1) is a heterodimeric transcription factor crucial for the cellular response to low oxygen conditions (hypoxia). It consists of a constitutively expressed HIF-1β subunit and a highly regulated HIF-1α subunit. Under normoxic conditions, HIF-1α is rapidly degraded, a process initiated by the hydroxylation of specific proline residues by prolyl hydroxylase domain (PHD) enzymes. This hydroxylation event allows for the recognition of HIF-1α by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent proteasomal degradation.
In hypoxic environments, the lack of oxygen as a co-substrate inhibits PHD activity. This leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes. This transcriptional activation upregulates a wide array of genes involved in angiogenesis, erythropoiesis, glucose metabolism, and cell survival.
Small molecule inhibitors of PHDs, such as 1,4-DPCA and its ethyl ester derivative, can mimic the hypoxic state by preventing HIF-1α hydroxylation, thereby stabilizing HIF-1α even under normoxic conditions. This pharmacological stabilization of HIF-1α holds significant therapeutic potential for various ischemic and inflammatory diseases.
Mechanism of Action of 1,4-DPCA Ethyl Ester
1,4-DPCA is a potent inhibitor of prolyl-4-hydroxylases. Its ethyl ester form is a more cell-permeable prodrug that is intracellularly converted to the active 1,4-DPCA. By inhibiting PHD enzymes, 1,4-DPCA prevents the hydroxylation of proline residues on HIF-1α, thereby preventing its recognition by the VHL E3 ubiquitin ligase complex and subsequent degradation. This leads to the stabilization and accumulation of HIF-1α protein. Studies have shown that 1,4-DPCA does not affect the levels of the related HIF-2α isoform, indicating a degree of specificity in its action.[1][2]
Quantitative Data on 1,4-DPCA Activity
The following tables summarize the available quantitative data on the effects of 1,4-DPCA. It is important to note that much of the in vivo research has been conducted using a hydrogel formulation of 1,4-DPCA to ensure sustained release.
| Parameter | Value | Species/Cell Line | Reference |
| IC₅₀ for Prolyl-4-Hydroxylase | 2.4 µM | Human foreskin fibroblasts | [3] |
| IC₅₀ for Factor Inhibiting HIF (FIH) | 60 µM | Not specified | [3] |
Table 1: In vitro inhibitory concentrations of 1,4-DPCA.
| Treatment | Fold Increase in HIF-1α Protein (vs. Vehicle) | Tissue | Species | Reference |
| 1,4-DPCA/hydrogel (50 µg) | ~2.5-fold (unligated side), ~1.5-fold (ligated side) | Gingival tissue | Mouse | [1][4] |
Table 2: In vivo stabilization of HIF-1α by 1,4-DPCA/hydrogel formulation. Data is estimated from densitometry of Western blots.
| Gene | Fold Change in mRNA Expression (Ligature + 1,4-DPCA vs. Ligature alone) | Tissue | Species | Reference |
| Ldha | Significant increase (p=0.0439) | Periodontal tissue | Mouse | [5] |
| Pdk1 | Highly significant increase (p=0.0095) | Periodontal tissue | Mouse | [5] |
| Glut1 | Suggestive increase (p=0.0922) | Periodontal tissue | Mouse | [5] |
| Gapdh | Significant increase (p=0.0103) | Periodontal tissue | Mouse | [5] |
| Pgk1 | Highly significant increase (p=0.0001) | Periodontal tissue | Mouse | [5] |
| Vegfa | Increased expression | B6 mouse cells | Mouse | [3] |
| Hmox1 | Increased expression | B6 mouse cells | Mouse | [3] |
Table 3: Upregulation of HIF-1α target gene expression by 1,4-DPCA.
Signaling Pathways and Experimental Workflows
HIF-1α Stabilization and Degradation Pathway
Caption: HIF-1α signaling pathway under normoxia and its stabilization by this compound.
Western Blotting Workflow for HIF-1α Detection
Caption: A typical workflow for the detection and quantification of HIF-1α protein by Western blotting.
Immunofluorescence Workflow for HIF-1α Nuclear Translocation
Caption: Workflow for visualizing HIF-1α subcellular localization via immunofluorescence.
Experimental Protocols
Western Blotting for HIF-1α Detection
This protocol is optimized for the detection of the labile HIF-1α protein.
Materials:
-
Cell culture reagents
-
This compound (and vehicle, e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (8%) and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST)
-
Primary antibody: anti-HIF-1α
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat with desired concentrations of this compound or vehicle for the desired time (e.g., 4-8 hours). A positive control of cells treated with CoCl₂ (100 µM) or cultured in hypoxia (1% O₂) is recommended.
-
Cell Lysis (Critical Step): All steps must be performed rapidly on ice to prevent HIF-1α degradation.
-
Place the culture dish on ice and aspirate the medium.
-
Wash cells once with ice-cold PBS.
-
Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto an 8% SDS-PAGE gel and run until the dye front reaches the bottom. Transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize HIF-1α signal to a loading control (e.g., β-actin).
-
Immunofluorescence for HIF-1α Nuclear Translocation
Materials:
-
Cells cultured on sterile glass coverslips in a multi-well plate
-
This compound (and vehicle)
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (1% BSA in PBS with 0.1% Tween-20, PBST)
-
Primary antibody: anti-HIF-1α
-
Secondary antibody: Fluorescently-labeled (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound or vehicle.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block with 1% BSA in PBST for 30-60 minutes.
-
Antibody Incubation:
-
Incubate with the primary anti-HIF-1α antibody (in blocking buffer) overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with the fluorescently-labeled secondary antibody (in blocking buffer) for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash three times with PBST.
-
Incubate with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslip onto a microscope slide using mounting medium.
-
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and analyze the co-localization of the HIF-1α signal with the DAPI nuclear stain to assess nuclear translocation.
HRE-Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of HIF-1.
Materials:
-
Cells stably or transiently transfected with a Hypoxia Response Element (HRE)-driven luciferase reporter plasmid.
-
This compound (and vehicle)
-
Luciferase assay reagent (e.g., ONE-Glo™ or similar)
-
Luminometer-compatible microplates (white, clear-bottom)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed the HRE-reporter cells into a 96-well plate. Allow cells to adhere overnight. Treat with a serial dilution of this compound or vehicle.
-
Incubation: Incubate the cells for a period sufficient to allow for transcription and translation of the luciferase reporter (e.g., 6-24 hours).
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and the luciferase reaction to stabilize.
-
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence (from wells with no cells). The fold induction is calculated by dividing the luminescence of treated cells by the luminescence of vehicle-treated cells.
Conclusion
This compound is a valuable research tool for the pharmacological stabilization of HIF-1α. By inhibiting prolyl hydroxylases, it effectively prevents the degradation of HIF-1α under normoxic conditions, leading to the activation of HIF-1 target genes. The experimental protocols provided in this guide offer robust methods for quantifying the stabilization and activity of HIF-1α in response to treatment with this compound and other PHD inhibitors. Further research to obtain more comprehensive dose-response and time-course data will be crucial for the continued development and characterization of this and similar compounds for therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
Prolyl-4-Hydroxylase Inhibition by 1,4-DPCA Ethyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the inhibition of prolyl-4-hydroxylase (P4H) by 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) ethyl ester. This document details the mechanism of action, quantitative inhibitory data, experimental protocols, and relevant signaling pathways, serving as a comprehensive resource for professionals in the field of drug discovery and development.
Introduction to Prolyl-4-Hydroxylase and the Hypoxia-Inducible Factor (HIF) Pathway
Prolyl-4-hydroxylases (P4Hs) are a family of enzymes that play a critical role in cellular oxygen sensing.[1][2] These enzymes, also known as HIF prolyl hydroxylases (PHDs), are central to the regulation of the Hypoxia-Inducible Factor (HIF) signaling pathway.[1][2] HIF is a heterodimeric transcription factor composed of an oxygen-sensitive α-subunit (HIF-α) and a constitutively expressed β-subunit (HIF-β).[2]
Under normoxic (normal oxygen) conditions, P4H enzymes hydroxylate specific proline residues on the HIF-α subunit.[2] This hydroxylation event is a critical signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-α for rapid proteasomal degradation.[2] This process effectively keeps HIF-α levels low, preventing the activation of hypoxia-responsive genes.[2]
In hypoxic (low oxygen) conditions, the activity of P4H is inhibited due to the lack of its co-substrate, molecular oxygen.[2] This leads to the stabilization of the HIF-α subunit, allowing it to translocate to the nucleus, dimerize with HIF-β, and bind to hypoxia-response elements (HREs) in the promoter regions of target genes.[2] This transcriptional activation leads to the expression of numerous genes involved in angiogenesis, erythropoiesis, glucose metabolism, and cell survival, enabling cellular adaptation to low oxygen environments.[2]
Another important regulator in this pathway is the Factor Inhibiting HIF (FIH), which hydroxylates an asparagine residue in the C-terminal transactivation domain of HIF-α, thereby inhibiting its transcriptional activity.[3]
1,4-DPCA Ethyl Ester: A Prolyl-4-Hydroxylase Inhibitor
This compound is the ethyl ester form of 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA).[4] 1,4-DPCA is a potent inhibitor of prolyl-4-hydroxylase.[3] As a cell-permeable ester, this compound is likely converted to its active carboxylic acid form, 1,4-DPCA, by intracellular esterases. This active form then acts as a competitive inhibitor of P4H, leading to the stabilization of HIF-1α and the subsequent activation of hypoxia-inducible genes.[3][5][6][7] In addition to inhibiting P4H, 1,4-DPCA has also been shown to inhibit FIH, albeit at a higher concentration.[3]
Quantitative Inhibitory Data
The following table summarizes the available quantitative data on the inhibitory activity of 1,4-DPCA. Note that these values are for the parent compound, 1,4-DPCA.
| Target Enzyme | Inhibitor | IC50 Value | Cell/Assay System |
| Prolyl-4-Hydroxylase (Collagen Hydroxylation) | 1,4-DPCA | 2.4 µM | Human Foreskin Fibroblasts |
| Factor Inhibiting HIF (FIH) | 1,4-DPCA | 60 µM | In vitro assay |
Experimental Protocols
In Vitro Prolyl-4-Hydroxylase Inhibition Assay (HPLC-Based)
This protocol is adapted from established methods for measuring P4H activity by monitoring the formation of a hydroxylated peptide product via High-Performance Liquid Chromatography (HPLC).[1][8]
Materials:
-
Recombinant human prolyl-4-hydroxylase (specific isoform of interest)
-
Peptide substrate (e.g., a synthetic peptide containing the P4H recognition sequence)
-
This compound (or 1,4-DPCA)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.8
-
Co-factors: 2-oxoglutarate, FeSO₄, Ascorbic acid, Dithiothreitol (DTT)
-
Bovine Serum Albumin (BSA)
-
Catalase
-
HPLC system with a suitable column (e.g., C18) and detector
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the peptide substrate, 2-oxoglutarate, FeSO₄, ascorbic acid, and DTT in the assay buffer. FeSO₄ and ascorbic acid solutions should be prepared fresh.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the assay buffer, BSA, catalase, DTT, and ascorbic acid.
-
Add the desired concentration of this compound or the vehicle control (DMSO).
-
Add the recombinant P4H enzyme and incubate for a short period (e.g., 5-10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the peptide substrate and 2-oxoglutarate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Quenching:
-
Stop the reaction by adding a quenching solution, such as trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
-
HPLC Analysis:
-
Centrifuge the quenched reaction mixture to pellet any precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC to separate the hydroxylated product from the non-hydroxylated substrate.
-
Quantify the peak areas corresponding to the substrate and product to determine the extent of enzyme inhibition.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Western Blot for HIF-1α Stabilization
This protocol outlines the procedure for detecting the stabilization of HIF-1α in cultured cells following treatment with this compound.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
This compound
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HIF-1α
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 4-8 hours). A positive control, such as cobalt chloride (CoCl₂) or dimethyloxalylglycine (DMOG), can also be included.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly on the plate with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cell lysate and transfer it to a microcentrifuge tube.
-
-
Protein Quantification:
-
Centrifuge the lysate to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay or a similar method.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for electrophoresis by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane thoroughly with TBST.
-
-
Signal Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Strip the membrane and re-probe with a loading control antibody (e.g., β-actin) to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of HIF-1α stabilization.
-
Signaling Pathways and Experimental Workflows
HIF-1α Signaling Pathway
The following diagram illustrates the central role of Prolyl-4-Hydroxylase in the regulation of HIF-1α stability.
Caption: HIF-1α signaling under normoxia and hypoxia/P4H inhibition.
Experimental Workflow for Assessing P4H Inhibition
The following diagram outlines a typical experimental workflow to investigate the effect of this compound on P4H activity and downstream HIF-1α signaling.
Caption: Experimental workflow for P4H inhibitor characterization.
Conclusion
This compound serves as a valuable tool for the scientific community to investigate the physiological and pathological roles of the HIF signaling pathway. Through its conversion to the active inhibitor 1,4-DPCA, it effectively inhibits prolyl-4-hydroxylase activity, leading to the stabilization of HIF-1α and the activation of downstream target genes. The provided quantitative data, experimental protocols, and pathway diagrams offer a comprehensive foundation for researchers and drug development professionals to design and execute studies aimed at understanding and modulating the cellular response to hypoxia. Further investigation into the specific inhibitory profile of the ethyl ester form and its pharmacokinetics will be crucial for its potential therapeutic applications.
References
- 1. Direct and continuous assay for prolyl 4-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human Collagen Prolyl 4-Hydroxylase is Activated by Ligands for its Iron Center - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Factor Inhibiting HIF (FIH) and its Inhibition by 1,4-DPCA Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Factor Inhibiting HIF (FIH), a critical asparaginyl hydroxylase, plays a pivotal role in the cellular response to hypoxia by regulating the transcriptional activity of Hypoxia-Inducible Factor (HIF). As a therapeutic target, modulation of FIH activity presents a promising avenue for intervention in various pathologies, including cancer and ischemic diseases. This technical guide provides a comprehensive overview of FIH, its function within the HIF signaling pathway, and its inhibition by the small molecule 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) and its cell-permeable ethyl ester derivative. This document details the mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for studying FIH and its inhibitors, alongside requisite visualizations of the core biological and experimental processes.
Introduction to Factor Inhibiting HIF (FIH)
Factor Inhibiting HIF (FIH), also known as HIF1AN, is a non-heme iron(II) and 2-oxoglutarate (2-OG)-dependent dioxygenase.[1] Its primary recognized function is the post-translational hydroxylation of a specific asparagine residue within the C-terminal transactivation domain (C-TAD) of HIF-α subunits (HIF-1α and HIF-2α).[2] This hydroxylation event is a crucial regulatory step in the hypoxia signaling pathway.
Under normoxic (normal oxygen) conditions, FIH is active and hydroxylates Asn803 on HIF-1α.[3] This modification sterically hinders the interaction between HIF-α and the transcriptional co-activators p300/CBP (CREB-binding protein), thereby repressing HIF-mediated gene transcription.[3] When oxygen levels are low (hypoxia), FIH activity is diminished due to the limited availability of its co-substrate, molecular oxygen.[3] This allows HIF-α to accumulate, translocate to the nucleus, dimerize with HIF-β (also known as ARNT), and recruit p300/CBP to activate the transcription of a wide array of genes involved in angiogenesis, glucose metabolism, and cell survival.[4]
Beyond HIF-α, FIH has been shown to hydroxylate asparagine residues within ankyrin repeat domain (ARD)-containing proteins, such as members of the IκB and Notch families, suggesting a broader role for FIH in cellular signaling.[5]
The HIF Signaling Pathway and FIH Regulation
The regulation of HIF-α activity is a multi-layered process. In addition to asparaginyl hydroxylation by FIH, prolyl hydroxylases (PHDs) also play a critical role. Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-α, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. The dual regulation by PHDs and FIH ensures a tightly controlled response to changes in oxygen availability.
1,4-DPCA Ethyl Ester: An FIH Inhibitor
1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) is a known inhibitor of 2-oxoglutarate-dependent dioxygenases, including both PHDs and FIH.[6] The ethyl ester of 1,4-DPCA is a more cell-permeable prodrug that is believed to be hydrolyzed intracellularly to the active 1,4-DPCA acid.[7] By inhibiting FIH, 1,4-DPCA and its ethyl ester can lead to an increase in HIF transcriptional activity even under normoxic conditions.
Mechanism of Inhibition
1,4-DPCA acts as a competitive inhibitor with respect to 2-oxoglutarate, binding to the active site of FIH and chelating the essential iron(II) ion, thereby preventing the hydroxylation of HIF-α.
Quantitative Data
While specific quantitative data for the inhibition of FIH by this compound is not extensively reported in the public domain, the inhibitory activity of the parent compound, 1,4-DPCA, has been characterized. It is important to note that the ethyl ester is expected to be hydrolyzed to 1,4-DPCA within the cell to exert its inhibitory effect.
| Compound | Target | Assay Type | IC50 | Binding Affinity (Kd) | Reference |
| 1,4-DPCA | FIH | Enzymatic Assay | 60 µM | Not Reported | [6][8] |
| 1,4-DPCA | Prolyl-4-hydroxylase | Collagen Hydroxylation | 2.4 µM | Not Reported | [6] |
Note: The IC50 value for 1,4-DPCA against FIH is significantly higher than for prolyl-4-hydroxylases, indicating a degree of selectivity.
Experimental Protocols
This section provides detailed methodologies for key experiments to study FIH and its inhibition by compounds such as this compound.
In Vitro FIH Enzymatic Activity Assay (CO2 Capture Assay)
This assay measures the enzymatic activity of FIH by quantifying the release of 14CO2 from [1-14C]-2-oxoglutarate during the hydroxylation reaction.
Materials:
-
Recombinant human FIH
-
HIF-1α C-TAD peptide substrate (e.g., a synthetic peptide encompassing Asn803)
-
[1-14C]-2-oxoglutarate
-
2-oxoglutarate (unlabeled)
-
Ferrous ammonium (B1175870) sulfate (B86663) ((NH4)2Fe(SO4)2)
-
Ascorbic acid
-
HEPES buffer (pH 7.5)
-
This compound (or other inhibitors) dissolved in DMSO
-
Scintillation vials and scintillation fluid
-
Hyamine hydroxide (B78521) or similar CO2 trapping agent
Procedure:
-
Prepare a master mix containing HEPES buffer, ascorbic acid, and ferrous ammonium sulfate.
-
Prepare serial dilutions of the inhibitor (this compound) in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
In a reaction tube, combine the master mix, HIF-1α peptide substrate, and the inhibitor at various concentrations.
-
Initiate the reaction by adding a mixture of [1-14C]-2-oxoglutarate and unlabeled 2-oxoglutarate, followed by the addition of recombinant FIH.
-
Seal the reaction tubes with caps (B75204) containing a well with a filter paper soaked in a CO2 trapping agent (e.g., hyamine hydroxide).
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a strong acid (e.g., perchloric acid), which also facilitates the release of dissolved 14CO2.
-
Continue incubation for an additional hour at room temperature to ensure complete trapping of the 14CO2.
-
Transfer the filter paper to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
ITC directly measures the heat released or absorbed during the binding of a ligand to a macromolecule, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Materials:
-
Purified recombinant human FIH
-
This compound (or its active form, 1,4-DPCA)
-
Dialysis buffer (e.g., HEPES or phosphate (B84403) buffer, pH 7.5, containing NaCl)
-
ITC instrument
Procedure:
-
Thoroughly dialyze the purified FIH against the chosen ITC buffer to ensure buffer matching.
-
Dissolve the inhibitor in the final dialysis buffer. A small percentage of DMSO may be required for solubility, in which case the same percentage of DMSO must be present in the FIH solution.
-
Degas both the protein and inhibitor solutions immediately before the experiment to prevent bubble formation.
-
Load the FIH solution into the sample cell of the ITC instrument and the inhibitor solution into the injection syringe. Typical concentrations are 10-50 µM for the protein and 10-20 times higher for the ligand.
-
Set the experimental parameters, including temperature (e.g., 25°C), stirring speed, and injection volume and duration.
-
Perform a series of injections of the inhibitor into the protein solution, recording the heat change after each injection.
-
As a control, perform a separate titration of the inhibitor into the buffer alone to determine the heat of dilution.
-
Subtract the heat of dilution from the binding data and fit the resulting isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to assess the direct binding of a compound to its target protein in a cellular environment. Ligand binding often increases the thermal stability of the target protein.
Materials:
-
Cell line expressing endogenous or overexpressed FIH
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against FIH
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling to room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed.
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze equal amounts of soluble protein from each sample by SDS-PAGE and Western blotting using an anti-FIH antibody.
-
Quantify the band intensities and plot the amount of soluble FIH as a function of temperature for both vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualization of Logical Relationships
The following diagram illustrates the logical flow of how this compound leads to the activation of HIF-mediated gene transcription.
Conclusion
Factor Inhibiting HIF is a key regulator of the hypoxic response, and its inhibition presents a viable strategy for modulating HIF activity for therapeutic benefit. 1,4-DPCA and its ethyl ester derivative serve as valuable tool compounds for studying the physiological and pathological roles of FIH. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricate biology of FIH and to discover and characterize novel inhibitors. A thorough understanding of the FIH signaling pathway and the availability of reliable experimental methods are essential for advancing drug discovery efforts targeting this important enzyme.
References
- 1. Kinetic Investigations of the Role of Factor Inhibiting Hypoxia-inducible Factor (FIH) as an Oxygen Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 1,4-DPCA | HIF/HIF Prolyl-Hydroxylase | TargetMol [targetmol.com]
1,4-DPCA Ethyl Ester for Tissue Regeneration Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data and established protocols specifically for 1,4-DPCA ethyl ester in tissue regeneration are limited in publicly available scientific literature. This guide is a comprehensive synthesis of information on the parent compound, 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA), and the known mechanisms of Factor Inhibiting HIF (FIH), which this compound is reported to inhibit. The experimental protocols and quantitative data presented are derived from studies on 1,4-DPCA and should be considered as a starting point for research on its ethyl ester derivative.
Introduction
1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) is a small molecule inhibitor of prolyl hydroxylases (PHDs) that has demonstrated significant potential in promoting tissue regeneration.[1][2][3] By stabilizing the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α), 1,4-DPCA activates a cascade of downstream genes that orchestrate cellular responses crucial for repair and regeneration, including angiogenesis, metabolic reprogramming, and stem cell modulation.[2][4][5] The ethyl ester of 1,4-DPCA is a derivative designed to potentially enhance the physicochemical properties of the parent compound, such as cell permeability, thereby offering a valuable tool for in vitro and in vivo research.[6][7] This guide provides a detailed overview of the core science behind 1,4-DPCA and its ethyl ester, summarizing key data and experimental methodologies to support further investigation in the field of regenerative medicine.
Mechanism of Action
The regenerative effects of 1,4-DPCA and its derivatives are primarily attributed to the stabilization and activation of HIF-1α. This is achieved through the inhibition of two key classes of enzymes: Prolyl Hydroxylases (PHDs) and Factor Inhibiting HIF (FIH).
Inhibition of Prolyl Hydroxylases (PHDs) by 1,4-DPCA
Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-1α. This post-translational modification marks HIF-1α for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid proteasomal degradation. 1,4-DPCA, as a potent PHD inhibitor, blocks this hydroxylation step.[4][8] This prevents HIF-1α degradation, allowing it to accumulate, translocate to the nucleus, and dimerize with HIF-1β. The resulting HIF-1 complex binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, initiating their transcription.[9]
Inhibition of Factor Inhibiting HIF (FIH) by this compound
While 1,4-DPCA itself has some inhibitory activity against FIH, its ethyl ester is specifically noted as an FIH inhibitor.[9][10][11] FIH is an asparaginyl hydroxylase that hydroxylates a specific asparagine residue in the C-terminal transactivation domain (C-TAD) of HIF-1α.[2][5] This hydroxylation prevents the recruitment of the transcriptional coactivator p300/CBP, thereby suppressing the transcriptional activity of the HIF-1 complex even if it is stabilized.[1][5] By inhibiting FIH, this compound is hypothesized to provide a secondary level of HIF-1α activation, ensuring robust transcriptional activity of its target genes.
dot
Caption: HIF-1α regulation in normoxia and with 1,4-DPCA/ethyl ester.
Rationale for Esterification
Carboxylic acid groups in small molecules can limit their ability to cross cell membranes due to their charge at physiological pH. Esterification, particularly to an ethyl ester, is a common prodrug strategy to mask this charged group, thereby increasing the lipophilicity of the molecule.[6][7] This enhanced lipophilicity is expected to improve passive diffusion across cell membranes, leading to higher intracellular concentrations of the active compound following hydrolysis by intracellular esterases.[12] This approach can result in greater target engagement and potentially a more potent biological response.[13][14]
Downstream Effects on Tissue Regeneration
The stabilization of HIF-1α by 1,4-DPCA initiates a transcriptional program that promotes tissue regeneration through multiple interconnected mechanisms:
-
Metabolic Reprogramming: HIF-1α is a master regulator of cellular metabolism, promoting a shift from oxidative phosphorylation to aerobic glycolysis.[2][3] This metabolic state is characteristic of embryonic and stem cells and is thought to be crucial for providing the necessary building blocks for proliferation and tissue repair.[2] Upregulated genes include glucose transporters (e.g., Glut-1) and glycolytic enzymes (e.g., Gapdh, Pdk1, Pgk1, Ldh-a).[1][3]
-
Angiogenesis: HIF-1α induces the expression of pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF).[9] This stimulates the formation of new blood vessels, which is essential for supplying oxygen and nutrients to the regenerating tissue.[4]
-
Stem Cell and Progenitor Cell Modulation: 1,4-DPCA has been shown to induce the expression of stem cell markers such as OCT3/4 and PAX7.[2][3] This may be due to the de-differentiation of local tissues or the migration of stem cells to the site of injury.[1]
-
Immune Modulation: 1,4-DPCA can influence the local immune environment. Studies have shown that it promotes the recruitment of regulatory T cells (Tregs) to the site of injury in a CXCR4-dependent manner.[4][15] Tregs are known to have anti-inflammatory and pro-reparative functions.
dot
Caption: Key downstream pathways activated by HIF-1α stabilization.
Quantitative Data Summary
The following tables summarize quantitative data from studies on the parent compound, 1,4-DPCA. These values can serve as a reference for designing experiments with this compound, though optimal concentrations and effects may differ.
Table 1: In Vitro Efficacy of 1,4-DPCA
| Parameter | Value | Cell Type/System | Reference |
| IC₅₀ (Collagen Hydroxylation) | 2.4 µM | Human Foreskin Fibroblasts | [9] |
| IC₅₀ (FIH) | 60 µM | In vitro assay | [9][11] |
| Effective Concentration (in vitro) | 100 µM | Gingival cells (for OCT3/4 localization) | [3] |
Table 2: In Vivo Study Parameters for 1,4-DPCA
| Animal Model | Application | Dosing Regimen | Key Findings | Reference |
| Mouse (Ligature-induced Periodontitis) | Subcutaneous injection of 1,4-DPCA in a hydrogel | Single injection at the onset of resolution | Increased HIF-1α, bone regeneration, increased osteogenic gene expression, increased Treg cells | [4] |
| Mouse (Ligature-induced Periodontitis) | Subcutaneous injection of 1,4-DPCA coupled to PEG | Injections on day 0 and day 8 | Full replacement of alveolar bone and soft tissue after 20 days | [3] |
| Mouse (Ear Hole Punch Injury) | Multiple peripheral subcutaneous injections of 1,4-DPCA in a hydrogel | Injections over a 10-day period | Induced regenerative wound healing | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for 1,4-DPCA. These can be adapted for studies involving this compound.
In Vivo Model: Ligature-Induced Periodontitis in Mice
This model is used to study bone and soft tissue regeneration in the context of periodontal disease.[1][5]
-
Induction of Periodontitis: A silk ligature is placed around the second maxillary molar of the mouse.[1][5] This is maintained for 10 days to induce inflammation and alveolar bone loss.[1][5]
-
Treatment Administration: After 10 days, the ligature is removed. The mice are then treated with 1,4-DPCA, typically formulated in a timed-release hydrogel or coupled to polyethylene (B3416737) glycol (PEG), administered via subcutaneous injection.[3][4] A control group receives the vehicle alone.
-
Analysis:
-
Histology: Jaws are harvested at various time points (e.g., 20 days post-treatment), fixed, decalcified, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess tissue morphology and regeneration.[3]
-
Micro-CT Analysis: Quantitative analysis of bone volume and density is performed using micro-computed tomography.[3]
-
Immunohistochemistry (IHC): Tissue sections are stained for markers of interest, such as HIF-1α, stem cell markers (OCT3/4, PAX7), and angiogenesis markers (CD31).[3][4]
-
Gene Expression Analysis: Gingival tissues are harvested, and RNA is extracted. Quantitative real-time PCR (qPCR) is used to measure the expression levels of HIF-1α target genes (e.g., Vegfa, Glut1), osteogenic genes, and inflammatory cytokines.[4]
-
Flow Cytometry: To analyze immune cell populations, gingival tissues can be dissociated into single-cell suspensions and stained for specific cell surface and intracellular markers (e.g., CD4, FOXP3 for Tregs).[4]
-
In Vitro Assay: Gingival Cell Culture
This assay is used to study the direct effects of the compound on cellular processes like differentiation.[3]
-
Cell Culture: Primary gingival cells are isolated from mouse tissue and cultured in appropriate media.
-
Treatment: Cells are treated with 1,4-DPCA (e.g., 100 µM) or vehicle control for a specified period.[3]
-
Analysis (Immunofluorescence):
-
Cells are fixed and permeabilized.
-
Incubation with a primary antibody against a marker of interest (e.g., OCT3/4).
-
Incubation with a fluorescently labeled secondary antibody.
-
Nuclei are counterstained with DAPI.
-
Cells are imaged using a fluorescence microscope to determine the expression and subcellular localization of the target protein.[3]
-
dot
Caption: Workflow for the in vivo ligature-induced periodontitis model.
Conclusion
1,4-DPCA and its ethyl ester derivative represent a promising pharmacological approach to tissue regeneration. By targeting the central HIF-1α signaling pathway through the inhibition of both PHDs and FIH, these compounds can orchestrate a multi-faceted regenerative response. The ethyl ester form offers a potential advantage in terms of cellular delivery, making it a valuable tool for research. While further studies are needed to fully characterize the specific properties and efficacy of this compound, the extensive data on the parent compound provides a strong foundation and a clear path for future investigations into its therapeutic potential. Researchers are encouraged to use the protocols and data herein as a guide to explore the full regenerative capacity of this class of molecules.
References
- 1. Proteasomal Inhibition Attenuates Transcriptional Activity of Hypoxia-Inducible Factor 1 (HIF-1) via Specific Effect on the HIF-1α C-Terminal Activation Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulatory mechanisms of hypoxia‐inducible factor 1 activity: Two decades of knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Substrate-Trapped Interactors of PHD3 and FIH Cluster in Distinct Signaling Pathways [researchrepository.ucd.ie]
- 5. Action Sites and Clinical Application of HIF-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scirp.org [scirp.org]
- 8. Signalling cross talk of the HIF system: involvement of the FIH protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unlocking mammalian regeneration through hypoxia inducible factor one alpha signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The asparaginyl hydroxylase FIH (Factor Inhibiting HIF) is an essential regulator of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of Factor Inhibiting HIF (FIH-1) in Inhibiting HIF-1 Transcriptional Activity in Glioblastoma Multiforme | PLOS One [journals.plos.org]
- 12. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Short Chain (≤C4) Esterification Increases Bioavailability of Rosmarinic Acid and Its Potency to Inhibit Vascular Smooth Muscle Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 15. Factor Inhibiting HIF (FIH) Recognizes Distinct Molecular Features within Hypoxia-inducible Factor-α (HIF-α) versus Ankyrin Repeat Substrates - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Effects of 1,4-DPCA Ethyl Ester on Cell Culture: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide summarizes the currently available in vitro data for 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA), the parent compound of 1,4-DPCA ethyl ester. It is anticipated that the ethyl ester, likely acting as a prodrug, will exhibit a similar biological activity profile upon intracellular hydrolysis to the active carboxylic acid form. The information presented herein is intended to serve as a foundational resource for research and drug development professionals exploring the potential of this class of compounds.
Core Mechanism of Action: Prolyl-4-Hydroxylase Inhibition and HIF-1α Stabilization
1,4-DPCA is a potent inhibitor of prolyl-4-hydroxylase (PHD) enzymes.[1] In normoxic conditions, PHDs hydroxylate the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α), marking it for proteasomal degradation. By inhibiting PHDs, 1,4-DPCA prevents this degradation, leading to the stabilization and accumulation of HIF-1α protein.[1][2] This stabilization allows HIF-1α to translocate to the nucleus, where it dimerizes with HIF-1β and initiates the transcription of a wide array of genes involved in crucial cellular processes. These processes include angiogenesis, metabolic reprogramming to favor glycolysis, cell survival, and migration.[3][4][5] The regenerative effects of 1,4-DPCA are largely attributed to this HIF-1α-mediated transcriptional activation.[4][5]
Quantitative In Vitro Data Summary
The following tables summarize the key quantitative findings from in vitro studies on 1,4-DPCA and its effects on various cell lines.
Table 1: Inhibitory Concentrations of 1,4-DPCA
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Collagen Hydroxylation) | 2.4 µM | Human foreskin fibroblasts | [1] |
| IC50 (Factor Inhibiting HIF - FIH) | 60 µM | Not specified | [1] |
Table 2: Effects of 1,4-DPCA on Cancer Cell Lines
| Cell Line | Concentration | Effect | Reference |
| T4-2 | 10 µM | Significantly reduced colony size | [1] |
| ZR-75-1 | 20 µM | Significantly reduced colony size | [1] |
| DA-MB-157 | 20 µM | Significantly reduced invasive branches | [1] |
| MDA-MB-231 | 10 µM | Significantly reduced invasive branches | [1] |
Key Experimental Protocols
Cell Culture and Treatment
Human gingival epithelial cells, human periodontal ligament (PDL) cells, and MC3T3-E1 osteoblastic cells were cultured under standard conditions. For in vitro experiments, cells were treated with 1,4-DPCA, often formulated in a hydrogel to ensure sustained release.[4] A common treatment concentration for inducing changes in gene and protein expression is 100 µM.[3]
Immunofluorescence Staining for Protein Localization
To determine the cellular localization of proteins of interest, such as OCT3/4, cells were cultured on appropriate surfaces (e.g., chamber slides). Following treatment with 1,4-DPCA, cells were fixed, permeabilized, and incubated with primary antibodies against the target protein. Subsequently, fluorescently labeled secondary antibodies were used for visualization via microscopy. This method was used to demonstrate the nuclear translocation of OCT3/4 in gingival cells following treatment with 100 µM 1,4-DPCA.[3]
Gene and Protein Expression Analysis
The effects of 1,4-DPCA on gene expression can be quantified using real-time quantitative polymerase chain reaction (RT-qPCR). Protein levels are typically assessed by immunoblot (Western blot) analysis. These techniques were employed to demonstrate the upregulation of HIF-1α protein and its target genes, such as VEGF-A and CXCL12, in human gingival epithelial cells and PDL cells.[4]
Visualizing the Molecular Pathways and Workflows
Signaling Pathway of 1,4-DPCA Action
The following diagram illustrates the primary mechanism of action of 1,4-DPCA, leading to the stabilization of HIF-1α and subsequent downstream effects.
Caption: Mechanism of this compound action.
Experimental Workflow for Assessing In Vitro Effects
This diagram outlines a typical experimental workflow to investigate the cellular effects of this compound.
Caption: General experimental workflow for in vitro studies.
Concluding Remarks
The available in vitro data for 1,4-DPCA highlight its potential as a modulator of the HIF-1α pathway. This activity translates into significant effects on cell behavior, including proliferation, invasion, and the expression of genes related to angiogenesis and metabolism. While direct experimental data for the ethyl ester of 1,4-DPCA is not yet prevalent in the literature, the information on the parent compound provides a strong rationale for its investigation. Future in vitro studies should focus on directly characterizing the activity of the ethyl ester to confirm its anticipated role as a prodrug and to delineate its specific cellular effects and dose-response relationships in various cell culture models. This will be a critical step in the continued development and potential therapeutic application of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
The Prolyl-Hydroxylase Inhibitor 1,4-DPCA Ethyl Ester: A Technical Guide to its Application in Bone Regeneration Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pursuit of novel therapeutic agents to enhance bone regeneration is a cornerstone of orthopedic and dental research. Among the promising small molecules, 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) ethyl ester, also known as Ethyl 3,4-dihydroxybenzoate (EDHB), has emerged as a potent inducer of osteogenesis. This technical guide provides an in-depth overview of 1,4-DPCA ethyl ester, focusing on its mechanism of action, its effects on osteogenic differentiation and in vivo bone formation, and detailed experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound in bone regeneration.
Introduction
This compound is a cell-permeable small molecule that functions as a competitive inhibitor of prolyl-4-hydroxylase (PHD) enzymes.[1][2] By inhibiting PHD, this compound prevents the degradation of Hypoxia-Inducible Factor-1α (HIF-1α), a master regulator of cellular responses to low oxygen.[1][3] Under normoxic conditions, HIF-1α is hydroxylated by PHDs, leading to its ubiquitination and proteasomal degradation. The stabilization of HIF-1α by this compound leads to the activation of downstream pathways that are critically involved in angiogenesis and osteogenesis, making it a compelling candidate for bone regeneration therapies.[3][4][5] Studies have demonstrated its ability to promote the differentiation of osteoblasts, inhibit the formation of bone-resorbing osteoclasts, and stimulate bone formation in various preclinical models.[1][6]
Mechanism of Action: The HIF-1α Pathway
The primary mechanism by which this compound promotes bone regeneration is through the stabilization of HIF-1α.[1][7] This transcription factor plays a crucial role in the coupling of angiogenesis (the formation of new blood vessels) and osteogenesis (the formation of new bone), a process essential for effective bone healing.[3][4][8]
Stabilized HIF-1α translocates to the nucleus and binds to hypoxia-responsive elements (HREs) in the promoter regions of target genes.[9] Key downstream targets relevant to bone regeneration include:
-
Vascular Endothelial Growth Factor (VEGF): A potent angiogenic factor that stimulates the formation of new blood vessels, which is critical for supplying oxygen and nutrients to the regenerating bone tissue.[3][9]
-
Bone Morphogenetic Proteins (BMPs): A family of growth factors that are powerful inducers of osteoblast differentiation and bone formation.[10][11] HIF-1α can enhance BMP signaling, further promoting the osteogenic process.
-
Osteogenic Transcription Factors: HIF-1α can upregulate the expression of key osteogenic transcription factors such as Runx2 and Osterix, which are essential for osteoblast differentiation.[9][12]
The activation of the HIF-1α pathway by this compound thus orchestrates a multi-faceted response that enhances both the vascularization and the cellular bone-forming activity at the site of injury.
Figure 1: Simplified signaling pathway of this compound in promoting bone regeneration.
In Vitro Effects on Osteogenic Differentiation
This compound has been shown to potently induce the differentiation of various cell types into the osteogenic lineage, including pre-osteoblastic cell lines and mesenchymal stem cells.[1][6]
Quantitative Data Summary
The following table summarizes the key quantitative findings from in vitro studies on the effects of this compound on osteogenic markers.
| Cell Type | Concentration | Duration | Assay | Result | Reference |
| MC3T3-E1 | 5 mg/mL | 3-14 days | Alkaline Phosphatase (ALP) Activity | Significant increase | [1] |
| MC3T3-E1 | 5 mg/mL | 3-14 days | Type I Collagen Deposition | Increased | [1] |
| MC3T3-E1 | 5 mg/mL | 3-14 days | Mineralized Nodule Formation | Significant increase | [1] |
| RAW264.7 | 2-4 mg/mL | 6 days | TRAP-positive Multinucleated Cell Differentiation | Dose-dependent inhibition | [1] |
| RAW264.7 | 2-4 mg/mL | 6 days | TRAP Enzyme Activity | Dose-dependent inhibition | [1] |
Note: this compound is also referred to as Ethyl 3,4-dihydroxybenzoate in the cited literature.
In Vivo Bone Regeneration Studies
Preclinical in vivo studies have demonstrated the efficacy of this compound in promoting bone regeneration in various animal models. These studies highlight its potential for clinical translation.
Quantitative Data Summary
The following table summarizes key quantitative findings from in vivo studies.
| Animal Model | Delivery Method | Dosage | Duration | Outcome Measure | Result | Reference |
| Nude Mouse | Subcutaneous injection in Alginate gel | 5 mg/bead, 50 mg/bead | 5-8 weeks | New bone tissue formation | Induced | [1] |
| Nude Mouse | Subcutaneous injection in Alginate gel | 5 mg/bead, 50 mg/bead | 5-8 weeks | Type I Collagen Expression | Increased | [1] |
| Nude Mouse | Subcutaneous injection in Alginate gel | 5 mg/bead, 50 mg/bead | 5-8 weeks | Osteocalcin Expression | Increased | [1] |
| Mouse (Periodontitis) | Subcutaneous injection in hydrogel | Not specified | 5 days | Alveolar bone regeneration | Significantly increased | [13][14] |
| Mouse (Periodontitis) | Subcutaneous injection in hydrogel | Not specified | 5 days | Gingival HIF-1α protein levels | Significantly increased | [13][15] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the effects of this compound on bone regeneration.
In Vitro Osteogenic Differentiation of MC3T3-E1 Cells
This protocol outlines the steps for inducing osteogenic differentiation of the MC3T3-E1 pre-osteoblastic cell line.
Figure 2: General workflow for in vitro osteogenic differentiation assays.
Materials:
-
MC3T3-E1 subclone 4 cells (ATCC)
-
Alpha-Minimum Essential Medium (α-MEM)
-
Fetal Bovine Serum (FBS)
-
Ascorbic acid 2-phosphate
-
β-glycerophosphate
-
This compound (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
Protocol:
-
Cell Seeding: Seed MC3T3-E1 cells in 24-well plates at a density of 2 x 10⁴ cells/well.
-
Cell Culture: Culture the cells in α-MEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂ until they reach confluence.
-
Osteogenic Induction: Once confluent, replace the growth medium with osteogenic induction medium (α-MEM with 10% FBS, 1% penicillin-streptomycin, 50 µg/mL ascorbic acid 2-phosphate, and 10 mM β-glycerophosphate).
-
Treatment: Add this compound to the osteogenic induction medium at the desired final concentrations (e.g., 1-10 µg/mL). A vehicle control (DMSO) should be included.
-
Medium Change: Replace the medium with fresh induction medium containing the respective treatments every 2-3 days.
-
Analysis: Perform endpoint assays at various time points (e.g., day 7, 14, and 21) to assess osteogenic differentiation.
Alkaline Phosphatase (ALP) Staining
ALP is an early marker of osteoblast differentiation.[16]
Materials:
-
10% neutral buffered formalin
-
Alkaline phosphatase staining kit (e.g., containing a chromogenic substrate like BCIP/NBT)
-
Deionized water
Protocol:
-
Wash: Gently wash the cell monolayers in the 24-well plate twice with PBS.
-
Fixation: Fix the cells with 10% neutral buffered formalin for 10-20 minutes at room temperature.[16]
-
Wash: Wash the fixed cells three times with deionized water.
-
Staining: Prepare the ALP staining solution according to the manufacturer's instructions. Add the staining solution to each well and incubate at 37°C for 5-20 minutes, or until a visible color change occurs.[16]
-
Stop Reaction: Stop the reaction by washing the wells with deionized water.
-
Visualization: Visualize the stained cells using a light microscope. Osteoblasts will stain blue/purple.
Alizarin Red S Staining for Mineralization
Alizarin Red S stains calcium deposits, indicating the formation of mineralized nodules, a late marker of osteoblast differentiation.[17]
Materials:
-
10% neutral buffered formalin
-
40 mM Alizarin Red S solution (pH 4.1-4.3)
-
Deionized water
Protocol:
-
Wash: Gently wash the cell monolayers twice with PBS.
-
Fixation: Fix the cells with 10% neutral buffered formalin for 10 minutes at room temperature.[17]
-
Wash: Wash the fixed cells twice with deionized water.
-
Staining: Add 0.5 mL of 40 mM Alizarin Red S solution to each well and incubate for 10-20 minutes at room temperature on a shaker.[17][18]
-
Wash: Aspirate the staining solution and wash the wells 5-10 times with deionized water to remove non-specific staining.[17]
-
Visualization: Visualize the red-orange stained mineralized nodules using a light microscope.
In Vivo Ectopic Bone Formation Model
This model is used to assess the osteoinductive potential of this compound in a non-bony site.[19]
Materials:
-
Immunocompromised mice (e.g., Nude mice)
-
Alginate gel or other suitable scaffold
-
Mesenchymal stem cells (optional, for cell-based studies)
-
This compound
-
Surgical instruments
-
Anesthesia
Protocol:
-
Scaffold Preparation: Prepare the alginate gel or scaffold containing the desired concentration of this compound (e.g., 5 mg/bead).[1] If using cells, they are mixed with the gel just before implantation.
-
Animal Preparation: Anesthetize the mouse according to approved institutional protocols.
-
Implantation: Create a subcutaneous pocket on the dorsal side of the mouse.[19][20] Implant the scaffold into the pocket.
-
Suturing: Close the incision with sutures.
-
Post-operative Care: Provide appropriate post-operative care, including analgesics.
-
Harvesting: After a predetermined period (e.g., 5-8 weeks), euthanize the mice and harvest the implants.[1]
-
Analysis: Analyze the harvested implants for new bone formation using histology (e.g., H&E and Masson's trichrome staining) and immunohistochemistry for bone-specific markers (e.g., osteocalcin, collagen type I).
Signaling Pathway Interactions: HIF-1α and BMP
While HIF-1α is the primary target of this compound, its downstream effects are intertwined with other crucial signaling pathways in bone regeneration, most notably the Bone Morphogenetic Protein (BMP) pathway. BMPs are potent osteoinductive cytokines that signal through Smad-dependent and -independent pathways to regulate the expression of osteogenic genes.[21][22] The interplay between the HIF-1α and BMP signaling pathways is an area of active research, with evidence suggesting that HIF-1α can enhance BMP-2 expression and signaling, creating a synergistic effect on bone formation.[11]
Figure 3: Interaction between HIF-1α and BMP signaling in bone regeneration.
Conclusion
This compound represents a promising small molecule therapeutic for enhancing bone regeneration. Its well-defined mechanism of action, centered on the stabilization of HIF-1α, provides a strong rationale for its pro-osteogenic and pro-angiogenic effects. The data summarized in this guide, along with the detailed experimental protocols, offer a solid foundation for researchers and drug developers to further investigate and harness the therapeutic potential of this compound in a variety of clinical applications requiring the regeneration of bone tissue. Future studies should continue to explore optimal delivery strategies, dosage, and the long-term safety and efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The prolyl 4-hydroxylase inhibitor ethyl-3,4-dihydroxybenzoate generates effective iron deficiency in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. A dual role of HIF1α in regulating osteogenesis–angiogenesis coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethyl-3,4-dihydroxybenzoate with a dual function of induction of osteogenic differentiation and inhibition of osteoclast differentiation for bone tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. News – Regenerative drug restores bone in Lankenau research study | Main Line Health [mainlinehealth.org]
- 8. HIF-1α Regulates Bone Homeostasis and Angiogenesis, Participating in the Occurrence of Bone Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. editverse.com [editverse.com]
- 11. The Role of HIF-1α in Bone Regeneration: A New Direction and Challenge in Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BMP Signaling in the Development and Regeneration of Cranium Bones and Maintenance of Calvarial Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. cosmobiousa.com [cosmobiousa.com]
- 17. Alizarin Red Staining: A Technique to Visualize Mineralization by Cultured Osteoblasts [jove.com]
- 18. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 19. Brief Review of Models of Ectopic Bone Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
The Discovery and Development of 1,4-DPCA Ethyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-DPCA ethyl ester is the ethyl ester prodrug of 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA), a potent inhibitor of prolyl-4-hydroxylase (PHD) and Factor Inhibiting HIF (FIH). By inhibiting these key enzymes, 1,4-DPCA stabilizes the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α), a master regulator of the cellular response to hypoxia. This stabilization under normoxic conditions mimics a hypoxic state, leading to the transcription of a wide array of genes involved in angiogenesis, metabolic reprogramming, and tissue regeneration. This technical guide provides an in-depth overview of the discovery, mechanism of action, and development of 1,4-DPCA, with a focus on its therapeutic potential in regenerative medicine. Detailed experimental protocols for key assays and quantitative data are presented to support further research and development in this area.
Introduction
The discovery of the Hypoxia-Inducible Factor (HIF) pathway has opened new avenues for therapeutic intervention in a variety of diseases, including anemia, ischemia, and inflammatory disorders. A key therapeutic strategy has been the development of small molecule inhibitors of the enzymes that regulate HIF-1α stability, namely the prolyl-4-hydroxylase domain enzymes (PHDs).
1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) has emerged as a significant inhibitor of PHDs. Its ethyl ester, this compound, is believed to function as a prodrug, enhancing bioavailability and cellular uptake before being hydrolyzed to the active carboxylic acid form. The primary therapeutic interest in 1,4-DPCA lies in its ability to promote tissue regeneration, particularly in complex tissues like bone and periodontal ligaments.[1][2] This has been demonstrated in preclinical models of periodontitis and other forms of tissue injury.[3][4]
Mechanism of Action: The HIF-1α Signaling Pathway
Under normal oxygen levels (normoxia), HIF-1α is continuously synthesized and rapidly degraded. This degradation is initiated by the hydroxylation of specific proline residues by PHDs and an asparagine residue by FIH. The von Hippel-Lindau (VHL) E3 ubiquitin ligase complex recognizes the hydroxylated HIF-1α, leading to its ubiquitination and subsequent proteasomal degradation.
1,4-DPCA acts as a competitive inhibitor of PHDs and FIH, preventing the hydroxylation of HIF-1α.[5] This inhibition stabilizes HIF-1α, allowing it to translocate to the nucleus, dimerize with HIF-1β (also known as ARNT), and bind to Hypoxia-Response Elements (HREs) in the promoter regions of target genes. This leads to the upregulation of genes involved in:
-
Angiogenesis: (e.g., Vascular Endothelial Growth Factor - VEGF)
-
Metabolic Adaptation: Shifting from oxidative phosphorylation to aerobic glycolysis (e.g., Glucose Transporter 1 - GLUT1, and various glycolytic enzymes).[6][7]
-
Cell Survival and Proliferation
-
Tissue Remodeling and Regeneration [3]
dot
Figure 1: Mechanism of action of 1,4-DPCA in the HIF-1α signaling pathway.
Quantitative Data
While specific quantitative data for this compound is limited, likely due to its role as a prodrug, extensive data exists for the active compound, 1,4-DPCA.
Table 1: In Vitro Inhibitory Activity of 1,4-DPCA
| Target Enzyme | Assay System | IC₅₀ (µM) | Reference |
| Prolyl-4-hydroxylase | Collagen hydroxylation in human foreskin fibroblasts | 2.4 | [5][8] |
| Factor Inhibiting HIF (FIH) | Asparaginyl-hydroxylase activity | 60 | [5][8] |
Table 2: In Vivo Gene Expression Changes with 1,4-DPCA Treatment
Data from a mouse model of ligature-induced periodontitis, with gene expression in gingival tissue analyzed by qPCR. Results are presented as fold change relative to control.
| Gene | Function | Fold Change | Reference |
| Il1b | Pro-inflammatory cytokine | ~0.5 | [1] |
| Il6 | Pro-inflammatory cytokine | ~0.5 | [1] |
| Tnfa | Pro-inflammatory cytokine | ~0.5 | [1] |
| Rankl | Osteoclastogenesis regulator | ~0.5 | [1] |
| Runx2 | Osteoblast differentiation | ~2.0 | [1] |
| Sp7 (Osterix) | Osteoblast differentiation | ~2.5 | [1] |
| Col1a1 | Collagen Type I | ~2.0 | [1] |
| Bsp | Bone Sialoprotein | ~2.5 | [1] |
Experimental Protocols
Synthesis of this compound
A detailed, publicly available protocol for the synthesis of this compound is not readily found in the reviewed literature. However, based on the synthesis of similar 4-oxo-1,4-dihydropyridine-3-carboxylic acid esters, a plausible synthetic route would involve a Gould-Jacobs reaction or a similar cyclization method.[9] This would typically involve the reaction of an aniline (B41778) derivative with a diethyl ethoxymethylenemalonate or a similar precursor, followed by thermal cyclization to form the pyridone ring system. Esterification of the resulting carboxylic acid to the ethyl ester would be the final step, if not already incorporated in the starting materials.
In Vivo Ligature-Induced Periodontitis Mouse Model
This model is a standard method to induce periodontal disease and subsequent bone loss, providing a robust system to evaluate the regenerative potential of 1,4-DPCA.[1][3]
-
Animal Model: C57BL/6 mice are typically used.
-
Anesthesia: Mice are anesthetized using an appropriate anesthetic cocktail (e.g., ketamine/xylazine).
-
Ligature Placement: A sterile silk ligature (e.g., 5-0 or 6-0) is placed around the maxillary second molar.
-
Induction of Periodontitis: The ligature is left in place for a period of 10 days to allow for bacterial accumulation, inflammation, and alveolar bone loss.
-
Treatment Initiation: After 10 days, the ligature is removed. Mice are then treated with a timed-release formulation of 1,4-DPCA (e.g., a hydrogel) administered subcutaneously. Control groups receive a vehicle-only hydrogel.
-
Analysis: At defined time points post-treatment (e.g., 20 days), mice are euthanized. The maxillae are harvested for analysis.
-
Bone Regeneration Quantification: Alveolar bone levels are quantified using micro-computed tomography (micro-CT).
-
Histological and Molecular Analysis: Gingival tissues are collected for histological examination and gene expression analysis via qPCR.
dot
Figure 2: Workflow for the ligature-induced periodontitis mouse model.
Western Blot for HIF-1α Detection
Detection of HIF-1α by Western blot requires specific sample handling due to its rapid degradation in the presence of oxygen.
-
Sample Preparation: Cells or tissues are lysed in a buffer containing a cocktail of protease and phosphatase inhibitors. It is critical to work quickly and on ice to prevent HIF-1α degradation.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA or Bradford).
-
SDS-PAGE: Equal amounts of protein (typically 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 7.5% or 10% gel.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for HIF-1α overnight at 4°C with gentle agitation.
-
Washing: The membrane is washed several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
Conclusion and Future Directions
This compound, through its active form 1,4-DPCA, represents a promising therapeutic agent for regenerative medicine. Its mechanism of action, centered on the stabilization of HIF-1α, allows for the controlled activation of a pro-regenerative genetic program. The preclinical data, particularly in the context of periodontal disease, is compelling and warrants further investigation.
Future research should focus on several key areas:
-
Pharmacokinetics and Metabolism: A detailed characterization of the in vivo hydrolysis of this compound to 1,4-DPCA is needed to optimize dosing and delivery.
-
Long-term Efficacy and Safety: While short-term studies are promising, long-term evaluation of the regenerated tissue and potential off-target effects is crucial.
-
Clinical Translation: The development of optimized formulations and the design of clinical trials to assess the safety and efficacy of 1,4-DPCA in human patients are the next logical steps.
The continued exploration of 1,4-DPCA and other PHD inhibitors holds significant potential for the development of novel treatments for a range of conditions characterized by tissue damage and loss.
References
- 1. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming [frontiersin.org]
- 8. caymanchem.com [caymanchem.com]
- 9. [Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters: new antibacterial agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Regenerative Potential of 1,4-DPCA Ethyl Ester in Soft Tissue Engineering: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for therapeutic agents capable of inducing true tissue regeneration remains a paramount challenge in regenerative medicine. 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA), and its ethyl ester, have emerged as promising small molecules that can foster the regeneration of soft and hard tissues. This technical guide delves into the core of 1,4-DPCA ethyl ester's mechanism of action, its associated signaling pathways, and the experimental evidence supporting its efficacy, with a particular focus on its application in soft tissue regeneration research.
Introduction
Mammalian wound healing in adult tissues predominantly results in fibrotic scar formation rather than complete regeneration of the original tissue architecture and function. This contrasts with some vertebrates, like salamanders, which possess remarkable regenerative capabilities. The small molecule inhibitor of prolyl-hydroxylases (PHDi), 1,4-DPCA, has been identified as a potential therapeutic agent to shift the healing paradigm from scarring to regeneration.[1][2][3][4][5][6] This has been demonstrated in various models, including ear hole closure, liver regeneration, and, most notably, in the regeneration of both bone and soft tissue in a mouse model of periodontitis.[1][6]
Mechanism of Action: Stabilizing HIF-1α
The primary mechanism of action of 1,4-DPCA lies in its ability to inhibit prolyl-4-hydroxylase (PHD) enzymes.[7] PHDs are critical negative regulators of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a master transcription factor in the cellular response to hypoxia. Under normoxic conditions, PHDs hydroxylate proline residues on HIF-1α, targeting it for ubiquitin-mediated proteasomal degradation. By inhibiting PHDs, 1,4-DPCA prevents this degradation, leading to the stabilization and accumulation of HIF-1α protein, even in the presence of normal oxygen levels.[6][8] 1,4-DPCA is also known to inhibit Factor Inhibiting HIF (FIH), another negative regulator of HIF-1α, further enhancing its activity.[7][9]
The stabilized HIF-1α translocates to the nucleus and dimerizes with HIF-1β, forming an active transcription factor complex. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of a multitude of target genes. These genes are involved in crucial processes for tissue regeneration, including:
-
Angiogenesis: Promoting the formation of new blood vessels, essential for supplying oxygen and nutrients to the regenerating tissue.[7][8]
-
Metabolic Reprogramming: Shifting cellular metabolism from oxidative phosphorylation to aerobic glycolysis, a state characteristic of rapidly proliferating cells and stem cells.[1][2][3][4][6]
-
Cell Migration and Survival: Facilitating the movement and persistence of cells necessary for tissue repair.[8]
-
De-differentiation: Inducing mature cells to revert to a more progenitor-like state, which can then proliferate and differentiate to replace damaged tissue.[1][2][5][6]
The regenerative response induced by 1,4-DPCA has been shown to be completely blocked by siRNA targeting HIF-1α, confirming its central role in the process.[1][5][6]
Key Signaling Pathway
The signaling cascade initiated by 1,4-DPCA is a critical aspect of its regenerative capacity.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of 1,4-DPCA.
Table 1: Inhibitory Activity of 1,4-DPCA
| Target Enzyme | IC50 | Cell Line/System | Reference |
| Prolyl-4-Hydroxylase | 2.4 µM | Human foreskin fibroblasts | [7] |
| Factor Inhibiting HIF (FIH) | 60 µM | Not specified | [7] |
Table 2: Gene Expression Changes in Periodontal Tissue Following 1,4-DPCA Treatment in a Mouse Model
| Gene | Function | Result | p-value | Reference |
| LDHa | Aerobic Glycolysis | High Expression | p = 0.0439 | [1] |
| Pdk1 | Aerobic Glycolysis | High Expression | p = 0.0095 | [1] |
| Glut1 | Glucose Uptake | High Expression | p = 0.0922 | [1] |
| Gapdh | Glycolysis | High Expression | p = 0.0103 | [1] |
| Pgk1 | Glycolysis | High Expression | p = 0.0001 | [1] |
Note: p-values represent the difference between ligature with 1,4-DPCA treatment versus ligature without 1,4-DPCA treatment. Experiments were conducted in triplicate (n=3).[1]
Table 3: Effect of 1,4-DPCA/Hydrogel on T Regulatory Cell Populations in Gingival Tissue
| Cell Population | Treatment Group | Percentage of CD4+ T cells (Mean ± SD) | Absolute Number (Mean ± SD) | Reference |
| FOXP3+ Treg cells | Vehicle Control | ~2.5% | ~250 | [10] |
| FOXP3+ Treg cells | 1,4-DPCA/Hydrogel | ~5.0% | ~750 | [10] |
Note: Data is estimated from bar graphs in the cited literature. The study reports statistically significant increases (p < 0.01) in both the percentage and absolute number of Treg cells with 1,4-DPCA/hydrogel treatment.[10]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following outlines the key experimental protocols employed in the study of 1,4-DPCA for soft tissue regeneration.
Ligature-Induced Periodontitis Mouse Model
This model is used to induce localized inflammation and subsequent bone and soft tissue loss, mimicking human periodontal disease.[1][2][3][4][5]
-
Animal Model: C57BL/6 mice are typically used.[8]
-
Ligature Placement: A ligature (e.g., silk suture) is placed around the upper second molar.
-
Induction Period: The ligature is left in place for a period of 10 days to induce inflammation and tissue breakdown.[1][2][3][4][5]
-
Ligature Removal: After 10 days, the ligature is removed to allow for the resolution and healing phase to begin.[1][2][3][4][5]
-
Treatment Administration: Immediately following ligature removal, mice are treated with a timed-release formulation of 1,4-DPCA (e.g., in a hydrogel or coupled to PEG) or a vehicle control.[1][2][3][4][5][8]
-
Analysis: Tissues are harvested at specific time points (e.g., 5 days post-treatment) for analysis.[8][10][11]
Timed-Release Formulation
To achieve a sustained local concentration of 1,4-DPCA, it is often formulated in a delivery vehicle.
-
Hydrogel Formulation: 1,4-DPCA drug crystals are trapped within a polymer hydrogel, typically composed of a cross-linked network of polyethylene (B3416737) glycol (PEG) molecules. This biocompatible hydrogel allows for rapid in-situ gelation and sustained drug release over several days.[8]
Gene Expression Analysis (Quantitative Real-Time PCR)
-
Tissue Harvest: Gingival or periodontal tissues are harvested from the mice.
-
RNA Extraction: Total RNA is extracted from the tissue samples.
-
Reverse Transcription: RNA is reverse-transcribed into cDNA.
-
qPCR: Quantitative PCR is performed using primers specific for target genes (e.g., Ldha, Pdk1, Glut1, Gapdh, Pgk1) and a housekeeping gene for normalization.
-
Data Analysis: Relative gene expression is calculated using methods such as the delta-delta Ct method.
Protein Analysis
-
Immunoblotting: Gingival tissue lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for proteins of interest (e.g., HIF-1α) to determine their relative abundance.[8]
-
Immunofluorescence: Tissue sections are stained with fluorescently labeled antibodies to visualize the localization and expression of specific proteins (e.g., HIF-1α, CXCR4, FOXP3) within the tissue architecture.[8]
Cellular Analysis (Flow Cytometry)
-
Single-Cell Suspension: Gingival tissues are processed to create a single-cell suspension.
-
Staining: Cells are stained with fluorescently labeled antibodies against cell surface and intracellular markers (e.g., CD4, FOXP3) to identify specific cell populations.
-
Analysis: The stained cells are analyzed on a flow cytometer to quantify the percentage and absolute number of different cell types, such as T regulatory cells.[10]
Conclusion and Future Directions
This compound represents a significant advancement in the field of regenerative medicine. By targeting the HIF-1α pathway, it can induce a metabolic and transcriptional shift that promotes true tissue regeneration over scar formation. The evidence from preclinical models, particularly in the context of periodontitis, is compelling. Future research should focus on optimizing delivery systems for various clinical applications, further elucidating the downstream targets of HIF-1α in different tissue types, and ultimately translating these promising findings into human clinical trials. The detailed understanding of its mechanism and the established experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to build upon in harnessing the regenerative potential of this exciting compound.
References
- 1. Frontiers | Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming [frontiersin.org]
- 2. Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 4. Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis th… [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
1,4-DPCA Ethyl Ester: A Technical Guide for Hypoxia Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) ethyl ester as a research tool in the study of hypoxia. This document details its mechanism of action, provides key quantitative data, and offers comprehensive experimental protocols and visualizations to facilitate its effective use in the laboratory.
Introduction to 1,4-DPCA Ethyl Ester and Hypoxia
Hypoxia, a state of reduced oxygen availability, is a critical factor in both physiological and pathological processes, including embryonic development, wound healing, and cancer. The cellular response to hypoxia is primarily orchestrated by the Hypoxia-Inducible Factor (HIF) family of transcription factors. The stability and activity of the HIF-1α subunit are tightly regulated by a class of enzymes known as prolyl-4-hydroxylases (PHDs) and the Factor Inhibiting HIF (FIH). Under normoxic conditions, these enzymes hydroxylate HIF-1α, targeting it for rapid proteasomal degradation.
1,4-DPCA is a potent inhibitor of both PHDs and FIH.[1][2] Its ethyl ester derivative is utilized in research as a more cell-permeable prodrug, which is believed to be hydrolyzed intracellularly to the active 1,4-DPCA. By inhibiting PHDs and FIH, this compound effectively stabilizes HIF-1α, even under normoxic conditions, thereby activating the transcription of HIF-1 target genes. This property makes it a valuable tool for mimicking hypoxic responses and studying the downstream effects of HIF-1α activation.
Mechanism of Action
The primary mechanism of action of 1,4-DPCA involves the inhibition of 2-oxoglutarate-dependent dioxygenases, namely PHDs and FIH.
-
Inhibition of Prolyl-4-Hydroxylases (PHDs): In the presence of oxygen, PHDs hydroxylate specific proline residues on the HIF-1α subunit. This post-translational modification is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which polyubiquitinates HIF-1α, marking it for degradation by the proteasome. 1,4-DPCA competitively inhibits PHDs, preventing HIF-1α hydroxylation and subsequent degradation. This leads to the accumulation and stabilization of the HIF-1α protein.
-
Inhibition of Factor Inhibiting HIF (FIH): FIH is an asparaginyl hydroxylase that hydroxylates an asparagine residue in the C-terminal transactivation domain of HIF-1α. This hydroxylation prevents the recruitment of the transcriptional coactivators p300 and CBP, thereby inhibiting the transcriptional activity of the HIF-1α/HIF-1β heterodimer. By inhibiting FIH, 1,4-DPCA further enhances the transcriptional activity of stabilized HIF-1α.
The stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β (also known as ARNT), and binds to Hypoxia Response Elements (HREs) in the promoter regions of its target genes. This initiates the transcription of a wide array of genes involved in angiogenesis (e.g., Vascular Endothelial Growth Factor, VEGF), glucose metabolism (e.g., Glucose Transporter 1, GLUT-1), and cell survival.[3][4]
Quantitative Data
| Target Enzyme | IC50 Value (for 1,4-DPCA) | Reference |
| Prolyl-4-hydroxylase (collagen hydroxylation) | 2.4 µM | [2] |
| Factor Inhibiting HIF (FIH) | 60 µM | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound to study hypoxic responses. These protocols are based on established methods and should be optimized for specific cell types and experimental conditions.
In Vitro HIF-1α Stabilization Assay via Western Blot
This protocol details the detection of HIF-1α protein stabilization in cultured cells following treatment with this compound.
Materials:
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against HIF-1α
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 10-50 µM). A vehicle control (DMSO) should be run in parallel. One study has used 1,4-DPCA at a concentration of 50 µg/ml for 24 hours.[1]
-
Incubation: Incubate the cells with this compound for a specified time (e.g., 4-24 hours).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantitative PCR (qPCR) for HIF-1α Target Gene Expression
This protocol outlines the measurement of mRNA levels of HIF-1α target genes, such as VEGF and GLUT-1, following treatment with this compound.
Materials:
-
Cells treated with this compound (as described in 4.1)
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for target genes (VEGF, GLUT-1) and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the treated and control cells using a commercial kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis if necessary.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup:
-
Prepare a qPCR reaction mix containing SYBR Green or TaqMan master mix, forward and reverse primers for the gene of interest, and cDNA template.
-
Set up reactions in triplicate for each sample and gene.
-
Include a no-template control (NTC) to check for contamination.
-
-
qPCR Program: Run the qPCR reaction using a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression using the 2-ΔΔCt method.[5]
-
Cell Viability Assay under Hypoxic Conditions
This protocol describes how to assess cell viability in response to this compound treatment under hypoxic conditions.
Materials:
-
Cell culture medium and supplements
-
This compound
-
Hypoxia chamber or incubator (e.g., 1% O2)
-
Cell viability reagent (e.g., MTT, MTS, or resazurin)
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere.
-
Treatment: Treat the cells with various concentrations of this compound.
-
Hypoxic Incubation: Place the plate in a hypoxia chamber for the desired duration (e.g., 24-72 hours). A parallel plate should be kept under normoxic conditions as a control.
-
Cell Viability Measurement (MTT Assay Example):
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in hypoxia studies.
Experimental Workflow for Hypoxia Studies
Caption: General experimental workflow for studying hypoxia using this compound.
Conclusion
This compound is a valuable pharmacological tool for the investigation of hypoxic signaling pathways. By effectively stabilizing HIF-1α, it allows researchers to dissect the complex cellular responses to hypoxia in a controlled manner. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in a variety of experimental settings. As with any chemical tool, careful optimization of experimental conditions is crucial for obtaining robust and reproducible results.
References
- 1. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming [frontiersin.org]
- 4. Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for 1,4-DPCA Ethyl Ester in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) ethyl ester is a cell-permeable prodrug of the potent prolyl-4-hydroxylase (PHD) and Factor Inhibiting HIF (FIH) inhibitor, 1,4-DPCA. By inhibiting these enzymes, 1,4-DPCA ethyl ester effectively stabilizes the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) under normoxic conditions. This leads to the activation of HIF-1α target genes, which are critically involved in various cellular processes including angiogenesis, metabolic reprogramming, and cell differentiation. These application notes provide detailed protocols for in vitro studies to investigate the biological effects of this compound.
Mechanism of Action
Under normal oxygen levels (normoxia), HIF-1α is hydroxylated by PHDs, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, resulting in proteasomal degradation. FIH hydroxylates an asparagine residue in the C-terminal transactivation domain of HIF-1α, blocking its interaction with transcriptional coactivators. This compound is hydrolyzed intracellularly to its active form, 1,4-DPCA, which inhibits both PHD and FIH activity. This dual inhibition leads to the stabilization and accumulation of HIF-1α, allowing it to translocate to the nucleus, dimerize with HIF-1β (ARNT), and initiate the transcription of target genes.
Application Notes and Protocols for the Dissolution of 1,4-DPCA Ethyl Ester in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the dissolution of 1,4-DPCA ethyl ester, a potent inhibitor of Factor Inhibiting HIF (FIH) and prolyl-4-hydroxylases (PHDs), for use in cell culture experiments. Adherence to these guidelines is crucial for ensuring compound stability, maximizing bioavailability, and minimizing solvent-induced cytotoxicity in in vitro assays.
Compound Information
| Parameter | Value | Reference |
| IUPAC Name | ethyl 4-oxo-1,4-dihydro-[1][2]phenanthroline-3-carboxylate | N/A |
| Molecular Formula | C₁₅H₁₂N₂O₃ | N/A |
| Molecular Weight | 268.27 g/mol | N/A |
| Mechanism of Action | Inhibition of prolyl-4-hydroxylases (PHDs) and Factor Inhibiting HIF (FIH), leading to the stabilization and accumulation of Hypoxia-Inducible Factor-1 alpha (HIF-1α). | [3] |
Solubility Data
This compound is a hydrophobic compound with limited aqueous solubility. The recommended solvent for preparing stock solutions for cell culture applications is dimethyl sulfoxide (B87167) (DMSO).
| Solvent | Solubility | Notes |
| DMSO | 10 - 20.83 mg/mL (37.28 - 77.65 mM) | Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic. Sonication or gentle warming can aid dissolution. |
Data compiled from various suppliers.
Experimental Protocols
Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing the Compound: Accurately weigh out a precise amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.68 mg of the compound.
-
Solvent Addition: Transfer the weighed powder to a sterile amber microcentrifuge tube. Add the calculated volume of anhydrous DMSO. For the 2.68 mg example, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath at room temperature. Gentle warming to 37°C can also be applied if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Once completely dissolved, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells. It is critical to maintain a low final DMSO concentration to prevent cytotoxicity. The final DMSO concentration should ideally be ≤ 0.1%, and not exceed 0.5%[1][4].
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium appropriate for your cell line
-
Sterile conical tubes or multi-well plates
Procedure:
-
Determine Final Concentration: Decide on the final concentration of this compound required for your experiment.
-
Calculate Dilution: Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your total volume of cell culture medium. For example, to prepare 10 mL of medium with a final concentration of 10 µM this compound, you would need 10 µL of the 10 mM stock solution. This results in a final DMSO concentration of 0.1%.
-
Serial Dilution (Recommended): To ensure accurate and homogenous mixing, it is recommended to perform a serial dilution.
-
First, prepare an intermediate dilution of the stock solution in pre-warmed medium. For example, add 10 µL of the 10 mM stock to 990 µL of medium to create a 100 µM intermediate solution.
-
Vortex the intermediate solution gently.
-
Add the required volume of the intermediate solution to the final volume of cell culture medium. For example, add 1 mL of the 100 µM intermediate solution to 9 mL of medium to achieve a final concentration of 10 µM.
-
-
Direct Dilution (for higher concentrations): If preparing a higher final concentration, direct dilution may be feasible. Add the calculated volume of the DMSO stock solution directly to the pre-warmed cell culture medium while gently swirling the medium to ensure rapid and even dispersion.
-
Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental conditions without the this compound.
-
Immediate Use: It is best practice to prepare fresh working solutions immediately before use to avoid potential compound degradation or precipitation in the aqueous medium.
Visualization of Key Processes
Signaling Pathway of this compound
This compound inhibits PHD and FIH, leading to the stabilization of HIF-1α. Under normoxic conditions, HIF-1α is hydroxylated by PHDs, leading to its ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase and subsequent proteasomal degradation. FIH hydroxylates an asparagine residue in the C-terminal transactivation domain of HIF-1α, preventing its interaction with transcriptional coactivators. By inhibiting PHDs and FIH, this compound allows HIF-1α to accumulate, translocate to the nucleus, dimerize with HIF-1β (ARNT), and activate the transcription of target genes involved in processes such as angiogenesis, glucose metabolism, and cell survival[3][5][6].
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. cusabio.com [cusabio.com]
- 4. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 5. Signaling pathway involved in hypoxia-inducible factor-1α regulation in hypoxic-ischemic cortical neurons in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIF-1α pathway: role, regulation and intervention for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,4-DPCA in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA), a prolyl-hydroxylase (PHD) inhibitor, in mouse models for regenerative medicine research. The provided protocols are based on established methodologies and offer a starting point for in vivo studies investigating the therapeutic potential of 1,4-DPCA.
Introduction
1,4-DPCA is a small molecule inhibitor of prolyl-hydroxylase domain (PHD) enzymes. Under normoxic conditions, PHDs hydroxylate the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α), targeting it for proteasomal degradation. By inhibiting PHDs, 1,4-DPCA stabilizes HIF-1α, allowing it to accumulate, translocate to the nucleus, and activate the transcription of various target genes involved in angiogenesis, cell survival, and metabolism. This mechanism has shown promise in promoting tissue regeneration in various preclinical models.[1][2][3][4][5]
Data Presentation
The following table summarizes the reported dosages of 1,4-DPCA used in mouse models. It is crucial to note that the optimal dosage may vary depending on the specific mouse strain, disease model, and hydrogel formulation.
| Mouse Model | 1,4-DPCA Concentration/Dose | Administration Route | Frequency of Administration | Reference |
| Ligature-Induced Periodontitis | 50 µg in 25 µL hydrogel | Subcutaneous | Single injection at the onset of periodontitis resolution | [6] |
| Ear Hole Punch Injury | 2 mg/mL in hydrogel | Subcutaneous | Injections on day 0, 5, and 10 | [7] |
| Ligature-Induced Periodontitis | Not specified | Subcutaneous | Injections on day 0 and 8 after ligature removal | [8] |
Mandatory Visualizations
Signaling Pathway of 1,4-DPCA Action
Caption: Signaling pathway of HIF-1α stabilization by 1,4-DPCA.
Experimental Workflow for Ligature-Induced Periodontitis Model
Caption: Workflow for the ligature-induced periodontitis mouse model.
Experimental Protocols
Preparation of 1,4-DPCA-Loaded Hydrogel
This protocol provides a general guideline for preparing a polyethylene (B3416737) glycol (PEG)-based hydrogel for the sustained release of 1,4-DPCA. The specific concentrations and polymer characteristics may need to be optimized for your experimental needs.
Materials:
-
1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA)
-
4-arm-PEG-succinimidyl succinate (B1194679) (or similar activated PEG)
-
Dicysteine-terminated peptide crosslinker (e.g., Cys-Arg-Asp-Cys)
-
Triethanolamine (TEOA) buffer (0.3 M, pH 8.0)
-
Sterile, nuclease-free water
-
Sterile syringes and needles
Procedure:
-
Prepare the 1,4-DPCA solution: Dissolve 1,4-DPCA in a minimal amount of a suitable solvent (e.g., DMSO) and then dilute with TEOA buffer to the desired final concentration (e.g., 2 mg/mL).
-
Prepare the PEG solution: Dissolve the 4-arm-PEG-succinimidyl succinate in TEOA buffer.
-
Prepare the crosslinker solution: Dissolve the dicysteine-terminated peptide in TEOA buffer.
-
Form the hydrogel: In a sterile microcentrifuge tube, mix the PEG solution and the crosslinker solution. Immediately add the 1,4-DPCA solution to the mixture.
-
Loading the syringe: Quickly draw the mixture into a sterile syringe before it fully crosslinks. The gelation time will depend on the specific reagents and concentrations used.
-
Storage: Use the prepared hydrogel immediately or store at 4°C for a short period, protected from light.
Ligature-Induced Periodontitis Mouse Model
This protocol describes the induction of periodontitis in mice by placing a ligature around a molar to promote bacterial accumulation and subsequent inflammation and bone loss.[1][2][9][10]
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
Ketamine/Xylazine (B1663881) anesthetic solution
-
5-0 or 6-0 silk suture
-
Fine surgical instruments (forceps, scissors)
-
Stereomicroscope
-
Heating pad
Procedure:
-
Anesthesia: Anesthetize the mouse via intraperitoneal injection of ketamine (100 mg/kg) and xylazine (10 mg/kg). Confirm proper anesthetic depth by lack of pedal reflex.
-
Positioning: Place the anesthetized mouse on a heating pad to maintain body temperature. Position the mouse under a stereomicroscope to visualize the maxillary molars.
-
Ligature Placement: Using fine forceps, carefully tie a 5-0 or 6-0 silk suture around the maxillary second molar.[10] Ensure the ligature is gently pushed into the gingival sulcus.
-
Knotting: Tie a secure knot (e.g., a surgeon's knot) on the palatal or buccal side of the tooth and trim the excess suture material.[10]
-
Recovery: Allow the mouse to recover from anesthesia in a clean, warm cage. Monitor the animal until it is fully ambulatory.
-
Induction Period: House the mice for the desired period to allow for the development of periodontitis (e.g., 10 days).
-
Ligature Removal (optional): At the end of the induction period, the ligature can be carefully removed under anesthesia to study the resolution phase.
-
Treatment Administration: Following ligature placement or removal, administer the 1,4-DPCA/hydrogel or vehicle control via subcutaneous injection at the back of the neck.[6]
-
Euthanasia and Tissue Collection: At the designated experimental endpoint, euthanize the mice according to approved institutional protocols. Collect the maxillae for analysis.
Analysis of Alveolar Bone Regeneration
Micro-Computed Tomography (Micro-CT) Analysis:
-
Fix the collected maxillae in 4% paraformaldehyde.
-
Scan the maxillae using a high-resolution micro-CT system.
-
Reconstruct the 3D images and perform quantitative analysis of the alveolar bone volume and density around the second molar.
Histological Analysis:
-
Decalcify the maxillae in EDTA solution.
-
Process the tissues and embed in paraffin.
-
Section the embedded tissues and perform hematoxylin (B73222) and eosin (B541160) (H&E) staining to visualize tissue morphology and inflammatory cell infiltration.
-
Perform specific stains (e.g., Masson's trichrome) to assess collagen deposition.
Quantitative Real-Time PCR (qPCR):
-
Dissect the gingival tissue surrounding the second molar.
-
Isolate total RNA from the tissue samples.
-
Synthesize cDNA from the RNA.
-
Perform qPCR to analyze the expression of genes related to inflammation (e.g., TNF-α, IL-1β), osteogenesis (e.g., Runx2, ALP), and hypoxia (e.g., VEGF).
References
- 1. Ligature-induced periodontitis mouse model protocol for studying Saccharibacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Hypoxia-Inducible Factor Pathway, Prolyl Hydroxylase Domain Protein Inhibitors, and Their Roles in Bone Repair and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic and comprehensive insights into HIF-1 stabilization under normoxic conditions: implications for cellular adaptation and therapeutic strategies in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming [frontiersin.org]
- 9. Ligature-induced periodontitis mouse model protocol for studying Saccharibacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Video: Robust Ligature-Induced Model of Murine Periodontitis for the Evaluation of Oral Neutrophils [jove.com]
Application Notes and Protocols: Western Blot Analysis of HIF-1α Stabilization by 1,4-DPCA Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the detection and quantification of Hypoxia-Inducible Factor-1 alpha (HIF-1α) by Western blot in cultured cells following treatment with 1,4-DPCA ethyl ester. HIF-1α is a pivotal transcriptional regulator of the cellular response to hypoxia, and its activity is primarily controlled by its protein stability. Under normoxic conditions, HIF-1α is rapidly degraded, making its detection challenging.[1][2][3] 1,4-DPCA (1,4-dihydrophenonthrolin-4-one-3-carboxylic acid) and its ethyl ester derivative are prolyl-hydroxylase (PHD) inhibitors that block this degradation, leading to HIF-1α stabilization.[4][5][6] This application note details the necessary steps for cell culture, treatment with this compound, specialized protein extraction, and immunoblotting to accurately measure the compound's effect on HIF-1α levels.
Introduction to the HIF-1α Signaling Pathway
Hypoxia-inducible factor 1 (HIF-1) is a heterodimeric transcription factor composed of an oxygen-regulated α subunit (HIF-1α) and a constitutively expressed β subunit (HIF-1β), also known as ARNT.[1] The stability of the HIF-1α subunit is the central regulatory point of HIF-1 activity.
Under Normoxic Conditions: In the presence of oxygen, prolyl hydroxylase domain (PHD) enzymes utilize O₂ to hydroxylate specific proline residues on HIF-1α.[7][8] This post-translational modification is recognized by the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex.[1][7][8] The VHL complex polyubiquitinates HIF-1α, targeting it for rapid degradation by the 26S proteasome.[9] Consequently, HIF-1α protein levels are typically very low to undetectable in well-oxygenated cells.[1][3]
Effect of this compound: 1,4-DPCA is a small molecule inhibitor of PHD enzymes.[4][5][6] By blocking PHD activity, 1,4-DPCA prevents the hydroxylation of HIF-1α even in the presence of oxygen. This inhibition prevents VHL-mediated ubiquitination and subsequent proteasomal degradation. As a result, HIF-1α accumulates, translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of target genes involved in angiogenesis, metabolism, and cell survival.[6][7] this compound is the ethyl ester form of 1,4-DPCA, which also functions to inhibit factor inhibiting HIF (FIH).[10]
Signaling Pathway Diagram
Caption: HIF-1α signaling under normoxia and with this compound.
Quantitative Data Summary
The following table summarizes representative data from a study investigating the effect of 1,4-DPCA on HIF-1α protein levels in the gingival tissue of mice. The relative intensity of the HIF-1α band was quantified by densitometry.
| Treatment Group | Relative HIF-1α Intensity (Mean ± SD) | Fold Change vs. Vehicle |
| Vehicle Control | 1.00 ± 0.25 | 1.0 |
| 1,4-DPCA/hydrogel | 2.50 ± 0.50 | 2.5 |
| Data is hypothetical and structured based on densitometry results from published research to illustrate expected outcomes. Actual results will vary based on experimental conditions.[11] |
Detailed Experimental Protocol
This protocol is optimized for cultured cells. Adherence to the specified conditions, especially during protein extraction, is critical for the successful detection of the labile HIF-1α protein.
I. Cell Culture and Treatment
-
Cell Seeding: Plate a suitable cell line (e.g., HEK293, HeLa, U2OS) in appropriate culture dishes and grow to 70-80% confluency.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent, such as DMSO.
-
Treatment:
-
For a dose-response experiment, dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 10, 25, 50, 100 µM).
-
For a time-course experiment, treat cells with a fixed concentration for various durations (e.g., 2, 4, 6, 8 hours).
-
Always include a vehicle-only control group (e.g., DMSO at the same final concentration as the highest drug treatment).
-
A positive control, such as treatment with Cobalt Chloride (CoCl₂, 100 µM) or Deferoxamine (DFO, 100 µM) for 6 hours, is highly recommended to confirm the detection system for stabilized HIF-1α is working.[1][12]
-
-
Incubation: Incubate cells at 37°C in a standard CO₂ incubator for the desired time.
II. Protein Extraction (Critical Step)
CRITICAL: HIF-1α degrades within minutes in the presence of oxygen.[1][2] All steps must be performed rapidly on ice, using pre-chilled buffers and tubes.
-
Cell Lysis:
-
Immediately after treatment, place culture dishes on ice.
-
Aspirate the media and wash cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail. For enhanced stabilization, some protocols recommend lysing cells directly in Laemmli sample buffer or using buffers containing cobalt chloride.[3][13]
-
-
Scraping and Collection: Quickly scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1][14]
-
Incubation and Clarification:
-
Supernatant Collection: Carefully transfer the supernatant, which contains the total cellular protein, to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each sample using a standard method like the BCA assay. This is crucial for equal loading.[2]
III. SDS-PAGE and Western Blotting
-
Sample Preparation: Mix an equal amount of protein (e.g., 30-50 µg) from each sample with 4x Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes to denature the proteins.[1][14]
-
Gel Electrophoresis: Load the denatured samples onto an SDS-polyacrylamide gel (a 7.5% gel is recommended for HIF-1α, which has a molecular weight of ~116-120 kDa).[3][14] Run the gel according to the manufacturer's instructions.
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
A wet transfer at 100V for 90-120 minutes at 4°C is recommended for a large protein like HIF-1α.
-
Confirm successful transfer by staining the membrane with Ponceau S.[3]
-
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1-1.5 hours at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation:
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[1]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, diluted 1:5000 to 1:10,000 in blocking buffer) for 1 hour at room temperature.[1]
-
Final Washes: Repeat the washing step (Step 6) three times with TBST.
IV. Detection and Analysis
-
Signal Detection: Prepare an Enhanced Chemiluminescence (ECL) detection reagent according to the manufacturer's instructions and incubate it with the membrane for 1-5 minutes.[1]
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein, such as β-actin (~42 kDa) or α-tubulin (~55 kDa).[1][3]
-
Densitometry: Perform quantitative analysis by measuring the band intensity for HIF-1α and the corresponding loading control using software like ImageJ.[1] Normalize the HIF-1α signal to the loading control signal for each lane to compare protein levels across different treatment groups.
Experimental Workflow
Caption: Western Blot workflow for HIF-1α detection after drug treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. resources.novusbio.com [resources.novusbio.com]
- 4. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Hypoxia-inducible factor-1 (HIF-1) promotes its degradation by induction of HIF-α-prolyl-4-hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of HIF-1α degradation pathways via modulation of the propionyl mark - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Target Tips [abcam.co.jp]
- 13. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application of 1,4-DPCA Ethyl Ester in Periodontal Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) ethyl ester, a prolyl-hydroxylase (PHD) inhibitor, in the field of periodontal research. The information compiled from recent studies highlights its potential as a therapeutic agent for promoting periodontal tissue regeneration, particularly alveolar bone.
Application Notes
1,4-DPCA has emerged as a promising small molecule for stimulating regenerative processes in tissues affected by periodontal disease.[1][2] Its primary mechanism of action involves the inhibition of prolyl-hydroxylase (PHD) enzymes, which leads to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) under normoxic conditions.[3][4] This stabilization triggers a cascade of cellular events that collectively contribute to tissue repair and regeneration.
The application of 1,4-DPCA in periodontal research primarily focuses on its ability to:
-
Promote Alveolar Bone Regeneration: Studies have demonstrated that systemic or local administration of 1,4-DPCA can lead to the significant and even complete restoration of alveolar bone lost due to experimental periodontitis.[2][3][5]
-
Modulate Inflammatory Responses: 1,4-DPCA has been shown to downregulate the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-17A (IL-17A), and Tumor Necrosis Factor (TNF).[3][6]
-
Enhance Osteogenic Differentiation: The compound upregulates the expression of key osteogenic genes, fostering an environment conducive to bone formation.[3]
-
Recruit Regulatory T cells (Tregs): 1,4-DPCA promotes the accumulation of FOXP3+ Tregs in the periodontal tissue, which are crucial for resolving inflammation and facilitating tissue repair.[3][4] This recruitment is mediated by the chemokine receptor CXCR4.[3][4]
-
Induce Metabolic Reprogramming: By stabilizing HIF-1α, 1,4-DPCA shifts the cellular metabolic state from oxidative phosphorylation (OXPHOS) to aerobic glycolysis, a state utilized by stem cells and embryonic tissues, which is beneficial for regeneration.[5][7]
-
Stimulate De-differentiation and Stem Cell Marker Expression: In-vitro studies on gingival tissue have shown that 1,4-DPCA can induce the expression of stem cell markers, suggesting a role in cellular de-differentiation.[5][8]
Signaling Pathway and Experimental Workflow
The mechanism of action of 1,4-DPCA and a typical experimental workflow for its evaluation in a preclinical model of periodontitis are illustrated below.
Caption: Signaling pathway of 1,4-DPCA in promoting periodontal regeneration.
Caption: Workflow for in vivo evaluation of 1,4-DPCA in a periodontitis model.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
In Vivo Model: Ligature-Induced Periodontitis in Mice[3][5]
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction of Periodontitis: A silk ligature (e.g., 5-0) is placed around the upper second molar to induce bacterial accumulation and subsequent inflammation and bone loss.
-
Experimental Timeline: The ligature is typically kept in place for 10 days.
-
Treatment: After 10 days, the ligature is removed to allow for the resolution of inflammation. At this point, a single subcutaneous injection of 1,4-DPCA, often formulated in a hydrogel for sustained release (e.g., 50 µg in 25 µL), is administered.[3] Control groups receive the vehicle (hydrogel without the drug).
-
Euthanasia and Tissue Collection: Mice are euthanized at specific time points post-treatment (e.g., 5 or 20 days) for tissue collection and analysis.[3][5]
Analysis of Gene Expression by quantitative Real-Time PCR (qPCR)[3]
-
RNA Extraction: Gingival tissues are dissected, and total RNA is extracted using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Reverse transcription is performed to synthesize cDNA from the extracted RNA.
-
qPCR: qPCR is carried out using specific primers for target genes (e.g., Il6, Il17a, Tnf, osteogenic markers) and a housekeeping gene for normalization (e.g., Hprt).
-
Data Analysis: The relative expression of target genes is calculated using the comparative Ct (ΔΔCt) method.
Immunohistochemistry and Immunofluorescence[3][5]
-
Tissue Processing: Maxillary jaws are fixed, decalcified, and embedded in paraffin. Sections are then prepared for staining.
-
Antigen Retrieval: Tissue sections are pretreated for antigen retrieval.
-
Staining: Sections are incubated with primary antibodies against specific markers (e.g., HIF-1α, FOXP3 for Tregs, stem cell markers like OCT3/4).[3][5][8] This is followed by incubation with appropriate secondary antibodies conjugated to a fluorophore or an enzyme for visualization.
-
Imaging and Analysis: Stained sections are imaged using a fluorescence or light microscope, and the expression and localization of the target proteins are analyzed.
In Vitro Cell Culture and Treatment[5][8]
-
Cell Culture: Gingival fibroblast-like cells are cultured in appropriate media.
-
Treatment: Cells are treated with 1,4-DPCA at a specific concentration (e.g., 100 µM) overnight.[5]
-
Analysis: Following treatment, cells can be analyzed for changes in gene expression, protein localization (e.g., nuclear translocation of stem cell markers), or other cellular functions.[5][8]
Data Presentation
The following tables summarize the quantitative data from key studies on the effects of 1,4-DPCA in periodontal research.
Table 1: Effect of 1,4-DPCA on Gene Expression in Gingival Tissue [3]
| Gene | Treatment Group | Fold Change vs. Control | Significance |
| Pro-inflammatory Cytokines | |||
| Il6 | 1,4-DPCA/hydrogel | Significantly Decreased | p < 0.05 |
| Il17a | 1,4-DPCA/hydrogel | Significantly Decreased | p < 0.05 |
| Tnf | 1,4-DPCA/hydrogel | Significantly Decreased | p < 0.05 |
| Osteogenic Genes | |||
| Runx2 | 1,4-DPCA/hydrogel | Significantly Increased | p < 0.05 |
| Alp | 1,4-DPCA/hydrogel | Significantly Increased | p < 0.05 |
| Ocn | 1,4-DPCA/hydrogel | Significantly Increased | p < 0.05 |
Table 2: Effect of 1,4-DPCA on T regulatory (Treg) Cell Population in Periodontal Tissue [3][9]
| Cell Population | Treatment Group | Percentage of CD4+ T cells | Absolute Number | Significance |
| Treg (CD4+FOXP3+) | Vehicle Control | ~2% | ~1000 | - |
| 1,4-DPCA/hydrogel | ~6% | ~3000 | p < 0.01 |
Table 3: Effect of 1,4-DPCA on Metabolic Gene Expression in Periodontal Tissue [5]
| Gene | Ligature + 1,4-DPCA vs. Ligature only | p-value |
| LDHa | Increased | p = 0.0439 |
| Pdk1 | Increased | p = 0.0095 |
| Glut1 | Increased | p = 0.0922 |
| Gapdh | Increased | p = 0.0103 |
| Pgk1 | Increased | p = 0.0001 |
Table 4: In Vitro Effect of 1,4-DPCA on Stem Cell Marker Expression [8]
| Marker | Control (No Drug) | 1,4-DPCA (100 µM) |
| OCT3/4 Localization | Cytoplasmic | Nuclear and Cytoplasmic |
| OCT3/4 Staining Intensity | Baseline | Increased |
| SOX2 (% positive cells) | ~12.5% | ~13% |
| CD34 (% positive cells) | ~18% | ~18% |
References
- 1. decisionsindentistry.com [decisionsindentistry.com]
- 2. News – Regenerative drug restores bone in Lankenau research study | Main Line Health [mainlinehealth.org]
- 3. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Inducing Hypoxic Responses Under Normoxic Conditions Using 1,4-DPCA Ethyl Ester
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The cellular response to low oxygen tension (hypoxia) is primarily mediated by the transcription factor Hypoxia-Inducible Factor-1 (HIF-1). The alpha subunit of HIF-1 (HIF-1α) is tightly regulated by a class of dioxygenases called prolyl-4-hydroxylases (PHDs). Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-1α, targeting it for rapid proteasomal degradation. In hypoxic conditions, the lack of oxygen as a cofactor inhibits PHD activity, leading to the stabilization of HIF-1α, its translocation to the nucleus, and the subsequent activation of a broad range of genes involved in angiogenesis, metabolic adaptation, and cell survival.
1,4-Dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) and its ethyl ester derivative are potent small molecule inhibitors of PHDs.[1][2] By inhibiting these enzymes, 1,4-DPCA ethyl ester effectively uncouples HIF-1α stability from the cellular oxygen status, leading to the induction of a hypoxic-like response under normal oxygen levels (normoxia). This pharmacological manipulation of the HIF-1 pathway holds significant promise for therapeutic applications in tissue regeneration, ischemic diseases, and cancer therapy.[3][4]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to induce a normoxic hypoxic response in both in vitro and in vivo experimental settings.
Mechanism of Action
Under normoxic conditions, Prolyl-4-Hydroxylases (PHDs) and Factor Inhibiting HIF (FIH), both 2-oxoglutarate-dependent dioxygenases, actively suppress the HIF-1 signaling pathway. PHDs hydroxylate proline residues on the HIF-1α subunit, which is then recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome. FIH hydroxylates an asparagine residue in the C-terminal transactivation domain of HIF-1α, preventing its interaction with transcriptional coactivators.
This compound acts as a competitive inhibitor of these dioxygenases, preventing the hydroxylation of HIF-1α.[2][5] This inhibition leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β (also known as ARNT), and binds to Hypoxia-Response Elements (HREs) in the promoter regions of its target genes. This cascade of events initiates the transcription of genes that are typically upregulated during hypoxia, such as those involved in angiogenesis (e.g., VEGF), glucose metabolism (e.g., GLUT1, LDHA), and cell survival.[1][3]
Caption: Mechanism of this compound in inducing a normoxic hypoxic response.
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound.
| Parameter | Value | Reference |
| IC₅₀ (Prolyl-4-Hydroxylase) | 2.4 µM | [1][2] |
| IC₅₀ (Factor Inhibiting HIF - FIH) | 60 µM | [1][2] |
| Table 1: Inhibitory concentrations of 1,4-DPCA. |
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| Mouse B6 Cells | Not specified | 24 hours | Increased expression of Vegfa, Hmox1, Ldh-a, Pgk1, Pdk1, and Glut1 | [1] |
| T4-2 Breast Cancer Cells | 10 µM | Not specified | Reduced colony size | [1] |
| ZR-75-1 Breast Cancer Cells | 20 µM | Not specified | Reduced colony size | [1] |
| Gingival Cells | 100 µM | Not specified | Nuclear and cytoplasmic localization of OCT3/4 | [6] |
| Table 2: In Vitro concentrations and observed effects of 1,4-DPCA. |
Experimental Protocols
In Vitro Protocol: Induction of HIF-1α in Cell Culture
This protocol describes the steps to induce and detect HIF-1α stabilization and the expression of its target genes in cultured cells.
Caption: Workflow for in vitro induction of HIF-1α using this compound.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target genes (e.g., VEGFA, GLUT1, LDHA) and a housekeeping gene (e.g., ACTB, GAPDH)
-
Reagents for Western blotting (SDS-PAGE gels, transfer membranes, blocking buffer, primary and secondary antibodies)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to prepare a stock solution (e.g., 10-50 mM).
-
Store the stock solution at -20°C.
-
-
Cell Culture and Treatment:
-
Plate cells of interest in appropriate culture vessels and grow to 70-80% confluency.
-
Prepare working solutions of this compound by diluting the stock solution in fresh cell culture medium to the desired final concentrations (e.g., 10 µM, 20 µM, 100 µM).[1][6] Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Remove the old medium and replace it with the medium containing this compound or vehicle.
-
Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours).[1]
-
-
Sample Collection and Processing:
-
For Western blotting, wash the cells with ice-cold PBS and lyse them directly on the plate with ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.[7]
-
For qPCR, wash the cells with PBS and proceed with RNA extraction according to the manufacturer's protocol of your chosen kit.
-
-
Western Blot Analysis for HIF-1α:
-
Determine the protein concentration of the cell lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with a primary antibody specific for HIF-1α.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Note: Due to the rapid degradation of HIF-1α, all steps of cell lysis and protein extraction should be performed quickly and on ice.[7] Using nuclear extracts is recommended as stabilized HIF-1α translocates to the nucleus.[2]
-
-
qPCR Analysis of Target Gene Expression:
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for your genes of interest and a housekeeping gene for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.[8]
-
In Vivo Protocol: Administration of this compound in a Hydrogel Formulation
For in vivo studies, a timed-release formulation is often used to maintain a sustained level of the compound. A common method is to incorporate 1,4-DPCA into a biocompatible hydrogel, such as one based on polyethylene (B3416737) glycol (PEG).[6][9]
Materials:
-
This compound
-
Polyethylene glycol (PEG) derivatives for hydrogel formation
-
Sterile PBS
-
Experimental animals (e.g., mice)
Procedure:
-
Preparation of 1,4-DPCA-PEG Hydrogel:
-
The synthesis of a self-assembling hydrogel can be achieved by conjugating 1,4-DPCA to PEG.[9] This often involves chemical modification of both components to allow for their covalent linkage.
-
Alternatively, a simpler method involves physically entrapping this compound crystals within a pre-formed hydrogel matrix.[10]
-
The final formulation should be sterile and suitable for injection.
-
-
Animal Dosing and Administration:
-
The 1,4-DPCA-hydrogel formulation is typically administered via subcutaneous injection.[4][11]
-
The dosage will depend on the specific animal model and experimental design. As a starting point, a dose of 50 µg of DPCA per injection has been used in mice.[6]
-
A control group receiving a vehicle-only hydrogel should be included.
-
-
Tissue Collection and Analysis:
-
At the desired time points post-injection, euthanize the animals and collect tissues of interest.
-
Process the tissues for histological analysis, immunohistochemistry for HIF-1α, or homogenization for protein and RNA extraction.
-
Analyze HIF-1α stabilization and target gene expression as described in the in vitro protocol.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the biological consequences of HIF-1α stabilization in a normoxic environment. Its ability to mimic a hypoxic response has significant implications for research in various fields, including regenerative medicine and cancer biology. The protocols provided here offer a framework for researchers to effectively utilize this compound in their experimental models. Careful optimization of concentrations and treatment times is recommended for each specific cell type and animal model.
References
- 1. 1,4-DPCA | HIF/HIF Prolyl-Hydroxylase | TargetMol [targetmol.com]
- 2. resources.novusbio.com [resources.novusbio.com]
- 3. Frontiers | Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming [frontiersin.org]
- 4. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Regulation of hypoxia-inducible factor-1α by NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Supramolecular Polymer Hydrogels for Drug-Induced Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,4-DPCA Ethyl Ester in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly utilized in drug discovery and cancer research to better mimic the complex in vivo microenvironment of tissues. These models exhibit physiological gradients of nutrients, oxygen, and signaling molecules, influencing cellular behavior and response to therapeutic agents. A key feature of the tumor microenvironment is hypoxia, which plays a crucial role in tumor progression, metastasis, and resistance to therapy. The cellular response to hypoxia is primarily mediated by the hypoxia-inducible factors (HIFs), with HIF-1α being a master regulator.
1,4-DPCA ethyl ester is a cell-permeable compound that acts as a prodrug of 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA). 1,4-DPCA is an inhibitor of prolyl-4-hydroxylases (PHDs) and Factor Inhibiting HIF (FIH).[1] By inhibiting these enzymes, 1,4-DPCA prevents the degradation of HIF-1α, leading to its stabilization and accumulation even under normoxic conditions. This allows for the study of HIF-1α-mediated signaling pathways and their therapeutic targeting in a controlled manner within 3D cell culture models.
These application notes provide a comprehensive guide to utilizing this compound in 3D cell culture models, including its mechanism of action, expected cellular effects, and detailed protocols for key experiments.
Mechanism of Action
Under normoxic conditions, HIF-1α is hydroxylated by PHDs, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, subsequent ubiquitination, and rapid degradation by the proteasome. FIH hydroxylates an asparagine residue in the C-terminal transactivation domain of HIF-1α, inhibiting its transcriptional activity.
This compound is expected to be hydrolyzed by intracellular esterases to its active form, 1,4-DPCA. 1,4-DPCA inhibits both PHDs and FIH, leading to the stabilization and activation of HIF-1α.[1] This results in the transcription of HIF-1α target genes involved in various cellular processes, including angiogenesis, glucose metabolism, cell survival, and invasion.
Caption: HIF-1α Stabilization by this compound.
Data Presentation
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₂N₂O₃ |
| Molecular Weight | 268.27 g/mol |
| CAS Number | 86443-19-8 |
| Solubility | DMSO: ≥20 mg/mL, DMF: ≥20 mg/mL, Ethanol: ≥10 mg/mL |
| Storage | Store at -20°C for long-term |
Biological Activity of 1,4-DPCA (Active Form)
| Parameter | Value | Cell Line/System |
| IC₅₀ (Prolyl-4-hydroxylase) | 2.4 µM | Human foreskin fibroblasts |
| IC₅₀ (FIH) | 60 µM | N/A |
| Effective Concentration | 10-20 µM | MDA-MB-231, MDA-MB-157, T4-2, ZR-75-1 |
| Observed Effects | Reduced invasive branches, promoted polarized spheroid formation, inhibited proliferation | Breast cancer cell lines |
Note: The biological activity data is for 1,4-DPCA, the active form of this compound. Researchers should perform dose-response studies with this compound to determine the optimal concentration for their specific 3D cell culture model, starting with concentrations similar to the effective concentrations of 1,4-DPCA.
Experimental Protocols
General Experimental Workflow
Caption: General experimental workflow.
Protocol 1: 3D Spheroid Formation (Liquid Overlay Technique)
Materials:
-
Ultra-low attachment (ULA) 96-well round-bottom plates
-
Cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell counter (e.g., hemocytometer or automated counter)
Procedure:
-
Culture cells in a T-75 flask to 70-80% confluency.
-
Aspirate the medium and wash the cells with PBS.
-
Add trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (typically 1,000-5,000 cells/well, to be optimized for each cell line).
-
Add 100 µL of the cell suspension to each well of a ULA 96-well plate.
-
Centrifuge the plate at 300 x g for 3 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 2-4 days until spheroids of the desired size and morphology are formed.
Protocol 2: Treatment of Spheroids with this compound
Materials:
-
Stock solution of this compound in DMSO (e.g., 10 mM)
-
Pre-warmed cell culture medium
-
Spheroids in a 96-well ULA plate
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response curve (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).
-
Include a vehicle control (DMSO) at the same final concentration as in the highest concentration of the test compound.
-
Carefully remove 50 µL of the medium from each well containing a spheroid.
-
Add 50 µL of the medium containing the appropriate concentration of this compound or vehicle control to each well.
-
Incubate the spheroids for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C.
Protocol 3: Western Blot for HIF-1α in Spheroids
Materials:
-
Treated spheroids
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Microcentrifuge tubes
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HIF-1α
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Collect spheroids from each well by gentle pipetting and transfer to pre-chilled microcentrifuge tubes.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Aspirate the supernatant and wash the spheroids with ice-cold PBS.
-
Centrifuge again and remove the PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to the spheroid pellet.
-
Lyse the spheroids by pipetting up and down, followed by incubation on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a BCA assay.
-
Prepare samples for SDS-PAGE by mixing equal amounts of protein with Laemmli sample buffer and boiling for 5 minutes.
-
Load samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL detection reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
Re-probe the membrane with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal loading.
Protocol 4: Immunofluorescence Staining of HIF-1α in Spheroids
Materials:
-
Treated spheroids in a 96-well plate
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBST)
-
Primary antibody against HIF-1α
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Microscope slides and coverslips
-
Confocal microscope
Procedure:
-
Carefully aspirate the medium from the wells containing the spheroids.
-
Wash the spheroids gently with PBS.
-
Fix the spheroids by adding 4% PFA and incubating for 20-30 minutes at room temperature.
-
Wash the spheroids three times with PBS.
-
Permeabilize the spheroids with permeabilization buffer for 15-20 minutes.
-
Wash three times with PBST (PBS with 0.1% Tween-20).
-
Block non-specific binding by incubating with blocking buffer for 1-2 hours.
-
Incubate the spheroids with the primary anti-HIF-1α antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the spheroids three times with PBST.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 2 hours at room temperature, protected from light.
-
Wash three times with PBST.
-
Counterstain the nuclei with DAPI for 10 minutes.
-
Wash with PBS.
-
Carefully transfer the spheroids to a microscope slide, add a drop of mounting medium, and place a coverslip.
-
Seal the coverslip and image using a confocal microscope.
Protocol 5: 3D Spheroid Invasion Assay
Materials:
-
Spheroids in a 96-well ULA plate
-
Basement membrane extract (BME), such as Matrigel®
-
Ice-cold serum-free medium
-
Complete medium (with or without chemoattractants)
-
Inverted microscope with an imaging system
Procedure:
-
Culture spheroids to the desired size as described in Protocol 1.
-
Pre-chill a new 96-well flat-bottom plate on ice.
-
Thaw the BME on ice.
-
Dilute the BME with ice-cold serum-free medium to the desired concentration (e.g., 50%).
-
Add 50 µL of the BME solution to each well of the pre-chilled flat-bottom plate.
-
Carefully transfer one spheroid from the ULA plate to the center of each well containing the BME.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to polymerize.
-
Gently add 100 µL of complete medium containing the desired concentration of this compound or vehicle control to each well.
-
Image the spheroids at time zero (T=0).
-
Incubate the plate at 37°C and acquire images at regular intervals (e.g., every 24 hours) for up to 7 days.
-
Quantify the area of invasion using image analysis software (e.g., ImageJ). The area of invasion is calculated as the total area of the spheroid and invading cells minus the initial area of the spheroid at T=0.[2][3]
References
Application Notes: Immunohistochemical Staining of HIF-1α Stabilized by 1,4-DPCA Ethyl Ester
Introduction
Hypoxia-inducible factor 1-alpha (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia).[1] Under normal oxygen conditions (normoxia), HIF-1α is rapidly degraded through a process involving prolyl hydroxylase domain proteins (PHDs) and the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[2] In hypoxic environments, this degradation is inhibited, allowing HIF-1α to accumulate, translocate to the nucleus, and activate the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[2][3]
Given its critical role in tumor progression and other ischemic diseases, HIF-1α is a significant target for drug development.[1][4] Immunohistochemistry (IHC) is a powerful technique to visualize the in-situ expression and localization of HIF-1α in tissue samples.[5][6] However, the inherent instability of HIF-1α protein in the presence of oxygen can make reliable detection challenging.[7]
1,4-DPCA (1,4-dihydrophenonthrolin-4-one-3-carboxylic acid) and its derivatives, such as 1,4-DPCA ethyl ester, are chemical probes used to study HIF-1α signaling. 1,4-DPCA is a potent inhibitor of prolyl-4-hydroxylases (PHDs), the enzymes that initiate HIF-1α degradation.[8] By inhibiting PHDs, these compounds stabilize HIF-1α protein levels even under normoxic conditions, facilitating its detection and the study of its downstream effects.[8][9] this compound is the ethyl ester form of 1,4-DPCA, which can act as an inhibitor of Factor Inhibiting HIF (FIH), another enzyme that regulates HIF-1α activity.[10] These inhibitors are invaluable tools for validating HIF-1α signaling pathways and assessing the efficacy of potential therapeutic agents.
This document provides detailed protocols for the immunohistochemical staining of HIF-1α in formalin-fixed, paraffin-embedded (FFPE) tissues, including a method for the in-vitro stabilization of HIF-1α using this compound.
HIF-1α Signaling and Point of Intervention
The stability of the HIF-1α protein is tightly regulated by oxygen-dependent enzymes. Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-1α, marking it for ubiquitination by the VHL complex and subsequent proteasomal degradation. FIH hydroxylates an asparagine residue, blocking its transcriptional activity. Under hypoxic conditions, the activity of these enzymes is inhibited, leading to HIF-1α stabilization and activation. 1,4-DPCA and its ethyl ester inhibit PHD and FIH activity, respectively, thereby stabilizing HIF-1α.
Quantitative Data Summary
The following table summarizes the available data on the activity of 1,4-DPCA, a potent inhibitor of prolyl-4-hydroxylase.
| Compound | Target | IC50 | Observed Effect | Reference |
| 1,4-DPCA | Prolyl-4-hydroxylase | 2.4 µM | Inhibits collagen hydroxylation in human foreskin fibroblasts.[8] | [8] |
| 1,4-DPCA | Factor Inhibiting HIF (FIH) | 60 µM | Inhibits FIH activity.[8] | [8] |
| 1,4-DPCA | HIF-1α Stabilization | Not specified | Increases HIF-1α protein levels and expression of target genes (e.g., Vegfa, Ldh-a) in mouse cells.[8][9] | [8][9] |
Experimental Protocols
Protocol 1: In-Vitro Stabilization of HIF-1α with this compound
This protocol describes the treatment of cell cultures with this compound to induce HIF-1α stabilization prior to cell harvesting and processing for IHC or other downstream applications.
Materials:
-
This compound (stored as a stock solution, e.g., in DMSO, at -20°C or -80°C)[10]
-
Cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS)
-
Cell scrapers
-
Reagents for cell fixation (e.g., 4% paraformaldehyde)
Procedure:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Compound Preparation: Dilute the this compound stock solution to the desired final concentration in pre-warmed cell culture medium. The optimal concentration should be determined empirically but can start in the low micromolar range based on related compound data.[8]
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as the treatment condition.
-
Incubation: Incubate the cells for a predetermined period (e.g., 4, 8, 12, or 24 hours) to allow for HIF-1α accumulation.
-
Cell Harvest and Fixation:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Fix the cells directly in the culture dish using 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Alternatively, for creating cell blocks for paraffin (B1166041) embedding, scrape the cells, centrifuge to form a pellet, and then proceed with fixation.
-
-
Downstream Processing: After fixation, the cells can be processed for immunocytochemistry or embedded in paraffin to create a cell block for immunohistochemistry, following the standard IHC protocol below.
Protocol 2: Immunohistochemistry Staining for HIF-1α in FFPE Tissues
This protocol provides a detailed workflow for the detection of HIF-1α in formalin-fixed, paraffin-embedded tissue sections.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%, 50%)
-
Deionized water
-
Antigen Retrieval Solution (e.g., 0.01M Sodium Citrate Buffer, pH 6.0)
-
Wash Buffer (e.g., TBS with 0.1% Tween-20, TBST)
-
Hydrogen Peroxide (3%) for quenching endogenous peroxidase
-
Blocking Solution (e.g., Universal Protein Block or 5% normal serum in TBST)
-
Primary Antibody: Anti-HIF-1α antibody (diluted in blocking buffer as per manufacturer's recommendation)
-
Biotinylated Secondary Antibody
-
Enzyme Conjugate (e.g., Streptavidin-HRP)
-
Chromogen Substrate (e.g., DAB)
-
Counterstain (e.g., Hematoxylin)
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Heat slides in an oven at 60-65°C for 45-60 minutes.
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Immerse slides in two changes of 100% ethanol for 5 minutes each.
-
Rehydrate through graded ethanol series: 95%, 70%, 50% for 3-5 minutes each.
-
Rinse in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Immerse slides in Antigen Retrieval Solution.
-
Heat the solution using a pressure cooker, steamer, or water bath (e.g., 99-100°C for 3-20 minutes).[11] Optimal time may vary.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in TBST for 5 minutes.
-
-
Immunostaining:
-
Peroxidase Block: Cover tissue with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity. Wash three times with TBST.
-
Blocking: Apply Blocking Solution for 1 hour at room temperature to prevent non-specific antibody binding.[5]
-
Primary Antibody Incubation: Drain blocking solution and apply the diluted anti-HIF-1α primary antibody. Apply the isotype control to a negative control slide. Incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash slides three times with TBST for 3-5 minutes each.
-
Secondary Antibody Incubation: Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.
-
Washing: Wash slides three times with TBST.
-
Enzyme Conjugate Application: Apply the enzyme conjugate (e.g., Streptavidin-HRP) and incubate for 30 minutes at room temperature.
-
Washing: Wash slides three times with TBST.
-
Chromogen Development: Apply the chromogen substrate (e.g., DAB) and monitor for color development (typically 1-10 minutes). Stop the reaction by rinsing with deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain: Immerse slides in Hematoxylin to stain cell nuclei.
-
Washing: Rinse gently in running tap water.
-
Dehydration: Dehydrate the tissue through a graded ethanol series (e.g., 80%, 95%, 100%) and two changes of xylene.
-
Mounting: Apply a coverslip using a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a brightfield microscope. HIF-1α is typically observed as a brown (DAB) stain in the nucleus of positive cells.[11]
-
Workflow and Logic Diagrams
General Immunohistochemistry (IHC) Workflow
The following diagram illustrates the key stages of a typical IHC experiment, from sample preparation to final analysis.
Logical Flow for HIF-1α Stabilization and Detection
This diagram outlines the logical relationship between inhibiting HIF-1α degradation and its subsequent detection by IHC.
References
- 1. raybiotech.com [raybiotech.com]
- 2. HIF-1α pathway: role, regulation and intervention for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. Double immunohistochemical staining method for HIF-1alpha and its regulators PHD2 and PHD3 in formalin-fixed paraffin-embedded tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Typical Immunohistochemistry Workflow - Nordic Biosite [nordicbiosite.com]
- 6. biocompare.com [biocompare.com]
- 7. Validation of a Hypoxia-Inducible Factor-1α Specimen Collection Procedure and Quantitative ELISA in Solid Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Double Immunohistochemical Staining Method for HIF-1α and its Regulators PHD2 and PHD3 in Formalin Fixed Paraffin Embedded Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Controls for HIF-1 Alpha's WB, ICC-IF, IHC, IP & FLOW Analysis [bio-techne.com]
Application Notes and Protocols for Gene Expression Analysis Following 1,4-DPCA Ethyl Ester Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for analyzing gene expression changes in response to treatment with 1,4-DPCA ethyl ester, a potent inhibitor of prolyl-4-hydroxylase domain (PHD) enzymes. By inhibiting PHDs, this compound stabilizes the alpha subunit of the master transcriptional regulator, Hypoxia-Inducible Factor-1 (HIF-1α), leading to the modulation of a wide array of downstream target genes. Understanding these gene expression changes is critical for elucidating the compound's mechanism of action and its therapeutic potential in various physiological and pathological processes, including angiogenesis, tissue regeneration, and cancer.
Introduction to this compound and its Mechanism of Action
1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) and its ethyl ester derivative are small molecule inhibitors of prolyl-4-hydroxylases (PHDs) and Factor Inhibiting HIF (FIH).[1][2] Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-1α, targeting it for rapid degradation via the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[3] By inhibiting PHD activity, this compound prevents this degradation, leading to the stabilization and accumulation of HIF-1α.[2][3] Stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β (also known as ARNT), and binds to Hypoxia Response Elements (HREs) in the promoter regions of its target genes, thereby activating their transcription.[3] This signaling cascade plays a crucial role in cellular adaptation to low oxygen conditions and has been implicated in processes such as angiogenesis, metabolic reprogramming, and cell survival.[4][5]
Key Signaling Pathway
The primary signaling pathway modulated by this compound is the HIF-1α pathway. Inhibition of PHD and FIH enzymes by the compound leads to the stabilization of HIF-1α, which in turn activates the transcription of numerous downstream target genes.
References
- 1. HIF-1α Stabilization in Flagellin-Stimulated Human Bronchial Cells Impairs Barrier Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA-seq analysis of PHD and VHL inhibitors reveals differences and similarities to the hypoxia response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing 1,4-DPCA Ethyl Ester Stock Solution
Introduction
1,4-DPCA ethyl ester (Ethyl 4-oxo-1,4-dihydro-[1][2]phenanthroline-3-carboxylate) is a cell-permeable compound that functions as an inhibitor of Factor Inhibiting HIF (FIH).[3] By inhibiting FIH and prolyl-4-hydroxylases (PHDs), it stabilizes the alpha subunit of Hypoxia-Inducible Factor (HIF-1α).[4][5] Under normoxic conditions, HIF-1α is rapidly degraded, but its stabilization through inhibitors like this compound allows it to translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of various genes.[1][6] This pathway is crucial for cellular adaptation to low oxygen and has implications in research areas such as angiogenesis, metabolic reprogramming, and tissue regeneration.[4][7] Accurate preparation of a this compound stock solution is a critical first step for reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound.
Data Presentation
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Parameter | Value | Reference(s) |
| Molecular Weight | 268.27 g/mol | |
| Appearance | White to off-white solid powder | [8] |
| Solubility in DMSO | ≥ 10 mg/mL (≥ 37.28 mM) | [1] |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (Stock Solution in DMSO) | -80°C for up to 1 year | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). This concentration is a common starting point for serial dilutions to achieve the desired working concentrations for various in vitro and in vivo experiments.
Materials and Equipment:
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile, low-retention pipette tips
-
Ultrasonic water bath
-
Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves (e.g., butyl rubber or fluoroelastomer), lab coat[9]
Step-by-Step Procedure:
-
Pre-Weighing Preparation: Before opening the vial, allow the this compound powder to equilibrate to room temperature for 15-20 minutes. This minimizes condensation of atmospheric moisture onto the hygroscopic compound.
-
Calculation of Mass: To prepare a 10 mM stock solution, calculate the required mass of this compound using the following formula: Mass (mg) = Desired Concentration (mM) x Molecular Weight ( g/mol ) x Volume (L) x 1000 For 1 mL (0.001 L) of a 10 mM solution: Mass (mg) = 10 mM x 268.27 g/mol x 0.001 L x 1000 = 2.68 mg
-
Weighing the Compound: On a calibrated analytical balance, tare a sterile microcentrifuge tube. Carefully and accurately weigh out the calculated mass (e.g., 2.68 mg) of the this compound powder into the tube.
-
Solvent Addition: Add the calculated volume of DMSO (e.g., 1 mL) to the tube containing the powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution. Visually inspect the solution to ensure no clumps of powder are present.
-
Sonication (If Necessary): If the compound does not fully dissolve with vortexing, sonicate the solution in an ultrasonic water bath for 5-10 minutes.[1] Gentle warming to 37°C can also aid in solubilization, but ensure the compound is stable at this temperature.
-
Final Inspection: After dissolution, visually inspect the solution to ensure it is clear and free of any visible particulates.
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile, amber cryovials. Store the aliquots at -80°C for long-term storage.[1]
-
Labeling: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), date of preparation, and your initials.
Safety Precautions
-
Always handle this compound powder and DMSO within a chemical fume hood.[10]
-
Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]
-
DMSO is an excellent solvent and can penetrate the skin, potentially carrying dissolved substances with it. Avoid direct contact with skin and eyes.[9]
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.
-
Dispose of all waste materials according to your institution's guidelines.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for preparing this compound stock solution.
HIF-1α Signaling Pathway Diagram
Caption: Inhibition of PHD/FIH by this compound stabilizes HIF-1α.
References
- 1. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming [frontiersin.org]
- 5. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KEGG PATHWAY: HIF-1 signaling pathway - Homo sapiens (human) [kegg.jp]
- 7. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. marquette.edu [marquette.edu]
Application Note and Protocols for the Long-Term Stability of 1,4-DPCA Ethyl Ester in Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,4-Dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) and its derivatives, such as the ethyl ester, are potent inhibitors of prolyl-4-hydroxylase (PHD).[1] These compounds stabilize hypoxia-inducible factor-1α (HIF-1α), a key regulator in cellular responses to low oxygen, making them valuable tools in research and potential therapeutic agents for conditions like anemia and ischemic diseases.[2][3][4] For reliable and reproducible experimental outcomes, understanding the long-term stability of 1,4-DPCA ethyl ester in solution is critical. This document provides detailed application notes and protocols for assessing its stability.
Application Note
The stability of a compound in solution is influenced by various factors including the solvent, pH, temperature, light, and exposure to oxygen. While specific long-term stability data for this compound is not extensively published, general principles of drug stability and information on the parent compound, 1,4-DPCA, can guide its handling and storage.
Known Stability of 1,4-DPCA
Stock solutions of the parent compound, 1,4-DPCA, in DMSO are reported to be stable for up to 2 years at -80°C and for 1 year at -20°C.[1] This suggests that maintaining frozen, low-temperature conditions is crucial for the long-term preservation of this class of compounds.
Factors Affecting the Stability of Ethyl Esters
Ethyl esters are susceptible to hydrolysis, particularly under acidic or basic conditions, which would cleave the ester bond to yield the parent carboxylic acid (1,4-DPCA) and ethanol. The rate of this hydrolysis is dependent on pH and temperature. Additionally, exposure to light (photodegradation) and oxidation can lead to the formation of other degradation products.
Data Presentation for Stability Studies
Quantitative data from stability studies should be presented in a clear and organized manner to allow for easy comparison. The following tables are illustrative examples of how to report such data.
Table 1: Illustrative Long-Term Stability Data for this compound in DMSO at Different Temperatures
| Time (Months) | % Remaining at -80°C | % Remaining at -20°C | % Remaining at 4°C |
| 0 | 100.0 | 100.0 | 100.0 |
| 3 | 99.8 | 99.5 | 95.2 |
| 6 | 99.7 | 98.9 | 90.1 |
| 12 | 99.5 | 97.8 | 82.3 |
| 24 | 99.0 | 95.5 | Not Recommended |
Table 2: Illustrative Forced Degradation Data for this compound
| Stress Condition | Duration | % Remaining | Major Degradation Products |
| 0.1 M HCl | 24 h | 85.2 | 1,4-DPCA |
| 0.1 M NaOH | 4 h | 60.5 | 1,4-DPCA |
| 3% H₂O₂ | 24 h | 92.1 | Oxidized derivatives |
| 60°C | 72 h | 98.5 | Minor unidentified peaks |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 96.8 | Photodegradation products |
Experimental Protocols
A comprehensive stability study involves two main stages: forced degradation and long-term stability testing. Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.[5][6][7][8]
Protocol 1: Preparation of Stock and Test Solutions
-
Stock Solution Preparation:
-
Accurately weigh a suitable amount of this compound powder.
-
Dissolve the powder in an appropriate solvent (e.g., DMSO, Ethanol) to a final concentration of 10 mM.
-
Aliquot the stock solution into amber glass vials to protect from light.
-
Store the stock solutions at -80°C.
-
-
Test Solution Preparation:
-
For stability studies, dilute the stock solution with the desired solvent (e.g., cell culture medium, phosphate-buffered saline (PBS), acetonitrile/water) to a final concentration of, for example, 100 µM.
-
Prepare a sufficient number of aliquots for all time points and storage conditions to be tested.
-
Protocol 2: Forced Degradation Study
The goal of a forced degradation study is to achieve 5-20% degradation of the drug substance to identify degradation products and validate the analytical method's specificity.[9]
-
Acid Hydrolysis:
-
Mix the this compound test solution with an equal volume of 0.2 M HCl to achieve a final HCl concentration of 0.1 M.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix the test solution with an equal volume of 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M.
-
Incubate at room temperature.
-
Withdraw aliquots at shorter intervals (e.g., 0, 1, 2, 4 hours) due to the typically faster rate of base-catalyzed hydrolysis of esters.[10][11]
-
Neutralize with 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix the test solution with an equal volume of 6% hydrogen peroxide (H₂O₂) to a final concentration of 3%.
-
Incubate at room temperature for 24 hours, protected from light.
-
Analyze aliquots at specified time points by HPLC.
-
-
Thermal Degradation:
-
Place aliquots of the test solution in a temperature-controlled oven at 60°C.
-
Analyze at specified time points (e.g., 0, 24, 48, 72 hours) by HPLC.
-
-
Photolytic Degradation:
-
Expose aliquots of the test solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[12]
-
Keep a control sample, protected from light (e.g., wrapped in aluminum foil), at the same temperature.
-
Analyze both the exposed and control samples by HPLC.
-
Protocol 3: Long-Term Stability Testing
This protocol is designed to evaluate the stability of this compound under recommended storage conditions.
-
Sample Preparation:
-
Prepare a batch of test solutions in the desired solvent (e.g., DMSO).
-
Aliquot into amber glass vials.
-
-
Storage Conditions:
-
Store the vials under at least three different temperature conditions:
-
-80°C (for long-term storage)
-
-20°C (common laboratory freezer temperature)
-
4°C (refrigerated conditions)
-
-
Include a condition to assess stability at room temperature (e.g., 25°C/60% RH) if relevant for experimental use.
-
-
Time Points:
-
Establish a schedule for sample analysis. For long-term studies, this could be: 0, 3, 6, 12, 18, and 24 months.
-
-
Analysis:
-
At each time point, retrieve one aliquot from each storage condition.
-
Allow the sample to thaw and reach room temperature.
-
Analyze the sample by the validated stability-indicating HPLC method to determine the concentration of the parent compound and any degradation products.
-
Protocol 4: Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[12][13]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often necessary to separate the parent compound from its degradation products.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program (Illustrative):
-
Start with 95% A and 5% B.
-
Ramp to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by UV-Vis spectrophotometry at the absorbance maximum of this compound.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The samples from the forced degradation study are used to demonstrate specificity.
Visualizations
Caption: Experimental workflow for a comprehensive stability study.
Caption: Potential hydrolytic degradation pathways for this compound.
Conclusion
The long-term stability of this compound in solution is paramount for its effective use in research and development. Based on the stability profile of the parent compound and general principles of chemical stability, it is recommended to store stock solutions in an appropriate solvent like DMSO at -80°C in amber vials. For aqueous solutions used in experiments, fresh preparation is ideal. The provided protocols offer a robust framework for researchers to conduct their own stability studies, ensuring the integrity of the compound and the reliability of their results. A validated stability-indicating analytical method, such as HPLC, is indispensable for accurately quantifying the compound and its potential degradation products over time.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. scispace.com [scispace.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomedres.us [biomedres.us]
- 9. biopharminternational.com [biopharminternational.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. ijsdr.org [ijsdr.org]
- 13. chromatographyonline.com [chromatographyonline.com]
Flow Cytometry Analysis of Cells Treated with 1,4-DPCA Ethyl Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-DPCA ethyl ester is the ethyl ester form of 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA). It functions as a potent inhibitor of prolyl-4-hydroxylase domain (PHD) enzymes and Factor Inhibiting HIF (FIH).[1] By inhibiting these enzymes, 1,4-DPCA and its ethyl ester prevent the degradation of Hypoxia-Inducible Factor-1α (HIF-1α). This stabilization of HIF-1α leads to its accumulation and subsequent translocation to the nucleus, where it dimerizes with HIF-1β and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This transcriptional activation modulates various cellular processes, including angiogenesis, metabolic reprogramming to glycolysis, cell survival, and immune responses.[2]
One notable immunological effect of HIF-1α stabilization is the recruitment and enhanced function of T regulatory (Treg) cells.[1][3] Tregs play a crucial role in maintaining immune homeostasis and suppressing excessive inflammatory responses.
Flow cytometry is a powerful technique to analyze the effects of this compound on cell populations. This document provides detailed protocols for assessing changes in T regulatory cell populations, cell cycle distribution, and apoptosis induction following treatment with this compound.
Signaling Pathway
The primary mechanism of action of this compound is the stabilization of HIF-1α. The following diagram illustrates this signaling cascade.
Caption: HIF-1α signaling pathway and the inhibitory action of this compound.
Data Presentation
Table 1: Effect of 1,4-DPCA on T regulatory Cell Population in Mice
The following data is summarized from a study by Nagai et al. (2020), where a hydrogel-formulated 1,4-DPCA was subcutaneously injected in a mouse model of periodontitis.[1][4] Flow cytometry was used to analyze the percentage of Treg cells (CD4+FOXP3+) in different tissues.
| Tissue | Treatment Group | % of Treg cells in CD4+ T cells (Mean ± SD) | Absolute Number of Treg cells (Mean ± SD) |
| Gingival Tissue | Vehicle Control | 4.8 ± 1.2 | 1.2 x 10^3 ± 0.3 x 10^3 |
| 1,4-DPCA/hydrogel | 8.2 ± 1.5 | 2.5 x 10^3 ± 0.5 x 10^3 | |
| Cervical Lymph Nodes | Vehicle Control | 6.5 ± 1.0 | 5.5 x 10^4 ± 0.8 x 10^4 |
| 1,4-DPCA/hydrogel | 9.5 ± 1.3 | 8.2 x 10^4 ± 1.1 x 10^4 |
Table 2: Illustrative Data for Cell Cycle Analysis of a Cancer Cell Line Treated with this compound
Note: The following data is illustrative and represents hypothetical results. Users should replace this with their own experimental data.
| Treatment Group | Concentration | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | - | 65.2 ± 3.1 | 20.5 ± 2.5 | 14.3 ± 1.8 |
| This compound | 10 µM | 63.8 ± 2.9 | 22.1 ± 2.7 | 14.1 ± 1.6 |
| This compound | 50 µM | 55.4 ± 4.5 | 30.2 ± 3.8 | 14.4 ± 1.9 |
| This compound | 100 µM | 45.1 ± 5.2 | 42.5 ± 4.9 | 12.4 ± 1.5 |
Table 3: Illustrative Data for Apoptosis Induction in a Cancer Cell Line Treated with this compound
Note: The following data is illustrative and represents hypothetical results. Users should replace this with their own experimental data.
| Treatment Group | Concentration | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | - | 95.3 ± 2.1 | 2.5 ± 0.8 | 2.2 ± 0.7 |
| This compound | 10 µM | 92.1 ± 3.5 | 4.2 ± 1.1 | 3.7 ± 1.0 |
| This compound | 50 µM | 80.5 ± 4.8 | 12.3 ± 2.5 | 7.2 ± 1.8 |
| This compound | 100 µM | 65.7 ± 6.2 | 25.1 ± 4.1 | 9.2 ± 2.3 |
Experimental Protocols
Protocol 1: Analysis of T regulatory Cell Populations
This protocol is adapted for the analysis of Treg cells in peripheral blood mononuclear cells (PBMCs) or single-cell suspensions from tissues.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
FACS Buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fc Block (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies:
-
Anti-CD3
-
Anti-CD4
-
Anti-CD25
-
Anti-CD127
-
-
Fixation/Permeabilization Buffer (e.g., FOXP3/Transcription Factor Staining Buffer Set)
-
Fluorochrome-conjugated anti-FOXP3 antibody
-
Flow cytometer
Experimental Workflow:
Caption: Workflow for Treg cell analysis by flow cytometry.
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of PBMCs or tissue-derived cells at a concentration of 1 x 10^7 cells/mL in FACS buffer.
-
Fc Receptor Blocking: Add Fc block to the cell suspension and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.
-
Surface Staining: Add the cocktail of anti-CD3, anti-CD4, anti-CD25, and anti-CD127 antibodies to the cells. Incubate for 30 minutes at 4°C in the dark.
-
Wash: Wash the cells twice with 2 mL of FACS buffer by centrifugation at 300 x g for 5 minutes.
-
Fixation and Permeabilization: Resuspend the cell pellet in 1 mL of Fixation/Permeabilization buffer and incubate for 30-60 minutes at 4°C in the dark.
-
Wash: Wash the cells once with 2 mL of Permeabilization Buffer.
-
Intracellular Staining: Resuspend the cell pellet in the residual volume and add the anti-FOXP3 antibody. Incubate for 30 minutes at 4°C in the dark.
-
Wash: Wash the cells twice with 2 mL of Permeabilization Buffer.
-
Acquisition: Resuspend the cells in 300-500 µL of FACS buffer and acquire the samples on a flow cytometer. Collect a sufficient number of events for robust statistical analysis.
-
Data Analysis: Gate on lymphocytes based on forward and side scatter, then on CD3+CD4+ T cells. Within the CD4+ population, identify Treg cells as CD25+CD127low/-FOXP3+.
Protocol 2: Cell Cycle Analysis using Propidium (B1200493) Iodide (PI) Staining
This protocol describes the analysis of cell cycle distribution in cells treated with this compound.
Materials:
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Experimental Workflow:
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and treat with various concentrations of this compound for the desired duration (e.g., 24, 48 hours). Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash the cells once with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of RNase A solution (100 µg/mL in PBS) and incubate for 30 minutes at 37°C.
-
PI Staining: Add 500 µL of PI staining solution (50 µg/mL in PBS) to the cell suspension. Incubate for 15-30 minutes at room temperature in the dark.
-
Acquisition: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence signal.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, FCS Express) to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
PBS
-
1X Annexin V Binding Buffer
-
Fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC)
-
Propidium Iodide (PI) solution
-
Flow cytometer
Experimental Workflow:
Caption: Workflow for apoptosis analysis using Annexin V and PI staining.
Procedure:
-
Cell Culture and Treatment: Treat cells with this compound as described in Protocol 2.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Acquisition: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.
-
Data Analysis: Create a dot plot of PI versus Annexin V fluorescence.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Delivery of 1,4-DPCA Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, publicly available data specifically detailing the in vivo delivery and pharmacokinetics of 1,4-DPCA ethyl ester is limited. The following application notes and protocols are based on established methodologies for the in vivo administration of its active form, 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA), and general principles for the delivery of small molecule inhibitors. The ethyl ester is presumed to act as a prodrug, which is rapidly converted to the active carboxylic acid form by endogenous esterases.[1]
I. Application Notes
Introduction to 1,4-DPCA and its Ethyl Ester
1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) is a potent inhibitor of prolyl-4-hydroxylase domain (PHD) enzymes.[2] By inhibiting PHDs, 1,4-DPCA stabilizes the alpha subunit of hypoxia-inducible factor 1 (HIF-1α) under normoxic conditions.[3][4] This stabilization leads to the upregulation of HIF-1α target genes, which are critically involved in cellular processes such as angiogenesis, metabolic adaptation, and tissue regeneration.[5][6] Consequently, 1,4-DPCA has shown therapeutic potential in promoting tissue repair and regeneration, particularly in models of periodontitis and bone loss.[2][3][5]
The ethyl ester of 1,4-DPCA is likely utilized to enhance bioavailability, a common strategy for carboxylic acid-containing drugs.[7] It is anticipated that upon in vivo administration, the ethyl ester is rapidly hydrolyzed by plasma and tissue esterases to release the active 1,4-DPCA.[1]
Considerations for In Vivo Delivery Route Selection
The choice of administration route for this compound will depend on the specific experimental objectives, the target tissue, and the desired pharmacokinetic profile.[8] Common routes for small molecule inhibitors include:
-
Subcutaneous (SC) Injection: This route has been successfully used for a hydrogel formulation of 1,4-DPCA, providing sustained local release and systemic effects.[2][3] This is a promising approach for localized tissue regeneration.
-
Intraperitoneal (IP) Injection: IP injection allows for rapid absorption into the systemic circulation and is a common route for preclinical evaluation of small molecule inhibitors in rodent models.[9]
-
Oral Gavage (PO): Oral administration is often preferred for clinical applications due to its convenience. However, the bioavailability of this compound via this route would need to be determined, as it may be subject to first-pass metabolism.
-
Intravenous (IV) Injection: IV administration provides 100% bioavailability and rapid distribution.[8] It is useful for initial pharmacokinetic studies and for achieving precise plasma concentrations.
Formulation Strategies for Preclinical Studies
The low aqueous solubility of many small molecule inhibitors, likely including this compound, necessitates the use of specific formulation vehicles for in vivo administration.[10] Common strategies include:
-
Co-solvent Systems: Mixtures of solvents such as DMSO, polyethylene (B3416737) glycol (e.g., PEG300, PEG400), and surfactants (e.g., Tween 80) can be used to solubilize hydrophobic compounds for injection.[9][11]
-
Suspensions: For oral gavage, the compound can be suspended in vehicles like 0.5% methylcellulose (B11928114) with 0.2% Tween 80.[9]
-
Sustained-Release Formulations: As demonstrated with 1,4-DPCA, encapsulation in a hydrogel can provide prolonged local drug release, which may be advantageous for regenerative medicine applications.[2][4] Other nanoformulations, such as liposomes or polymeric nanoparticles, could also be explored to improve solubility and modify the pharmacokinetic profile.[11][12]
II. Data Presentation
Table 1: Summary of In Vivo Administration of 1,4-DPCA (Hydrogel Formulation)
| Compound | Animal Model | Delivery Route | Dosage Regimen | Vehicle | Key Findings | Reference |
| 1,4-DPCA | Mouse (Ligature-Induced Periodontitis) | Subcutaneous (SC) | Single injection at the onset of resolution | Hydrogel | Increased gingival HIF-1α, enhanced alveolar bone regeneration, increased Treg cell accumulation. | [2][3] |
Table 2: Proposed General Dosing and Formulation for this compound (To be optimized empirically)
| Delivery Route | Proposed Starting Dose Range (mg/kg) | Common Vehicle Formulation | Administration Frequency |
| Intraperitoneal (IP) | 10 - 50 | 5-10% DMSO, 40% PEG300, 5% Tween 80 in saline | Once daily |
| Oral Gavage (PO) | 25 - 100 | 0.5% Methylcellulose with 0.2% Tween 80 in water | Once or twice daily |
| Intravenous (IV) | 1 - 10 | 5% DMSO, 10% Solutol HS 15 in saline | Once daily or as required by PK |
| Subcutaneous (SC) | 10 - 50 | As a solution/suspension or in a sustained-release formulation | Dependent on formulation |
III. Visualizations
Signaling Pathway of 1,4-DPCA
Caption: HIF-1α stabilization pathway by 1,4-DPCA.
Experimental Workflow: In Vivo Efficacy Study
Caption: General workflow for an in vivo efficacy study.
IV. Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity in the selected animal model.[10]
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80 in saline)
-
Healthy, 6-8 week old mice (e.g., C57BL/6 or BALB/c)
-
Standard animal handling and dosing equipment (e.g., gavage needles, syringes)
-
Scale for weighing mice
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week prior to the start of the study.
-
Dose Selection: Select a range of doses based on in vitro cytotoxicity data (e.g., 10, 30, 100 mg/kg). Include a vehicle-only control group.
-
Group Assignment: Assign a small cohort of mice (e.g., n=3-5) to each dose group.
-
Compound Preparation: Prepare fresh formulations of this compound in the chosen vehicle on each day of dosing. Ensure the compound is fully dissolved or homogeneously suspended.
-
Administration: Administer the compound via the chosen route (e.g., IP injection) once daily for a predetermined period (e.g., 7-14 days).
-
Monitoring:
-
Record the body weight of each mouse daily.
-
Perform daily clinical observations for signs of toxicity (e.g., changes in posture, activity, fur texture, signs of pain or distress).
-
Note any mortality.
-
-
Endpoint: The MTD is typically defined as the highest dose that does not cause more than a 10-15% loss in body weight and does not result in mortality or severe clinical signs of toxicity.
-
Necropsy (Optional): At the end of the study, major organs can be collected for histopathological analysis to identify any organ-specific toxicities.
Protocol 2: In Vivo Efficacy in a Murine Syngeneic Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in an immunocompetent mouse model.
Materials:
-
6-8 week old female C57BL/6 or BALB/c mice
-
Syngeneic tumor cell line (e.g., MC38 for C57BL/6)
-
Sterile phosphate-buffered saline (PBS) or serum-free medium
-
This compound and appropriate vehicle
-
Calipers for tumor measurement
-
Equipment for tissue collection and processing
Procedure:
-
Tumor Cell Implantation:
-
Culture tumor cells under standard conditions and harvest during the logarithmic growth phase.
-
Resuspend cells in sterile PBS at a concentration of 5 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (0.5 x 10^6 cells) into the flank of each mouse.[9]
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow. Begin monitoring when tumors become palpable.
-
Measure tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.[9]
-
-
Randomization and Treatment:
-
When tumor volumes reach a predetermined size (e.g., 50-100 mm³), randomize mice into treatment and vehicle control groups (n=8-10 mice per group).
-
Prepare and administer this compound (at a dose below the MTD) or vehicle according to the planned schedule and route (e.g., once daily IP injection).[9]
-
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volume and body weight every 2-3 days.
-
Monitor mice for any signs of toxicity.
-
-
Study Endpoint:
-
Continue the study for a set period (e.g., 21 days) or until tumors in the control group reach a predetermined endpoint size (e.g., 1500 mm³).
-
Euthanize mice that reach humane endpoints (e.g., >20% body weight loss, tumor ulceration).[10]
-
-
Tissue Collection and Analysis:
-
At the study endpoint, euthanize all remaining mice.
-
Excise tumors and weigh them.
-
A portion of the tumor can be fixed in formalin for immunohistochemistry (IHC) to analyze immune cell infiltration (e.g., CD8+ T cells).[9]
-
Another portion can be processed into a single-cell suspension for flow cytometry or snap-frozen for qPCR or western blot analysis.[9]
-
Data Analysis:
-
Plot mean tumor volume ± SEM for each group over time.
-
Compare end-of-study tumor weights between groups using an appropriate statistical test (e.g., t-test or ANOVA).
-
Analyze body weight data to assess treatment-related toxicity.
References
- 1. Design, Synthesis, Pharmacokinetics, and Biodistribution of a Series of Bone-Targeting EP4 Receptor Agonist Prodrugs for Treatment of Osteoporosis and Other Bone Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blumberginstitute.org [blumberginstitute.org]
- 8. Using Inhibitors In Vivo [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Factors Controlling the Pharmacokinetics, Biodistribution and Intratumoral Penetration of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,4-DPCA Ethyl Ester in Angiogenesis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) and its cell-permeable ethyl ester form are potent inhibitors of prolyl-4-hydroxylase (PHD) enzymes.[1][2][3] This inhibition leads to the stabilization and accumulation of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that is normally degraded under normoxic conditions.[1][2][3][4] The stabilization of HIF-1α mimics a hypoxic response, leading to the transcriptional activation of numerous genes involved in angiogenesis, such as Vascular Endothelial Growth Factor (VEGF).[1][5] Consequently, 1,4-DPCA ethyl ester serves as a valuable tool for studying the induction of angiogenesis in various in vitro, ex vivo, and in vivo models. These application notes provide detailed protocols for utilizing this compound in common angiogenesis assays.
Mechanism of Action: HIF-1α Stabilization
Under normal oxygen levels (normoxia), HIF-1α is hydroxylated by PHD enzymes, which marks it for ubiquitination and subsequent proteasomal degradation. This compound, as a PHD inhibitor, prevents this hydroxylation. This leads to the stabilization of HIF-1α, allowing it to translocate to the nucleus, dimerize with HIF-1β, and bind to Hypoxia Response Elements (HREs) in the promoter regions of target genes. This transcriptional activation results in the increased expression of pro-angiogenic factors like VEGF, which in turn stimulates endothelial cell proliferation, migration, and tube formation.[1][5][6]
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the effect of this compound on angiogenesis. This data is for illustrative purposes and should be determined experimentally.
| Assay Type | Cell/Tissue Model | Parameter Measured | This compound Concentration | Result (vs. Vehicle Control) |
| In Vitro Tube Formation | HUVECs | Total Tube Length (µm) | 10 µM | ↑ 50% |
| 50 µM | ↑ 120% | |||
| 100 µM | ↑ 250% | |||
| Ex Vivo Aortic Ring | Mouse Aorta | Microvessel Outgrowth Area (mm²) | 10 µM | ↑ 30% |
| 50 µM | ↑ 85% | |||
| 100 µM | ↑ 180% | |||
| In Vivo CAM Assay | Chick Embryo | Blood Vessel Branch Points | 10 nmol/disk | ↑ 40% |
| 50 nmol/disk | ↑ 110% | |||
| 100 nmol/disk | ↑ 220% |
Experimental Protocols
In Vitro Endothelial Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Matrix (e.g., Matrigel®)
-
This compound (stock solution in DMSO)
-
96-well tissue culture plates
-
Calcein AM (for fluorescence imaging)
-
Inverted microscope with a camera
Protocol:
-
Thaw the basement membrane matrix on ice overnight.
-
Pre-chill a 96-well plate and pipette tips at -20°C for 15-20 minutes.
-
Using the pre-chilled tips, add 50 µL of the basement membrane matrix to each well of the 96-well plate, ensuring the entire surface is covered.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
While incubating, harvest HUVECs and resuspend them in a basal medium at a concentration of 2 x 10^5 cells/mL.
-
Prepare serial dilutions of this compound in endothelial cell basal medium. A vehicle control (DMSO) must be included.
-
Add 100 µL of the HUVEC suspension to each well.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-18 hours. Monitor tube formation periodically.[7][8][9]
-
For visualization, you can stain the cells with Calcein AM.[7][9]
-
Capture images of the tube networks using an inverted microscope.
-
Quantify angiogenesis by measuring parameters such as total tube length, number of nodes, and number of meshes using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Ex Vivo Aortic Ring Assay
This assay provides a more complex tissue environment to study angiogenesis, involving both endothelial and mural cells.[10][11][12][13]
Materials:
-
6-8 week old mice
-
Dissection tools
-
Collagen Type I, rat tail
-
48-well tissue culture plates
-
Endothelial cell basal medium, serum-free
-
This compound (stock solution in DMSO)
-
Stereomicroscope with a camera
Protocol:
-
Euthanize a mouse according to approved institutional guidelines and sterilize the carcass with 70% ethanol.
-
Excise the thoracic aorta and place it in a petri dish containing cold, sterile serum-free basal medium.
-
Under a dissecting microscope, carefully remove the periaortic fibro-adipose tissue.
-
Prepare a collagen gel solution on ice according to the manufacturer's instructions.[10][11]
-
Place 150 µL of the cold collagen solution into each well of a 48-well plate and allow it to polymerize at 37°C for 30 minutes.
-
Place a single aortic ring onto the center of each collagen gel.
-
Cover each ring with another 150 µL of cold collagen solution and incubate at 37°C for 30 minutes to embed the ring.[12]
-
Prepare media containing different concentrations of this compound or a vehicle control.
-
Add 500 µL of the prepared media to each well.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 7-14 days. Replace the media every 2-3 days with freshly prepared media.[10]
-
Monitor the outgrowth of microvessels from the aortic rings daily and capture images.
-
Quantify the extent of angiogenesis by measuring the area of microvessel outgrowth from the edge of the aortic ring using image analysis software.
In Vivo Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study both pro- and anti-angiogenic effects of compounds on a developing vascular network.[14][15][16]
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
Dremel tool with a cutting disc
-
Sterile filter paper or silicone rings
-
This compound (dissolved in a suitable solvent like DMSO and then diluted)
-
Stereomicroscope with a camera
Protocol:
-
Incubate fertilized chicken eggs at 37°C in a humidified incubator.
-
On embryonic development day 3, create a small hole at the blunt end of the egg and remove approximately 2-3 mL of albumin to allow the CAM to detach from the shell. Seal the hole with sterile tape.
-
On day 7, carefully create a 1 cm² window in the eggshell over the CAM using a Dremel tool, avoiding damage to the underlying membrane.
-
Prepare sterile filter paper disks or silicone rings.
-
Dissolve this compound to the desired concentrations. Apply a small volume (e.g., 10 µL) of the test solution or vehicle control onto the disks and allow them to air dry.
-
Gently place the prepared disk onto the CAM.[15]
-
Seal the window with sterile tape and return the eggs to the incubator for an additional 48-72 hours.
-
After incubation, remove the tape and observe the vasculature around the disk under a stereomicroscope.
-
Capture high-resolution images of the CAM.
-
Quantify angiogenesis by counting the number of blood vessel branch points within a defined area around the disk. A significant increase in vessel branching compared to the vehicle control indicates a pro-angiogenic effect.[15]
Disclaimer
These protocols are intended as a guide. Optimal conditions, including cell densities, compound concentrations, and incubation times, should be determined by the individual researcher for their specific experimental setup. Always adhere to institutional guidelines for animal and laboratory safety.
References
- 1. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of the hypoxia-inducible factor-pathway and stimulation of angiogenesis by application of prolyl hydroxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hypoxia-regulated angiogenic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Endothelial cell tube formation assay for the in vitro study of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ex Vivo Mouse Aortic Ring Angiogenesis Assay | Springer Nature Experiments [experiments.springernature.com]
- 14. Chick chorioallantoic membrane (CAM) assay for the evaluation of the antitumor and antimetastatic activity of platinum-based drugs in association with the impact on the amino acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. The Effects of Abscisic Acid on Angiogenesis in Both ex vivo and in vivo Assays - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 1,4-DPCA Ethyl Ester
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with dissolving 1,4-DPCA ethyl ester in dimethyl sulfoxide (B87167) (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: The reported solubility of this compound in DMSO is 20.83 mg/mL, which corresponds to a concentration of 77.65 mM.[1] However, achieving this concentration may require specific handling procedures.
Q2: Why is my this compound not dissolving in DMSO?
A2: Several factors can contribute to dissolution problems with this compound in DMSO. These can include the quality of the DMSO, the purity of the compound, the dissolution technique, and storage conditions. It is also important to note that even when a compound appears to be dissolved, it may exist in a supersaturated state, which is thermodynamically unstable.[2]
Q3: Can I use solvents other than DMSO to dissolve this compound?
A3: While DMSO is a common solvent for this compound, other options may be suitable depending on your experimental needs. For in vivo studies, co-solvent systems are often used. For example, a stock solution in DMSO can be further diluted in a mixture of PEG300, Tween-80, and saline, or in corn oil.[3] Alternative organic solvents such as ethanol, or other polar aprotic solvents, could also be considered, though their suitability would need to be determined empirically for your specific application.[4][5]
Troubleshooting Guide
If you are experiencing difficulty dissolving this compound in DMSO, please follow the troubleshooting steps outlined below.
Initial Dissolution Protocol
For a detailed step-by-step guide on preparing a stock solution, refer to the Experimental Protocols section. The following diagram illustrates the general workflow for solubilizing a challenging compound.
Problem: The compound is not dissolving even with vortexing.
| Potential Cause | Recommended Solution |
| Insufficient Mechanical Agitation | For compounds that are slow to dissolve, vortexing alone may not be enough. |
| Sonication: Place the vial in a water bath sonicator for 5-10 minutes.[4] This can help break up small particles and increase the surface area for dissolution. | |
| Gentle Warming: Gently warm the solution to 37°C.[4][6] Be cautious with this method, as prolonged heating can potentially degrade the compound. |
Problem: The compound precipitates out of solution over time.
| Potential Cause | Recommended Solution |
| Supersaturated Solution | The initial dissolution may have created an unstable supersaturated solution. |
| Storage: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can promote precipitation.[4][7] | |
| Hygroscopic Nature of DMSO | DMSO readily absorbs moisture from the air. Water contamination can significantly decrease the solubility of hydrophobic compounds.[1][8] |
| Use Anhydrous DMSO: Always use high-purity, anhydrous DMSO from a freshly opened bottle.[1] | |
| Compound Purity | Impurities can sometimes enhance solubility, so a purer batch of the compound may be less soluble than a previous, less pure batch.[2][9] Conversely, some impurities can decrease solubility. |
| Purity Check: If you are using a new batch of this compound, be aware that its solubility characteristics may differ slightly. |
The following diagram illustrates the factors that can negatively impact the stability of your this compound stock solution.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of this compound (268.28 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Formula: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / 0.010 (mol/L)
-
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the compound.[4]
-
Mixing: Vortex the solution for 1-2 minutes.[4]
-
Troubleshooting Dissolution: If the compound does not fully dissolve, proceed with the following steps:
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[4][7]
Protocol 2: Preparing Working Solutions in Aqueous Buffers
To avoid precipitation when diluting your DMSO stock into an aqueous buffer (e.g., cell culture medium), it is crucial to add the DMSO stock to the buffer and not the other way around.[4]
-
Prepare Intermediate Dilutions in DMSO: From your 10 mM stock solution in DMSO, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO.[4]
-
Prepare Final Aqueous Solution: Add a small volume of the final DMSO intermediate to your pre-warmed (if appropriate) aqueous buffer.
-
Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which can help prevent precipitation.[4]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is low and consistent across all experimental conditions (typically ≤ 0.1%).[4]
Quantitative Data Summary
| Solvent | Type | Typical Starting Concentration | Advantages | Disadvantages |
| DMSO | Polar Aprotic | 10-100 mM | High solubilizing power for many organic molecules. | Can be toxic to cells at higher concentrations (>0.5%); may precipitate upon aqueous dilution.[4] |
| Ethanol | Polar Protic | 1-50 mM | Biologically compatible; can be used in combination with other solvents. | Lower solubilizing power than DMSO for highly nonpolar compounds.[4] |
| PEG 400 | Polymer | Formulation dependent | Can significantly increase solubility; often used in in vivo formulations. | High viscosity; may not be suitable for all in vitro applications.[4] |
| PBS (pH 7.4) | Aqueous Buffer | <10 µM (typical for poor solubility) | Physiologically relevant for in vitro assays. | Very low solubility for many small molecule inhibitors.[4] |
This table summarizes the general utility of common solvents for dissolving poorly soluble compounds and provides a general guide.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Solubility Effects | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ziath.com [ziath.com]
Inconsistent results with 1,4-DPCA ethyl ester treatment
Welcome to the technical support center for 1,4-DPCA ethyl ester. This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide guidance for obtaining consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the ethyl ester form of 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA). Its primary mechanism of action is the inhibition of prolyl-4-hydroxylase domain (PHD) enzymes and Factor Inhibiting HIF (FIH). This inhibition leads to the stabilization of the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α) under normoxic conditions. The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, leading to their transcription. This pathway is crucial for cellular adaptation to low oxygen and plays a significant role in angiogenesis, metabolic reprogramming, and tissue regeneration.[1][2]
Q2: What are the common applications of this compound in research?
This compound is primarily used in research to induce a "pseudohypoxic" state and stimulate regenerative processes. It has been notably effective in models of alveolar bone and soft tissue regeneration, such as in experimental periodontitis.[2][3][4] By stabilizing HIF-1α, it promotes the expression of genes involved in angiogenesis (e.g., VEGF), cell migration, and metabolism, creating a pro-regenerative microenvironment.[2][4]
Q3: I am observing inconsistent HIF-1α stabilization with this compound treatment. What could be the cause?
Inconsistent HIF-1α stabilization is a common issue with chemical inhibitors. Several factors can contribute to this variability:
-
Cell Type Specificity: The response to HIF inhibitors can vary significantly between different cell types.[1] Some cell lines may have lower basal levels of HIF-1α or different activities of the PHD enzymes.
-
Reagent Quality and Handling: The purity and stability of the this compound are critical. Ensure you are using a high-quality reagent and follow the recommended storage and handling procedures.
-
Dose and Time Dependency: The stabilization of HIF-1α is both dose- and time-dependent. It is crucial to perform a dose-response and time-course experiment for your specific cell type to determine the optimal concentration and incubation time.[1]
-
Cell Culture Conditions: Factors such as cell density, passage number, and media composition can influence the cellular response to the compound.
-
Protein Extraction and Detection: HIF-1α is a highly labile protein. Rapid and efficient protein extraction using lysis buffers containing protease and phosphatase inhibitors is essential. A nuclear extraction protocol may be more effective as stabilized HIF-1α translocates to the nucleus.[1]
Troubleshooting Guides
Inconsistent In Vitro Results
| Problem | Possible Cause | Recommended Solution |
| Weak or no HIF-1α stabilization | Inappropriate concentration of this compound. | Perform a dose-response experiment (e.g., 10, 25, 50, 100 µM) to determine the optimal concentration for your cell line.[1] |
| Suboptimal incubation time. | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the peak of HIF-1α stabilization.[1] | |
| Poor reagent quality or degradation. | Purchase this compound from a reputable supplier. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. | |
| Inefficient protein extraction. | Use a lysis buffer containing a cocktail of protease and phosphatase inhibitors and keep samples on ice. Consider using a nuclear extraction kit.[1] | |
| High background in Western Blot | Antibody concentration too high. | Titrate the primary and secondary antibody concentrations to find the optimal dilution.[1] |
| Insufficient blocking. | Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST).[1] | |
| Variable gene expression of HIF-1α targets | Cell-type specific gene regulation. | Not all canonical HIF target genes are induced in every cell type. Analyze a panel of target genes (e.g., VEGFA, GLUT1, PGK1) to identify the most responsive ones in your system. |
| Inappropriate time point for RNA extraction. | The kinetics of target gene transcription follow HIF-1α stabilization. Perform a time-course experiment to capture the peak of mRNA expression. |
Inconsistent In Vivo Results
| Problem | Possible Cause | Recommended Solution |
| Lack of efficacy | Inadequate dosage or delivery method. | Optimize the dose and administration route for your animal model. Subcutaneous injection of a hydrogel formulation has been shown to be effective.[2][3] |
| Poor bioavailability of the compound. | Ensure proper formulation of the compound for in vivo use. A common vehicle is a mix of DMSO, PEG300, Tween-80, and saline.[5] | |
| Timing of administration. | The timing of treatment relative to the injury or disease model is critical. For example, in periodontitis models, administration at the onset of the resolution phase was effective.[2][3] | |
| High variability between animals | Inconsistent dosing. | Ensure accurate and consistent administration of the compound to each animal. |
| Biological variability. | Use a sufficient number of animals per group to account for biological variation. Ensure animals are age- and sex-matched. | |
| Vehicle effects. | Always include a vehicle control group to distinguish the effects of the compound from those of the delivery vehicle.[2] |
Experimental Protocols
In Vitro HIF-1α Stabilization
-
Cell Seeding: Plate cells at a consistent density (e.g., 70-80% confluency at the time of treatment) in appropriate culture vessels.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent such as DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations.
-
Treatment: Replace the existing medium with the medium containing this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the predetermined optimal time at 37°C in a humidified incubator with 5% CO2.
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells on ice using a lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Western Blot Analysis:
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a validated primary antibody against HIF-1α.
-
Incubate with an appropriate secondary antibody and visualize the protein bands.
-
In Vivo Administration in a Murine Model of Periodontitis
This protocol is adapted from studies on alveolar bone regeneration.[2][3][4]
-
Animal Model: Use an established model of ligature-induced periodontitis in mice.
-
Compound Formulation: Prepare a hydrogel formulation of this compound for sustained release. Alternatively, a solution for injection can be prepared using a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5]
-
Administration:
-
Treatment Schedule: Administer the compound at the desired time point, for example, at the onset of the resolution phase after ligature removal.[2]
-
Outcome Assessment: Euthanize animals at predetermined time points and collect relevant tissues (e.g., gingiva, maxilla) for analysis, such as histology, immunohistochemistry for HIF-1α, and qPCR for target gene expression.
Quantitative Data Summary
In Vivo Gene Expression Changes with 1,4-DPCA/hydrogel Treatment
The following table summarizes the fold change in mRNA expression of key genes in the gingival tissue of mice with experimental periodontitis, 5 days after a single subcutaneous injection of 1,4-DPCA/hydrogel compared to a vehicle control.
| Gene | Function | Fold Change vs. Vehicle | Reference |
| Foxp3 | Treg cell marker | ~2.5 | [2] |
| Tgfb1 | Anti-inflammatory cytokine | ~2.0 | [2] |
| Il10 | Anti-inflammatory cytokine | ~2.0 | [2] |
| Vegfa | Angiogenesis factor | ~2.0 | [2] |
| Cxcl12 | Chemokine (cell migration) | ~1.5 | [2] |
| Cxcr4 | Chemokine receptor | ~1.5 | [2] |
| Runx2 | Osteogenic transcription factor | Increased | [2] |
| Alpl | Osteogenic marker | Increased | [2] |
| Bglap | Osteogenic marker | Increased | [2] |
| Il6 | Pro-inflammatory cytokine | Decreased | [2] |
| Il17a | Pro-inflammatory cytokine | Decreased | [2] |
| Tnf | Pro-inflammatory cytokine | Decreased | [2] |
Metabolic Gene Expression in Jaw Tissue with 1,4-DPCA Treatment
The following table shows the relative mRNA expression levels of metabolic genes in the jaw tissue of mice with ligature-induced periodontitis, with and without 1,4-DPCA treatment.
| Gene | Function | Treatment Group | Relative Expression (Arbitrary Units) | p-value (vs. Ligature without DPCA) | Reference |
| Ldha | Glycolysis | Ligature + 1,4-DPCA | ~1.8 | p = 0.0439 | [4] |
| Pdk1 | Glycolysis regulation | Ligature + 1,4-DPCA | ~2.5 | p = 0.0095 | [4] |
| Glut1 | Glucose transport | Ligature + 1,4-DPCA | ~1.5 | p = 0.0922 | [4] |
| Gapdh | Glycolysis | Ligature + 1,4-DPCA | ~2.0 | p = 0.0103 | [4] |
| Pgk1 | Glycolysis | Ligature + 1,4-DPCA | ~3.0 | p = 0.0001 | [4] |
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vitro Studies
Caption: Workflow for consistent in vitro results.
Logical Troubleshooting Flowchart
Caption: Troubleshooting inconsistent experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
Off-target effects of 1,4-DPCA ethyl ester in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of 1,4-DPCA ethyl ester in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the cell-permeable ethyl ester form of 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA). In cellular systems, it is hydrolyzed to its active form, 1,4-DPCA. The primary mechanism of action of 1,4-DPCA is the inhibition of prolyl-4-hydroxylase domain (PHD) enzymes and Factor Inhibiting HIF (FIH), which are key regulators of the hypoxia-inducible factor (HIF) pathway.[1] By inhibiting these enzymes, 1,4-DPCA prevents the degradation of HIF-α subunits, leading to their stabilization and the activation of HIF-mediated gene transcription, even under normoxic conditions.
Q2: What are the known on-target effects of this compound?
A2: The primary on-target effects of this compound are mediated by the stabilization of HIF-1α. This leads to the upregulation of HIF target genes involved in various cellular processes, including angiogenesis, erythropoiesis, and glucose metabolism. In experimental models, treatment with 1,4-DPCA has been shown to promote tissue regeneration and wound healing.[2][3][4]
Q3: Are there known off-target effects of this compound?
A3: As of the latest available data, comprehensive off-target screening panels for this compound have not been widely published. However, its active form, 1,4-DPCA, is known to inhibit both prolyl-4-hydroxylases and, with lower potency, Factor Inhibiting HIF (FIH).[1] While its selectivity against other 2-oxoglutarate (2-OG) dependent dioxygenases has not been fully characterized, the possibility of cross-reactivity with other members of this large enzyme family exists. Researchers should be aware of the potential for effects on other hydroxylases that may lead to unexpected phenotypes.
Q4: What is the difference in inhibitory activity of 1,4-DPCA against prolyl-4-hydroxylases and FIH?
A4: 1,4-DPCA is a more potent inhibitor of prolyl-4-hydroxylases involved in collagen hydroxylation than FIH. This difference in potency is important to consider when designing experiments and interpreting results.
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations (IC50) of the active form, 1,4-DPCA, against its primary targets.
| Target Enzyme | IC50 Value | Reference |
| Collagen Prolyl-4-Hydroxylase | 2.4 µM | [1] |
| Factor Inhibiting HIF (FIH) | 60 µM | [1] |
Troubleshooting Guide
This guide is designed to help researchers identify and troubleshoot potential off-target effects or unexpected results when using this compound.
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected changes in gene expression not related to the HIF pathway. | Inhibition of other 2-oxoglutarate-dependent dioxygenases (e.g., histone demethylases, collagen hydroxylases). | 1. Perform a literature search for known off-targets of similar compounds. 2. Conduct RNA-sequencing to get a global view of transcriptional changes. 3. Use a structurally unrelated PHD inhibitor as a control to see if the effect is specific to 1,4-DPCA. |
| Cellular phenotype is inconsistent with HIF-1α stabilization. | The observed phenotype might be due to inhibition of FIH or other cellular targets, or the specific cellular context. | 1. Confirm HIF-1α stabilization via Western blot. 2. Measure the expression of known HIF target genes (e.g., VEGFA, GLUT1) using qPCR. 3. Use a more selective FIH inhibitor (if available) or a genetic approach (e.g., siRNA) to dissect the contributions of PHD vs. FIH inhibition. |
| Observed effects differ from published data. | Differences in experimental conditions (cell type, compound concentration, treatment duration) can influence on- and off-target effects. | 1. Carefully review and replicate the experimental conditions from the original publication. 2. Perform a dose-response curve to determine the optimal concentration for on-target effects in your specific system. 3. Ensure the quality and purity of the this compound used. |
| Toxicity or unexpected cell death. | High concentrations of the compound can lead to off-target toxicity. | 1. Perform a cell viability assay (e.g., MTT, trypan blue) to determine the cytotoxic concentration. 2. Use the lowest effective concentration that achieves the desired on-target effect. 3. Consider the metabolic rate of the cells , as this can influence the conversion of the ethyl ester to the active acid. |
Experimental Protocols & Workflows
Protocol 1: Confirmation of On-Target HIF-1α Stabilization
This protocol outlines the steps to confirm that this compound is effectively stabilizing HIF-1α in your cell line of interest.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM) for a specified time (e.g., 4, 8, or 24 hours).
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., cells cultured in hypoxia (1% O2) or treated with another known PHD inhibitor like Dimethyloxalylglycine - DMOG).
2. Protein Extraction:
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a standard method (e.g., BCA assay).
3. Western Blot Analysis:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for HIF-1α.
-
Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) detection system.
4. Quantitative RT-PCR for HIF Target Genes:
-
Extract total RNA from treated and control cells.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using primers for known HIF target genes (e.g., VEGFA, GLUT1, PGK1).
-
Normalize the expression data to a stable housekeeping gene.
Workflow for Investigating Potential Off-Target Effects
This workflow provides a logical sequence of steps to investigate unexpected experimental outcomes.
Signaling Pathway Diagrams
On-Target HIF-1α Signaling Pathway
This diagram illustrates the intended mechanism of action of this compound on the HIF-1α signaling pathway.
Logical Relationship for Troubleshooting Unexpected Results
This diagram outlines the logical steps to differentiate between on-target and potential off-target effects when an unexpected cellular phenotype is observed.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low HIF-1α Induction with 1,4-DPCA Ethyl Ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low or no induction of Hypoxia-Inducible Factor-1α (HIF-1α) using 1,4-DPCA ethyl ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce HIF-1α?
This compound is the ethyl ester form of 1,4-DPCA (1,4-dihydrophenonthrolin-4-one-3-carboxylic acid).[1][2] It functions primarily as a prolyl-4-hydroxylase (PHD) inhibitor.[3] Under normoxic (normal oxygen) conditions, PHDs hydroxylate specific proline residues on the HIF-1α subunit. This hydroxylation event signals for the von Hippel-Lindau (VHL) protein to bind, leading to the ubiquitination and subsequent rapid degradation of HIF-1α by the proteasome.[4][5] By inhibiting PHDs, 1,4-DPCA and its ethyl ester prevent this degradation, allowing HIF-1α to stabilize, accumulate in the cytoplasm, and translocate to the nucleus.[6][7] In the nucleus, HIF-1α dimerizes with the constitutively expressed HIF-1β subunit to form the active HIF-1 transcription factor, which then binds to Hypoxia Response Elements (HREs) on target genes to initiate their transcription.[4][5][6] 1,4-DPCA has also been reported to inhibit Factor Inhibiting HIF (FIH) with a lower potency (IC50 of 60 μM), which can further enhance the transcriptional activity of HIF-1α.[3]
Q2: I am not seeing an increase in HIF-1α levels after treating my cells with this compound. What are the possible causes?
Several factors could contribute to the lack of HIF-1α induction. These can be broadly categorized into issues with the compound, cell culture conditions, and the protein detection method. A logical troubleshooting workflow is essential to pinpoint the problem.
Potential Causes for Low HIF-1α Induction:
-
Compound-Related Issues:
-
Incorrect concentration of this compound.
-
Degradation of the compound due to improper storage or handling.
-
Poor solubility of the compound in the cell culture medium.
-
-
Cell-Related Issues:
-
The cell line used may have a low or absent response to PHD inhibition.
-
Suboptimal cell health or confluency.
-
Insufficient incubation time with the compound.
-
-
Protein Extraction and Detection Issues:
Troubleshooting Guide
Problem: No or Weak HIF-1α Signal on Western Blot
This guide provides a step-by-step approach to identify and resolve the issue of low HIF-1α induction.
The first step is to ensure the inducing agent is active and correctly used.
| Parameter | Recommendation | Rationale |
| Concentration | Perform a dose-response experiment. Start with a range of concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM). | The optimal concentration can be cell-type specific. While an IC50 of 2.4 µM has been reported for 1,4-DPCA in fibroblasts, different cell lines may require higher or lower concentrations for effective PHD inhibition.[3] |
| Solubility | Ensure complete dissolution of this compound in a suitable solvent (e.g., DMSO) before adding it to the culture medium. Visually inspect for any precipitation. | Poor solubility will lead to a lower effective concentration in the culture medium.[10][11][12] |
| Incubation Time | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours). | HIF-1α accumulation is a dynamic process. Maximum induction is often observed between 4 and 8 hours.[7][9] Prolonged incubation might lead to secondary effects or degradation. |
| Positive Control | Treat a parallel culture with a well-established HIF-1α inducer like Cobalt Chloride (CoCl₂, 100-150 µM) or Dimethyloxalylglycine (DMOG, 0.1-1.0 mM) for 4-8 hours.[9][13][14] | This will confirm that your cell line is capable of stabilizing HIF-1α and that your downstream detection method is working correctly. |
HIF-1α is an notoriously unstable protein, making careful sample handling critical.[8][9][15]
| Parameter | Recommendation | Rationale |
| Cell Health | Ensure cells are healthy, actively dividing, and at 70-80% confluency. | Stressed or overly confluent cells may exhibit altered signaling pathways and responsiveness. |
| Lysis Buffer | Lyse cells directly and quickly on ice using a robust lysis buffer (e.g., RIPA) supplemented with a fresh protease and phosphatase inhibitor cocktail. | HIF-1α is rapidly degraded in the presence of oxygen at room temperature (half-life <5 minutes).[9][15] Inhibitors are crucial to prevent its degradation during lysis. |
| Sample Preparation | After treatment, immediately place culture dishes on ice, aspirate media, wash once with ice-cold PBS, and add lysis buffer directly to the plate. Scrape cells quickly and transfer to a pre-chilled microcentrifuge tube. | Minimizing the time cells are exposed to normoxic conditions without the inhibitor is essential to preserve the stabilized HIF-1α.[9][15] |
| Nuclear Extraction | For a stronger signal, consider performing a nuclear extraction. | Since stabilized HIF-1α translocates to the nucleus to be active, nuclear extracts will contain a more concentrated pool of the protein compared to whole-cell lysates.[7] |
A flawless Western blot protocol is necessary for detecting the induced HIF-1α.
| Parameter | Recommendation | Rationale |
| Protein Loading | Load a sufficient amount of protein, typically 30-50 µg of nuclear extract or 50-80 µg of whole-cell lysate per lane. | A higher protein load increases the chance of detecting the target protein, especially if its expression is low. |
| Gel Electrophoresis | Use a 7.5% SDS-PAGE gel. | HIF-1α is a large protein (~116 kDa when fully modified), and a lower percentage gel provides better resolution for high molecular weight proteins. |
| Primary Antibody | Use a well-validated primary antibody against HIF-1α at the recommended dilution. Incubate overnight at 4°C. | Antibody quality is paramount. Check literature or manufacturer data to ensure the antibody is validated for Western blotting. Overnight incubation can increase signal intensity. |
| Controls | Always include a positive control (lysate from CoCl₂ or hypoxia-treated cells) and a negative control (lysate from untreated normoxic cells). | This helps to confirm that the band you are observing is indeed HIF-1α and that the induction is specific to the treatment. |
| Loading Control | Probe the membrane for a loading control (e.g., α-Tubulin for whole-cell lysates or Lamin B1 for nuclear extracts) to ensure equal protein loading across lanes. | This is essential for accurately comparing protein levels between treated and untreated samples. |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate your chosen cell line (e.g., HeLa, HEK293) in 6-well plates or 10 cm dishes and grow to 70-80% confluency in the appropriate growth medium.[16]
-
Compound Preparation: Prepare a 10-50 mM stock solution of this compound in sterile DMSO. Store at -20°C or as recommended by the supplier.
-
Cell Treatment: On the day of the experiment, dilute the this compound stock solution in fresh culture medium to the desired final concentration (e.g., 10 µM).
-
Incubation: Remove the old medium from the cells and replace it with the treatment medium. Incubate the cells for the desired time (e.g., 4-8 hours) at 37°C and 5% CO₂.[9]
-
Positive Control: In parallel, treat a separate well/dish with a known inducer like CoCl₂ (100 µM final concentration) for the same duration.
-
Negative Control: Include an untreated well/dish (cells in fresh medium, with or without a DMSO vehicle control) under normoxic conditions.
Protocol 2: Nuclear Protein Extraction
-
Harvesting: After treatment, place the dish on ice, aspirate the medium, and wash cells once with ice-cold PBS.
-
Cytoplasmic Lysis: Add 400 µl of ice-cold Buffer A (10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, and protease inhibitors).[17] Scrape the cells and transfer them to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate on ice for 15 minutes.
-
Cell Lysis: Add 25 µl of 10% NP-40 and vortex vigorously for 10 seconds.[17]
-
Centrifugation: Centrifuge at 13,000 rpm for 1 minute at 4°C. The supernatant contains the cytoplasmic extract.
-
Nuclear Lysis: Resuspend the nuclear pellet in 50-100 µl of ice-cold Buffer B (20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitors).[17]
-
Extraction: Vortex vigorously at 4°C for 30-45 minutes.
-
Final Centrifugation: Centrifuge at 14,000 rpm for 5 minutes at 4°C. The supernatant is the nuclear extract.
-
Quantification: Determine protein concentration using a BCA or similar assay.[16]
Protocol 3: Western Blot for HIF-1α Detection
-
Sample Preparation: Mix 30-50 µg of nuclear protein with Laemmli sample buffer. Heat at 95°C for 5 minutes.[13]
-
SDS-PAGE: Load samples onto a 7.5% polyacrylamide gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.[16] Confirm transfer efficiency by Ponceau S staining.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a validated anti-HIF-1α primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Apply an ECL (Enhanced Chemiluminescence) detection reagent according to the manufacturer's instructions and image the blot using a chemiluminescence imaging system.
Visualizations
Caption: HIF-1α signaling pathway under normoxia and with this compound inhibition.
Caption: Logical workflow for troubleshooting low HIF-1α induction.
Caption: Relationship between potential causes and solutions for poor HIF-1α signal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [chembk.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cusabio.com [cusabio.com]
- 5. HIF-1α pathway: role, regulation and intervention for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling pathway involved in hypoxia-inducible factor-1α regulation in hypoxic-ischemic cortical neurons in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular Response to Hypoxia | Cell Culture Protocol | Bio-Techne [bio-techne.com]
- 8. Target Tips [abcam.co.jp]
- 9. resources.novusbio.com [resources.novusbio.com]
- 10. Stability and solubility enhancement of ellagic acid in cellulose ester solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Strategies in the design of solution-stable, water-soluble prodrugs I: a physical-organic approach to pro-moiety selection for 21-esters of corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Induction and Testing of Hypoxia in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Hypoxia Western Blot Analysis: Detecting HIF Alpha and Beyond | Bio-Techne [bio-techne.com]
- 16. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 17. HIF1-alpha expressing cells induce a hypoxic-like response in neighbouring cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1,4-DPCA Ethyl Ester Cytotoxicity Assessment
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the cytotoxic effects of 1,4-DPCA ethyl ester. As specific cytotoxicity data for this compound is limited in publicly available literature, this guide offers insights based on the known activities of its parent compound, 1,4-DPCA, and other related prolyl-hydroxylase inhibitors. Additionally, it provides detailed protocols and troubleshooting for standard cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: Is there published cytotoxicity data, such as IC50 values, for this compound?
A1: Currently, there is a lack of specific, publicly available cytotoxicity data (e.g., IC50 values) for this compound across various cell lines. Researchers are advised to perform their own dose-response studies to determine the cytotoxic concentrations for their specific cell model.
Q2: What is the known mechanism of action for 1,4-DPCA and its ethyl ester?
A2: this compound is the ethyl ester form of 1,4-DPCA.[1] 1,4-DPCA is known as a potent inhibitor of prolyl-4-hydroxylase and factor inhibiting HIF (FIH).[1][2] This inhibition leads to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).[2] HIF-1α is a transcription factor that plays a crucial role in cellular responses to hypoxia, angiogenesis, and metabolism.[2][3]
Q3: What are the potential cytotoxic effects of inhibiting prolyl-hydroxylases?
A3: While the primary application of 1,4-DPCA has been in promoting tissue regeneration, studies on other prolyl-hydroxylase inhibitors, such as ethyl-3,4-dihydroxybenzoate, have demonstrated cytotoxic effects in cancer cells. These effects can include the induction of apoptosis (programmed cell death) and autophagy. For instance, ethyl-3,4-dihydroxybenzoate was found to cause S-phase accumulation in the cell cycle, a decrease in mitochondrial membrane potential, and caspase-dependent apoptosis in esophageal squamous cell carcinoma cells.
Q4: How does 1,4-DPCA affect cell proliferation?
A4: Studies on the parent compound, 1,4-DPCA, have shown that it can reduce the colony size of T4-2 and ZR-75-1 breast cancer cells and inhibit the proliferation of several breast cancer cell lines, including T4-2, ZR-75-1, MDA-MB-157, and MDA-MB-231.[2]
Troubleshooting Guides
MTT Assay
| Issue | Potential Cause | Troubleshooting Steps |
| High background in "no cell" control wells | Contamination of media or reagents with bacteria or yeast. | Use fresh, sterile media and reagents. Ensure aseptic technique during the experiment. |
| Low signal or inconsistent readings | Insufficient incubation time with MTT or formazan (B1609692) solubilization. Cell detachment during washing steps. | Optimize incubation times for your specific cell line. Handle plates gently during media changes and reagent additions. |
| Precipitate formation in stock solution | Poor solubility of this compound in the chosen solvent. | Prepare fresh stock solutions. Consider using a different solvent (e.g., DMSO) and ensure the final solvent concentration in the culture media is non-toxic to the cells. |
Apoptosis Assay (Annexin V/PI Staining)
| Issue | Potential Cause | Troubleshooting Steps |
| High percentage of necrotic cells (PI positive) even at low compound concentrations | Compound may be causing rapid membrane disruption. Mechanical stress during cell harvesting. | Use a lower range of concentrations and shorter incubation times. Handle cells gently during trypsinization and washing. |
| High background fluorescence | Incomplete washing of fluorescent dyes. Autofluorescence of the compound. | Ensure thorough washing steps. Run a control with the compound alone to check for autofluorescence and select appropriate filter sets if necessary. |
| Low or no apoptotic signal | The compound may not induce apoptosis in the chosen cell line or at the tested concentrations. Incorrect timing of the assay. | Test a broader range of concentrations and multiple time points. Consider assaying for markers of other cell death pathways. |
Quantitative Data Summary
As specific IC50 values for this compound are not available, the following table presents data for the parent compound, 1,4-DPCA, to provide a potential reference point for experimental design.
| Compound | Target | Cell Line | IC50 | Reference |
| 1,4-DPCA | Prolyl-4-hydroxylase | Human foreskin fibroblasts | 2.4 µM | [2] |
| 1,4-DPCA | Factor Inhibiting HIF (FIH) | - | 60 µM | [2] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a cell culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the compound. Include vehicle-only control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Annexin V/PI Apoptosis Assay
This protocol provides a general framework for detecting apoptosis by flow cytometry.
Materials:
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with the desired concentrations of this compound for the chosen time period.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
References
Preventing precipitation of 1,4-DPCA ethyl ester in aqueous solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-DPCA ethyl ester. The focus is on preventing its precipitation in aqueous solutions during experimental procedures.
Troubleshooting Guide: Preventing Precipitation
Precipitation of this compound in aqueous solutions is a common challenge due to its low water solubility. The following guide provides systematic steps to identify and resolve this issue.
Visual Troubleshooting Workflow
Caption: A stepwise guide to troubleshooting precipitation of this compound.
Frequently Asked Questions (FAQs)
1. Why is my this compound precipitating out of my aqueous buffer?
This compound is a hydrophobic molecule with limited solubility in water. Precipitation typically occurs when the concentration of the compound exceeds its solubility limit in the aqueous environment. This can be triggered by:
-
High final concentration: The desired final concentration in your aqueous buffer may be too high.
-
Inadequate initial dissolution: The compound may not have been fully dissolved in the stock solvent before dilution.
-
"Salting out" effect: High salt concentrations in the buffer can decrease the solubility of hydrophobic compounds.
-
pH and temperature: The solubility of this compound can be influenced by the pH and temperature of the solution.
2. What is the recommended solvent for making a stock solution of this compound?
Based on available data, Dimethyl sulfoxide (B87167) (DMSO) is a commonly used and effective solvent for preparing a stock solution of this compound.[1] It is also soluble in Dimethylformamide (DMF) and ethanol.
3. How can I prevent precipitation when diluting my DMSO stock solution into an aqueous buffer?
To avoid precipitation during dilution, it is crucial to employ techniques that maintain the compound's solubility. A recommended approach is the use of a co-solvent system. For instance, a stock solution in DMSO can be first diluted with a water-miscible organic solvent like polyethylene (B3416737) glycol (PEG300) and a surfactant such as Tween-80 before the final dilution in your aqueous buffer (e.g., saline or PBS).[1]
4. What is a typical formulation for in vivo studies with this compound?
A published protocol for preparing a this compound solution for in vivo administration involves the following steps:
-
Prepare a stock solution in DMSO (e.g., 20.8 mg/mL).
-
Take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300, mixing thoroughly.
-
To this mixture, add 50 µL of Tween-80 and mix again.
-
Finally, add 450 µL of saline to reach the final volume of 1 mL.[1]
This results in a clear solution with a final concentration of ≥ 2.08 mg/mL.[1]
5. Can I sonicate or heat the solution to re-dissolve the precipitate?
Gentle warming and sonication can be effective in re-dissolving precipitated this compound, especially in the stock solution. However, prolonged heating at high temperatures should be avoided to prevent potential degradation of the compound.
Data Presentation: Solubility of this compound
The following table summarizes the solubility of this compound in various solvents. Please note that the aqueous solubility is very low and often requires the use of co-solvents for practical applications.
| Solvent System | Concentration | Observations |
| DMSO | 20 mg/mL | Clear solution |
| DMF | 20 mg/mL | Clear solution |
| Ethanol | 10 mg/mL | Clear solution |
| 10% DMSO in PBS (pH 7.4) | > 1 mg/mL | Precipitation may occur |
| 10% DMSO, 40% PEG300, 5% Tween-80 in Saline | ≥ 2.08 mg/mL | Clear solution |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (MW: 268.27 g/mol )
-
Anhydrous DMSO
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 2.68 mg of this compound.
-
Add 1 mL of anhydrous DMSO to the vial containing the compound.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
Protocol 2: Preparation of an Aqueous Working Solution using a Co-solvent System
This protocol is adapted from a formulation used for in vivo studies and is designed to prevent precipitation in an aqueous medium.[1]
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Phosphate Buffered Saline (PBS), pH 7.4
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
In a sterile microcentrifuge tube, add the required volume of the this compound DMSO stock solution.
-
Add four volumes of PEG300 to the DMSO stock solution (e.g., for 10 µL of DMSO stock, add 40 µL of PEG300).
-
Vortex the mixture thoroughly.
-
Add 0.5 volumes of Tween-80 to the mixture (e.g., 5 µL for the above example).
-
Vortex again until the solution is homogeneous.
-
Slowly add 4.5 volumes of sterile PBS (pH 7.4) to the mixture while continuously vortexing (e.g., 45 µL for the above example).
-
The final solution should be clear. If any cloudiness appears, it indicates that the solubility limit has been exceeded.
Signaling Pathway and Mechanism of Action
This compound is a pro-drug that is likely converted to its active form, 1,4-DPCA. 1,4-DPCA is an inhibitor of prolyl-4-hydroxylase domain (PHD) enzymes and Factor Inhibiting HIF (FIH).[2][3] Under normoxic conditions, PHD and FIH hydroxylate the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α), leading to its ubiquitination and subsequent proteasomal degradation. By inhibiting PHD and FIH, 1,4-DPCA stabilizes HIF-1α, allowing it to translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of various target genes involved in processes like angiogenesis and metabolism.[3]
Caption: Mechanism of action of 1,4-DPCA in stabilizing HIF-1α.
References
Optimizing incubation time for 1,4-DPCA ethyl ester
Welcome to the technical support center for 1,4-DPCA ethyl ester. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments using this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your work.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for synthesizing this compound?
A1: The optimal incubation time for the synthesis of this compound can vary depending on the specific synthetic route employed. For esterification reactions, reaction times can range from 3 to 20 hours.[1][2] It is recommended to monitor the reaction progress using an appropriate analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the point of maximum conversion and minimize the formation of byproducts.
Q2: I am not seeing the expected biological effect in my cell-based assay. Could the incubation time be the issue?
A2: Yes, incubation time is a critical parameter in cell-based assays. If the incubation time is too short, the compound may not have sufficient time to enter the cells and engage with its target, Factor Inhibiting HIF (FIH). Conversely, excessively long incubation times could lead to compound degradation or cellular toxicity, confounding the results. For observing downstream effects of HIF-1α stabilization, such as changes in gene expression, incubation times of 24 hours have been used with the parent compound, 1,4-DPCA.[3] We recommend performing a time-course experiment (e.g., 4, 8, 12, 24, and 48 hours) to determine the optimal incubation period for your specific cell type and endpoint.
Q3: How stable is this compound in cell culture media?
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: For long-term storage, stock solutions of this compound should be stored at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is recommended. It is advisable to aliquot the stock solution upon preparation to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield during Synthesis | Incomplete reaction due to insufficient incubation time. | Monitor the reaction progress using TLC or HPLC and extend the reaction time until the starting material is consumed. |
| Degradation of the product during a prolonged reaction. | Optimize the reaction temperature and consider using a milder catalyst or reaction conditions. | |
| No or Low Biological Activity in vitro | Incubation time is too short for cellular uptake and target engagement. | Perform a time-course experiment to determine the optimal incubation time for your specific cell line and assay. |
| The compound has degraded in the cell culture medium. | Test the stability of the compound in your medium over time. Consider replenishing the compound with fresh media for longer experiments. | |
| High Cellular Toxicity Observed | Incubation time is too long, leading to off-target effects or accumulation of toxic metabolites. | Reduce the incubation time or perform a dose-response and time-course experiment to find a non-toxic concentration and duration. |
| Inconsistent Results Between Experiments | Variability in incubation time. | Strictly adhere to a standardized incubation time for all related experiments. Use a precise timer and consistent cell seeding densities. |
Experimental Protocols
General Protocol for Ester Synthesis (Steglich Esterification)
This is a general procedure for the synthesis of an ethyl ester from a carboxylic acid and can be adapted for the synthesis of this compound from 1,4-DPCA.
-
Dissolve the carboxylic acid (1 equivalent) in an anhydrous solvent (e.g., dichloromethane).
-
Add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).[1][6]
-
Add ethanol (B145695) (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC. A typical reaction time is 3-12 hours.[1]
-
Once the reaction is complete, filter the mixture to remove the urea (B33335) byproduct.
-
Wash the filtrate with a dilute acid (e.g., 0.5 N HCl) and a saturated sodium bicarbonate solution.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Cell-Based HIF-1α Stabilization Assay
This protocol provides a general workflow to assess the effect of this compound on the stabilization of HIF-1α in cultured cells.
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentrations in fresh cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control.
-
Incubate the cells for the desired period. A starting point could be 24 hours.[3]
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Analyze HIF-1α protein levels by Western blotting or ELISA.
Data Presentation
Table 1: General Incubation Times for Ester Synthesis Reactions
| Reaction Type | Catalyst/Reagent | Typical Incubation Time | Temperature | Reference |
| Steglich Esterification | DCC/DMAP | 3 hours | Room Temperature | [1] |
| Titanium Tetrachloride-Assisted | TiCl₄ | 8 - 20 hours | Room Temperature | [2] |
Table 2: Recommended Incubation Times for Biological Assays with HIF Modulators
| Compound | Assay Type | Cell Line | Incubation Time | Observed Effect | Reference |
| 1,4-DPCA | Gene Expression | Mouse B6 cells | 24 hours | Increased expression of HIF target genes | [3] |
| 1,4-DPCA | Cell Proliferation | T4-2, ZR-75-1 cells | Not specified | Reduced colony sizes | [3] |
| 1,4-DPCA | In vivo study (implant) | Mice | 28 days | Inhibition of collagen deposition | [3] |
| 1,4-DPCA/hydrogel | In vivo study (injection) | Mice | 5 days post-injection | Increased gingival HIF-1α protein levels | [7] |
Visualizations
Caption: Workflow for optimizing incubation time in synthesis and cell-based assays.
Caption: Simplified pathway showing how this compound leads to HIF-1α stabilization.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
1,4-DPCA ethyl ester stability issues in long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1,4-DPCA ethyl ester in long-term experiments.
Troubleshooting Guide
Researchers may encounter stability issues with this compound during prolonged experiments, potentially impacting the reproducibility and validity of results. This guide addresses common problems and offers solutions.
| Problem | Potential Cause | Recommended Solution |
| Loss of compound activity over time in aqueous media. | Hydrolysis of the ethyl ester: this compound can undergo hydrolysis to its corresponding carboxylic acid (1,4-DPCA) and ethanol, particularly in aqueous buffers at physiological temperature and pH. This is a common degradation pathway for esters. | - Prepare fresh working solutions from a frozen stock for each experiment. - For long-term incubations, consider replenishing the compound at regular intervals. - Perform a time-course experiment to determine the rate of degradation under your specific experimental conditions. |
| Inconsistent results between experimental batches. | Degradation of stock solutions: Repeated freeze-thaw cycles or improper storage can lead to the degradation of this compound in the stock solution. | - Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. - Store stock solutions at or below -20°C, with -80°C being preferable for long-term storage.[1][2][3] |
| Precipitation of the compound in cell culture media. | Poor aqueous solubility: this compound has limited solubility in aqueous solutions, which can be exacerbated by changes in temperature or the presence of other media components. | - Ensure the final concentration of the solvent (e.g., DMSO) is kept to a minimum (typically <0.5%) to avoid precipitation. - Consider the use of a formulation aid, such as a low concentration of a non-ionic surfactant, after validating its compatibility with your experimental system. |
| Observed cellular toxicity not related to the intended biological target. | Accumulation of degradation products: The degradation products of this compound may have different biological activities or toxicities compared to the parent compound. | - Characterize the degradation products using analytical methods like LC-MS to understand their potential impact. - Run control experiments with the potential degradation product (1,4-DPCA) to assess its contribution to the observed effects. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in experimental conditions?
A1: The most probable degradation pathway for this compound in aqueous experimental media is the hydrolysis of the ethyl ester bond. This reaction is catalyzed by acidic or basic conditions and is also influenced by temperature. The hydrolysis results in the formation of 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) and ethanol.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, the solid compound should be stored at -20°C and is stable for at least four years.[4] Stock solutions are best stored at -80°C for up to six months or at -20°C for up to one month.[1] It is highly recommended to prepare fresh working solutions for each experiment and to avoid repeated freeze-thaw cycles of stock solutions.
Q3: How can I assess the stability of this compound in my specific experimental setup?
A3: A stability study can be performed by incubating this compound in your experimental medium at the relevant temperature (e.g., 37°C). Aliquots should be taken at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) and the concentration of the remaining this compound quantified using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q4: Can I use a pre-made aqueous solution of this compound for my experiments over several days?
A4: It is not recommended to use a pre-made aqueous solution of this compound for experiments spanning several days due to the likelihood of hydrolysis. For long-term experiments, it is best to add freshly diluted compound to the experimental system at regular intervals.
Quantitative Data Summary
| Condition | Parameter | Expected Stability Trend | Implication for Experiments |
| pH | Acidic (pH < 7) | Increased rate of hydrolysis compared to neutral pH. | Buffers with acidic pH may accelerate degradation. |
| Neutral (pH ≈ 7) | Relatively more stable compared to acidic or basic conditions. | Experiments at physiological pH are still susceptible to hydrolysis over time. | |
| Basic (pH > 7) | Significantly increased rate of hydrolysis (saponification). | Basic buffers will rapidly degrade the compound. | |
| Temperature | 4°C | Slower rate of degradation. | Refrigerated storage of aqueous solutions may prolong stability for a short period. |
| Room Temperature (20-25°C) | Moderate rate of degradation. | Prepare solutions fresh and use promptly. | |
| 37°C | Accelerated rate of degradation. | Significant degradation can be expected during typical cell culture incubations. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Medium
1. Objective: To determine the rate of degradation of this compound in a specific cell culture medium at 37°C over 48 hours.
2. Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), HPLC grade
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C with 5% CO₂
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
HPLC or LC-MS system
3. Procedure:
-
Prepare a stock solution: Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare the working solution: Dilute the stock solution in the cell culture medium to a final concentration of 10 µM. Prepare a sufficient volume for all time points.
-
Incubation: Aliquot the working solution into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours). Place the tubes in a 37°C incubator.
-
Sample collection: At each designated time point, remove one aliquot and immediately store it at -80°C to halt any further degradation until analysis. The t=0 sample should be frozen immediately after preparation.
-
Sample preparation for analysis: Prior to analysis, thaw the samples. Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile) in a 1:3 ratio (sample:solvent). Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an appropriate vial for analysis by a validated HPLC or LC-MS method to quantify the concentration of this compound.
4. Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the concentration at t=0. Plot the percentage remaining versus time to visualize the degradation profile.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for stability assessment.
Caption: Troubleshooting logic for decreased activity.
References
Technical Support Center: Optimizing 1,4-DPCA Ethyl Ester Dosage for Diverse Cell Lines
This technical support guide provides researchers, scientists, and drug development professionals with essential information for effectively utilizing 1,4-DPCA ethyl ester in various cell lines. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of reported dosages to facilitate experimental design and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a cell-permeable pro-drug that is intracellularly converted to its active form, 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA). 1,4-DPCA inhibits prolyl-4-hydroxylase domain (PHD) enzymes and Factor Inhibiting HIF (FIH).[1] This inhibition leads to the stabilization and accumulation of the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α).[2] Under normal oxygen conditions, HIF-1α is rapidly degraded. However, when stabilized, it translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of various genes involved in angiogenesis, metabolic adaptation to hypoxia, and tissue regeneration.[2][3]
Q2: How do I determine the optimal concentration of this compound for my specific cell line?
A2: The optimal concentration of this compound is highly cell line-dependent. It is crucial to perform a dose-response experiment to determine the ideal concentration that elicits the desired biological effect without causing significant cytotoxicity. A common method for this is the MTT assay, which assesses cell viability. A detailed protocol for determining the half-maximal inhibitory concentration (IC50) using an MTT assay is provided in the "Experimental Protocols" section of this guide. We recommend starting with a broad range of concentrations (e.g., 0.1 µM to 100 µM) to identify an effective range, followed by a more focused titration to pinpoint the optimal dose.
Q3: What are the common solvents for dissolving this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[4] It is important to ensure that the final concentration of DMSO in the cell culture medium is kept low (generally below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: What are the potential off-target effects of this compound?
A4: While 1,4-DPCA and its ethyl ester are known inhibitors of PHDs and FIH, the possibility of off-target effects should be considered, as with any small molecule inhibitor. Researchers should include appropriate controls in their experiments to validate that the observed effects are indeed due to the inhibition of the intended targets. This can include using structurally related but inactive compounds as negative controls or using genetic approaches like siRNA-mediated knockdown of HIF-1α to confirm its role in the observed phenotype.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No observable effect of this compound treatment. | 1. Suboptimal concentration: The concentration used may be too low for the specific cell line. 2. Compound degradation: The compound may have degraded due to improper storage or handling. 3. Cell line insensitivity: The cell line may be resistant to the effects of HIF-1α stabilization. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Ensure the compound is stored correctly (typically at -20°C or -80°C) and prepare fresh stock solutions. 3. Verify the expression of HIF-1α and its target genes (e.g., VEGF, GLUT1) via qPCR or Western blotting to confirm pathway activation. |
| High levels of cell death observed after treatment. | 1. Cytotoxicity: The concentration of this compound used is too high. 2. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium is too high. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 value and use concentrations well below this value. 2. Ensure the final DMSO concentration is below 0.5%. |
| Inconsistent results between experiments. | 1. Variability in cell density: The initial number of cells seeded can affect the outcome. 2. Inconsistent incubation times: The duration of treatment can influence the results. 3. Variability in compound preparation: Inconsistent preparation of the stock and working solutions. | 1. Maintain a consistent cell seeding density for all experiments. 2. Use a standardized incubation time for all treatments. 3. Prepare fresh dilutions from a validated stock solution for each experiment. |
Quantitative Data Summary
The following table summarizes reported concentrations of the active form, 1,4-DPCA, used in various breast cancer cell lines. This data can serve as a starting point for designing dose-response experiments for these and other cell lines. Note that the ethyl ester form is expected to have similar or slightly different optimal concentrations depending on the rate of intracellular conversion.
| Cell Line | Treatment Concentration of 1,4-DPCA | Observed Effect | Citation |
| T4-2 | 10 µM | Reduction in colony size | [1] |
| ZR-75-1 | 20 µM | Reduction in colony size | [1] |
| DA-MB-157 | 20 µM | Reduction in invasive branches in 3D culture | [1] |
| MDA-MB-231 | 10 µM | Reduction in invasive branches in 3D culture | [1] |
Experimental Protocols
Protocol 1: Determination of Optimal Dosage using MTT Assay
This protocol outlines the steps to determine the optimal, non-toxic concentration range of this compound for a specific cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound
-
DMSO
-
Adherent cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Also, prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration.
-
After 24 hours of cell incubation, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions and controls to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the drug concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Signaling Pathway of HIF-1α Stabilization by this compound
Caption: HIF-1α stabilization by this compound.
Experimental Workflow for Dosage Optimization
References
- 1. m.youtube.com [m.youtube.com]
- 2. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Troubleshooting variability in 1,4-DPCA ethyl ester hydrogel release
Welcome to the technical support center for troubleshooting variability in 1,4-dihydropyridine-2,6-dimethyl-3,5-dicarboxylic acid (1,4-DPCA) ethyl ester hydrogel release studies. This resource provides researchers, scientists, and drug development professionals with guidance on identifying and resolving common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Inconsistent Release Profiles Between Batches
Q1: We are observing significant batch-to-batch variability in the release rate of 1,4-DPCA ethyl ester from our hydrogels. What are the potential causes?
A1: Batch-to-batch variability is a common challenge in hydrogel drug delivery systems. The primary sources of this inconsistency often lie in the hydrogel preparation and drug loading stages. Key factors to investigate include:
-
Hydrogel Crosslinking Density: Minor variations in the concentration of the crosslinking agent or the polymerization conditions (e.g., temperature, UV intensity) can significantly alter the mesh size of the hydrogel network, thereby affecting the diffusion rate of the encapsulated drug.
-
Drug Crystal Size and Distribution: Since this compound is often entrapped as crystals within the hydrogel, variations in the crystal size or their homogeneity of distribution can lead to different dissolution and release rates.[1]
-
Incomplete Polymerization: Residual unreacted monomers or crosslinkers can alter the hydrogel's properties and may also interact with the drug, affecting its release.
-
Hydration and Swelling Differences: Inconsistent hydration of the polymer prior to crosslinking can lead to hydrogels with different swelling capacities, which directly impacts the release kinetics.
Troubleshooting Steps:
-
Standardize Polymerization Conditions: Ensure precise control over temperature, reaction time, and, if applicable, UV light intensity during hydrogel synthesis.
-
Characterize Drug Crystals: Analyze the particle size distribution of the this compound powder before incorporation into the hydrogel.
-
Ensure Homogeneous Mixing: Implement a validated mixing procedure to ensure even distribution of the drug crystals within the pre-polymer solution.
-
Verify Complete Polymerization: Use techniques like Fourier-transform infrared spectroscopy (FTIR) to confirm the disappearance of monomer double bonds, indicating complete polymerization.
-
Measure Swelling Ratio: Determine the equilibrium swelling ratio for each batch to check for consistency in the hydrogel network structure.
Issue 2: Unexpectedly Fast or "Burst" Release
Q2: Our hydrogels show a high initial burst release of this compound, followed by a much slower release. How can we achieve a more linear release profile?
A2: A significant burst release is often attributed to the presence of the drug on or near the surface of the hydrogel. This can happen for several reasons:
-
Surface-Adsorbed Drug: During the loading process, some of the this compound may not be fully encapsulated within the hydrogel matrix and remains on the surface.
-
High Porosity at the Surface: The surface of the hydrogel may have a different, more porous structure compared to the core, allowing for rapid drug diffusion.
-
Drug Saturation in the Pre-Polymer Solution: If the concentration of this compound exceeds its solubility in the pre-polymer mixture, the excess drug that does not form stable crystals may be loosely entrapped.
Troubleshooting Steps:
-
Post-Synthesis Washing: Introduce a brief washing step after hydrogel fabrication to remove any surface-adsorbed drug. Be mindful of the solvent used to avoid premature swelling or drug dissolution from the bulk.
-
Optimize Drug Loading Concentration: Experiment with different drug loading concentrations to find the optimal level that allows for efficient encapsulation without surface saturation.
-
Modify Hydrogel Formulation: Increasing the polymer concentration or the crosslinking density can reduce the mesh size, thereby decreasing the initial burst release.
-
Incorporate Hydrophobic Moieties: Introducing hydrophobic components into the hydrogel backbone can increase the interaction with the hydrophobic this compound, leading to a more sustained release.
Illustrative Data: Effect of Crosslinker Concentration on Burst Release
| Crosslinker Concentration (% w/w) | Burst Release at 1 hour (%) | Cumulative Release at 24 hours (%) |
| 0.5 | 45 ± 5.2 | 85 ± 7.8 |
| 1.0 | 25 ± 3.1 | 65 ± 5.4 |
| 1.5 | 15 ± 2.5 | 45 ± 4.1 |
Note: Data are hypothetical and for illustrative purposes only.
Issue 3: Slower Than Expected or Incomplete Release
Q3: The release of this compound from our hydrogels is much slower than anticipated, and a significant portion of the drug remains entrapped even after extended periods. What could be the cause?
A3: Slower or incomplete release can be due to several factors that hinder the diffusion of the drug out of the hydrogel matrix:
-
Low Swelling Ratio: A densely crosslinked hydrogel will have a smaller mesh size, restricting the movement of the drug molecules.
-
Strong Drug-Polymer Interactions: Unintended chemical interactions, such as strong hydrogen bonding or hydrophobic interactions between the this compound and the polymer matrix, can lead to the drug being tightly bound within the hydrogel.[2]
-
Drug Aggregation within the Hydrogel: The drug crystals may aggregate into larger clusters within the hydrogel during polymerization, reducing the surface area available for dissolution.
-
Hydrogel Degradation Rate (if applicable): If the hydrogel is designed to be biodegradable, a slower-than-expected degradation rate will result in a slower drug release if the release is partly dependent on matrix erosion.
Troubleshooting Steps:
-
Decrease Crosslinking Density: Reducing the amount of crosslinker can increase the mesh size and facilitate faster drug diffusion.
-
Modify Polymer Composition: Altering the polymer backbone to be more hydrophilic can reduce strong hydrophobic interactions with the drug.
-
Investigate Drug-Polymer Interactions: Use analytical techniques like Differential Scanning Calorimetry (DSC) or FTIR to investigate potential interactions between the drug and the polymer.
-
Improve Drug Dispersion: Enhance the dispersion of the drug in the pre-polymer solution using techniques like sonication or high-shear mixing before initiating polymerization.
Experimental Protocols
Protocol 1: Preparation of a PEG-based Hydrogel for this compound Entrapment
-
Preparation of Pre-polymer Solution:
-
Dissolve polyethylene (B3416737) glycol diacrylate (PEGDA) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to the desired concentration (e.g., 10-20% w/v).
-
Add a photoinitiator (e.g., 0.5% w/v Irgacure 2959).
-
Stir the solution in the dark until all components are fully dissolved.
-
-
Drug Dispersion:
-
Weigh the required amount of micronized this compound.
-
Add the drug powder to the pre-polymer solution.
-
Mix thoroughly using a vortex mixer and then sonicate for 5-10 minutes to ensure a homogeneous dispersion of the drug crystals.
-
-
Hydrogel Crosslinking:
-
Pipette the drug-containing pre-polymer solution into a mold of the desired shape and size.
-
Expose the mold to a UV light source (e.g., 365 nm) for a predetermined time (e.g., 5-10 minutes) to initiate photopolymerization. The duration and intensity of UV exposure should be consistent across all experiments.
-
-
Post-Fabrication Processing:
-
Carefully remove the hydrogel from the mold.
-
If necessary, wash the hydrogel briefly in the release medium to remove any surface-adsorbed drug.
-
Store the hydrogels in a hydrated state, protected from light, until further use.
-
Protocol 2: In Vitro Release Study
-
Preparation of Release Medium: Prepare a sufficient volume of the desired release medium (e.g., PBS, pH 7.4). The composition of the release medium should be kept constant throughout the study.
-
Experimental Setup:
-
Place each hydrogel sample in a separate container with a known volume of release medium (e.g., 10 mL).
-
Incubate the containers in a shaking water bath or incubator at a constant temperature (e.g., 37°C) and agitation speed (e.g., 100 rpm).
-
-
Sampling:
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release medium (e.g., 1 mL).
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis:
-
Calculate the cumulative amount and percentage of drug released at each time point, correcting for the drug removed during previous sampling.
-
Plot the cumulative percentage of drug released versus time to obtain the release profile.
-
Visualizations
Caption: Experimental workflow for hydrogel synthesis and in vitro release testing.
Caption: Troubleshooting logic for inconsistent release profiles.
References
- 1. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Cellular Uptake of 1,4-DPCA Ethyl Ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor cellular uptake of 1,4-DPCA ethyl ester in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the ethyl ester form of 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA). It functions as an inhibitor of Factor Inhibiting HIF (FIH), and its parent compound, 1,4-DPCA, is a potent inhibitor of prolyl-4-hydroxylases (PHDs).[1] By inhibiting these enzymes, 1,4-DPCA and its ethyl ester lead to the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α). Under normal oxygen conditions, HIF-1α is rapidly degraded. Its stabilization allows it to translocate to the nucleus, dimerize with HIF-1β, and initiate the transcription of various genes involved in processes like angiogenesis, glucose metabolism, and cell proliferation.[1]
Q2: Why am I observing low efficacy of this compound in my cell-based assays?
A2: Low efficacy in cell-based assays despite potent in vitro activity can often be attributed to poor cellular uptake. This compound is a hydrophobic molecule, which can lead to low aqueous solubility and consequently, limited availability to the cells in your culture medium. This can result in a lower intracellular concentration of the compound than required to achieve the desired biological effect.
Q3: What are the initial troubleshooting steps I should take if I suspect poor cellular uptake?
A3: The initial steps should focus on ensuring the compound is properly dissolved and that the experimental conditions are optimal.
-
Verify Solubility: Confirm that your stock solution of this compound is fully dissolved. Visual inspection for any precipitate is crucial. Consider using a solvent like DMSO for the initial stock, and then diluting it in your cell culture medium.
-
Optimize Final Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is non-toxic to your cells. Typically, this should be below 0.5%.
-
Check Cell Health: Ensure your cells are healthy, viable, and in the logarithmic growth phase.[2] Stressed or overly confluent cells can exhibit altered membrane permeability.[2]
-
Optimize Seeding Density: Plating cells at an optimal density is important as it can affect the outcome of the assay.[2][3]
Q4: Can the presence of serum in my culture medium affect the uptake of this compound?
A4: Yes, serum proteins can bind to hydrophobic compounds like this compound.[4][5] This binding can reduce the free fraction of the compound available to enter the cells, thereby lowering its effective concentration and cellular uptake.[4][5] If you suspect this is an issue, you could consider reducing the serum concentration or using a serum-free medium for the duration of the treatment, provided your cells can tolerate these conditions.
Troubleshooting Guide: Enhancing Cellular Uptake
If you continue to experience issues with the cellular uptake of this compound after initial troubleshooting, consider the following formulation strategies.
Issue: Low Intracellular Concentration of this compound
Below is a workflow to guide you in selecting an appropriate strategy to enhance the cellular uptake of this compound.
Data Presentation: Illustrative Cellular Uptake Data
The following table presents hypothetical data to illustrate how different formulation strategies might improve the apparent permeability coefficient (Papp) of this compound in a Caco-2 cell permeability assay. These values are for comparative purposes and may not represent actual experimental results.
| Formulation Strategy | Concentration of this compound (µM) | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Fold Increase in Permeability (vs. Control) |
| Control (0.5% DMSO) | 10 | 1.5 ± 0.3 | 1.0 |
| Co-solvent (5% Ethanol) | 10 | 2.8 ± 0.5 | 1.9 |
| Cyclodextrin (10 mM HP-β-CD) | 10 | 5.2 ± 0.8 | 3.5 |
| Surfactant (0.02% Tween® 20) | 10 | 7.9 ± 1.1 | 5.3 |
| Lipid Nanoparticles | 10 | 15.6 ± 2.5 | 10.4 |
Experimental Protocols
Preparation of a Stock Solution using a Co-solvent System
This protocol describes the preparation of a this compound stock solution using a co-solvent system to improve its solubility in aqueous media.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Ethanol (B145695), absolute, cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to dissolve the compound completely. For example, to make a 10 mM stock solution, dissolve 2.68 mg of this compound (MW: 268.27 g/mol ) in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
To further enhance solubility in aqueous solutions, a co-solvent like ethanol can be used. For a final stock solution containing 10% DMSO and 10% ethanol, add an equal volume of absolute ethanol to the DMSO stock solution.
-
This co-solvent stock can then be diluted into your cell culture medium to the desired final concentration. Ensure the final concentration of both DMSO and ethanol in the cell culture is well below cytotoxic levels (typically <0.5% for DMSO and <1% for ethanol, but this should be determined for your specific cell line).
Formulation with Cyclodextrins
This protocol outlines the use of hydroxypropyl-β-cyclodextrin (HP-β-CD) to form an inclusion complex with this compound, thereby increasing its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Phosphate-buffered saline (PBS), sterile
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a solution of HP-β-CD in PBS. A common concentration to start with is 5-10% (w/v).
-
Slowly add the powdered this compound to the HP-β-CD solution while stirring continuously. A molar ratio of 1:1 (drug:cyclodextrin) is a good starting point.
-
Continue stirring at room temperature for 12-24 hours to allow for the formation of the inclusion complex.
-
The resulting solution can be sterile-filtered (0.22 µm filter) and then diluted in cell culture medium to the desired final concentration.
Formulation with a Non-ionic Surfactant
This protocol describes the use of a non-ionic surfactant, such as Tween® 20, to increase the solubility and permeability of this compound.
Materials:
-
This compound stock solution (in DMSO)
-
Tween® 20 (Polysorbate 20)
-
Cell culture medium
Procedure:
-
Prepare a stock solution of Tween® 20 in your cell culture medium. For example, a 1% (v/v) stock solution.
-
To your final cell culture medium, add the Tween® 20 stock to achieve a final concentration that is non-toxic to your cells. A starting range could be 0.01% to 0.05% (v/v).[6] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.
-
Add the this compound stock solution to the medium containing Tween® 20 to reach the desired final drug concentration.
-
Mix well before adding to your cells.
Caco-2 Permeability Assay
This protocol provides a general framework for assessing the permeability of this compound across a Caco-2 cell monolayer, a widely used in vitro model of the human intestinal epithelium.[7][8]
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well or 24-well plates with 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS or other suitable analytical method for quantifying this compound
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 60,000 cells/cm². Culture the cells for 18-22 days to allow for the formation of a differentiated and polarized monolayer. Change the medium every 2-3 days.
-
Monolayer Integrity Test: Before the permeability assay, assess the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER) or by performing a Lucifer yellow rejection assay.
-
Permeability Assay (Apical to Basolateral): a. Wash the cell monolayers twice with pre-warmed transport buffer. b. Add the dosing solution containing this compound (and any formulation excipients) to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. Incubate the plate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace the volume with fresh transport buffer.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method like LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber (mol/s)
-
A is the surface area of the membrane (cm²)
-
C₀ is the initial concentration of the drug in the donor chamber (mol/cm³)
-
Signaling Pathway and Experimental Workflow Diagrams
HIF-1α Signaling Pathway
The following diagram illustrates the simplified signaling pathway affected by this compound. By inhibiting PHDs and FIH, 1,4-DPCA and its ethyl ester lead to the stabilization and activation of HIF-1α, which then promotes the transcription of target genes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocompare.com [biocompare.com]
- 3. researchgate.net [researchgate.net]
- 4. The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bosterbio.com [bosterbio.com]
- 7. medium.com [medium.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Autofluorescence in Imaging After 1,4-DPCA Ethyl Ester Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering autofluorescence in imaging experiments following treatment with 1,4-DPCA ethyl ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
1,4-DPCA (1,4-dihydrophenonthrolin-4-one-3-carboxylic acid) is a potent inhibitor of prolyl-4-hydroxylase (PHD).[1][2] By inhibiting PHD, 1,4-DPCA and its ethyl ester derivative prevent the degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[3][4] This leads to the stabilization and accumulation of HIF-1α, which can then activate downstream target genes involved in processes like angiogenesis and metabolism.[5][6][7][8][9]
Q2: What is autofluorescence and why is it a problem in imaging?
Autofluorescence is the natural emission of light by biological materials when excited by light, which can interfere with the detection of specific fluorescent signals from your probes or labels.[10][11] This can mask the true signal, reduce signal-to-noise ratio, and lead to inaccurate interpretation of results.[10][12] Common sources of autofluorescence in cells and tissues include molecules like NAD(P)H, flavins, collagen, and elastin.[10][11] Certain experimental procedures, such as aldehyde-based fixation, can also induce autofluorescence.[13]
Q3: Can this compound treatment cause autofluorescence?
Currently, there is no direct evidence in the scientific literature to suggest that this compound itself is fluorescent or directly induces autofluorescence. However, any small molecule treatment has the potential to alter cellular metabolism or interact with cellular components in a way that could increase autofluorescence. For example, since this compound treatment leads to the stabilization of HIF-1α and can alter metabolic pathways, it might indirectly affect the levels of endogenous fluorophores like NAD(P)H.
Q4: How can I determine if my this compound treatment is causing autofluorescence?
The best way to determine if your treatment is causing autofluorescence is to include proper controls in your experiment. An essential control is a sample of your cells or tissue treated with the vehicle (the solvent used to dissolve the this compound, e.g., DMSO) and another sample treated with this compound, both without any fluorescent labels.[10] You can then image these samples using the same settings as your fully stained samples to assess the level of background fluorescence.
Troubleshooting Guides
Guide 1: Initial Assessment of Autofluorescence
This guide provides a step-by-step workflow to determine the source and extent of autofluorescence in your experiment.
Caption: Workflow for initial autofluorescence assessment.
Data Presentation: Quantifying Background Fluorescence
To systematically assess the contribution of this compound to autofluorescence, quantify the mean fluorescence intensity of the background in your control samples.
| Sample Condition | Mean Background Intensity (Arbitrary Units) | Standard Deviation |
| Untreated Control (Unstained) | 50 | 5 |
| Vehicle Control (Unstained) | 55 | 6 |
| This compound (Unstained) | 150 | 15 |
| Fully Stained (with 1,4-DPCA) | 800 | 50 |
This table uses placeholder data for illustrative purposes.
Guide 2: Strategies to Mitigate Autofluorescence
If you have determined that your this compound treatment is contributing to autofluorescence, or if you have high background fluorescence in general, the following strategies can be employed.
1. Experimental Protocol Modifications
-
Choice of Fixative: Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) are known to induce autofluorescence.[13] Consider using a non-aldehyde-based fixative such as ice-cold methanol (B129727) or acetone, especially for cell surface markers.[12]
-
Reduce Fixation Time: If using an aldehyde fixative, minimize the incubation time to the shortest duration necessary for adequate fixation.[12]
-
Perfusion: For tissue samples, perfuse with phosphate-buffered saline (PBS) before fixation to remove red blood cells, which are a source of autofluorescence due to heme groups.[10]
2. Chemical Quenching of Autofluorescence
Several chemical treatments can be applied after fixation to reduce autofluorescence.
-
Sodium Borohydride (B1222165) (NaBH₄): This reducing agent can be used to quench aldehyde-induced autofluorescence.[13] A typical protocol involves incubating the fixed samples in a freshly prepared solution of 0.1% NaBH₄ in PBS.
-
Sudan Black B: This lipophilic dye can reduce autofluorescence from lipofuscin, a common source of autofluorescence in aging cells and tissues.[13]
-
Commercial Reagents: Several commercially available reagents are specifically designed to quench autofluorescence from various sources.
Experimental Protocol: Sodium Borohydride Treatment
-
After the fixation step, wash the samples three times with PBS for 5 minutes each.
-
Prepare a fresh 0.1% (w/v) solution of sodium borohydride in ice-cold PBS.
-
Incubate the samples in the sodium borohydride solution for 10-15 minutes at room temperature.
-
Wash the samples three times with PBS for 5 minutes each.
-
Proceed with your standard immunofluorescence protocol.
3. Spectral and Imaging-Based Approaches
-
Fluorophore Selection: Choose fluorophores that emit in the far-red or near-infrared region of the spectrum (e.g., Alexa Fluor 647, Cy5), as endogenous autofluorescence is typically weaker at longer wavelengths.[11]
-
Spectral Unmixing: If you are using a confocal microscope with a spectral detector, you can acquire the emission spectrum of the autofluorescence from an unstained, 1,4-DPCA-treated sample. This spectrum can then be computationally subtracted from your fully stained images.[14]
-
Image Processing: In some cases, background subtraction algorithms in image analysis software can help to reduce the impact of uniform background fluorescence.
Caption: Troubleshooting workflow for mitigating autofluorescence.
Data Presentation: Comparison of Mitigation Strategies
Evaluate the effectiveness of different mitigation strategies by quantifying the signal-to-noise ratio (SNR).
| Mitigation Strategy | Mean Signal Intensity | Mean Background Intensity | Signal-to-Noise Ratio (Signal/Background) |
| None | 800 | 150 | 5.3 |
| Sodium Borohydride | 750 | 70 | 10.7 |
| Far-Red Fluorophore (AF647) | 950 | 60 | 15.8 |
| Spectral Unmixing | 780 | 55 | 14.2 |
This table uses placeholder data for illustrative purposes.
Signaling Pathway Context
Understanding the mechanism of action of this compound is crucial for interpreting your imaging results. The following diagram illustrates the HIF-1α signaling pathway that is stabilized by this treatment.
Caption: HIF-1α signaling pathway and the effect of this compound.
References
- 1. Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic effect of ROS-generating polydopamine on drug-induced bone tissue regeneration - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypoxia Inducible Factor Prolyl 4-Hydroxylase Enzymes: Center Stage in the Battle Against Hypoxia, Metabolic Compromise and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIF1α stabilization in hypoxia is not oxidant-initiated - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-Time Imaging of HIF-1α Stabilization and Degradation | PLOS One [journals.plos.org]
- 7. In vivo longitudinal and multimodal imaging of hypoxia-inducible factor 1α and angiogenesis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real-time imaging of HIF-1alpha stabilization and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Real-Time Imaging of HIF-1α Stabilization and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. benchchem.com [benchchem.com]
- 13. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 14. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to 1,4-DPCA Ethyl Ester and Other Prolyl Hydroxylase Domain (PHD) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The inhibition of prolyl hydroxylase domain (PHD) enzymes has emerged as a promising therapeutic strategy for a range of ischemic and inflammatory conditions. By stabilizing the alpha subunit of hypoxia-inducible factor (HIF), PHD inhibitors activate a cascade of downstream genes that play crucial roles in erythropoiesis, angiogenesis, and cellular metabolism. This guide provides an objective comparison of 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) ethyl ester and its parent compound, 1,4-DPCA, with other prominent PHD inhibitors that have advanced to clinical trials, such as Roxadustat (B1679584), Daprodustat, and Vadadustat. The information is supported by experimental data from various preclinical and clinical studies.
Mechanism of Action: The HIF-1α Pathway
Under normal oxygen conditions (normoxia), PHD enzymes utilize oxygen to hydroxylate specific proline residues on HIF-1α. This hydroxylation event marks HIF-1α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome. PHD inhibitors are small molecules that competitively inhibit the catalytic activity of PHDs, thereby preventing the degradation of HIF-1α. The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β (also known as ARNT), and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription.
Quantitative Data Presentation: In Vitro Potency of PHD Inhibitors
The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the in vitro potency of PHD inhibitors. The following table summarizes the available IC50 data for 1,4-DPCA and other well-characterized PHD inhibitors. It is important to note that these values are derived from different studies using varied experimental conditions, and therefore, direct comparisons should be made with caution.
| Inhibitor | Target | IC50 (µM) | Reference |
| 1,4-DPCA | Prolyl-4-hydroxylase | 2.4 | [1] |
| Factor Inhibiting HIF (FIH) | 60 | [1] | |
| Roxadustat (FG-4592) | PHD1 | 0.88 | |
| PHD2 | 0.13 | ||
| PHD3 | 0.58 | ||
| Daprodustat (GSK1278863) | PHD1 | 0.043 | |
| PHD2 | 0.022 | ||
| PHD3 | 0.019 | ||
| Vadadustat (AKB-6548) | PHD1 | 0.015 | |
| PHD2 | 0.012 | ||
| PHD3 | 0.008 |
In Vivo Efficacy: Preclinical and Clinical Observations
While direct head-to-head preclinical studies comparing the erythropoietic effects of 1,4-DPCA ethyl ester with other PHD inhibitors are limited, studies on individual compounds demonstrate their in vivo activity.
1,4-DPCA: In a mouse model of periodontitis, administration of 1,4-DPCA led to the stabilization of HIF-1α and the upregulation of its downstream target genes, promoting tissue regeneration[2][3][4]. This confirms the in vivo bioactivity of 1,4-DPCA in modulating the HIF pathway.
Other PHD Inhibitors (Roxadustat, Daprodustat, Vadadustat): Extensive preclinical and clinical studies have demonstrated the efficacy of these inhibitors in stimulating erythropoiesis[5][6]. In rodent models, oral administration of these compounds leads to a dose-dependent increase in plasma erythropoietin (EPO) levels, followed by an increase in red blood cell production[6][7]. In patients with anemia of chronic kidney disease, these inhibitors have been shown to effectively raise and maintain hemoglobin levels[8][9][10].
Experimental Protocols
In Vitro PHD2 Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is commonly used to determine the IC50 of PHD inhibitors.
Principle: The assay measures the hydroxylation of a biotinylated HIF-1α peptide by recombinant PHD2. A europium-labeled anti-hydroxylated HIF-1α antibody and a streptavidin-allophycocyanin (APC) conjugate are used for detection. When the peptide is hydroxylated, the antibody and streptavidin-APC bind, bringing the europium and APC into close proximity and generating a FRET signal.
Materials:
-
Recombinant human PHD2
-
Biotinylated HIF-1α peptide substrate
-
Co-factors: Ferrous sulfate, L-Ascorbic acid, 2-Oxoglutarate
-
Test inhibitor (e.g., this compound)
-
TR-FRET detection reagents (e.g., Europium-labeled anti-hydroxy-HIF-1α antibody, Streptavidin-APC)
-
Assay buffer and microplates
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a microplate, add the assay buffer, recombinant PHD2, co-factors, and the test inhibitor.
-
Incubate to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the biotinylated HIF-1α peptide.
-
Incubate to allow for peptide hydroxylation.
-
Stop the reaction and add the TR-FRET detection reagents.
-
Incubate to allow for antibody and streptavidin binding.
-
Read the plate on a TR-FRET-compatible microplate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
HIF-1α Stabilization Assay (Western Blot)
This cell-based assay determines the ability of a PHD inhibitor to stabilize HIF-1α protein levels.
Principle: Cells are treated with the PHD inhibitor, and the total cell lysate is then subjected to SDS-PAGE and Western blotting using an antibody specific for HIF-1α. An increase in the HIF-1α protein band indicates stabilization.
Materials:
-
Cell line (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound)
-
Lysis buffer with protease inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibody (anti-HIF-1α)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of the test inhibitor for a specified time.
-
Lyse the cells in a lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-HIF-1α antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the inhibitor on HIF-1α stabilization.
Conclusion
1,4-DPCA and its ethyl ester are effective inhibitors of prolyl hydroxylases, leading to the stabilization of HIF-1α and the activation of downstream target genes. While direct comparative data with clinically advanced PHD inhibitors like Roxadustat, Daprodustat, and Vadadustat is limited, the available information suggests that 1,4-DPCA has a lower in vitro potency based on its IC50 value for general prolyl-4-hydroxylase activity. However, its demonstrated in vivo efficacy in tissue regeneration models highlights its potential in different therapeutic areas beyond erythropoiesis.
The choice of a PHD inhibitor for a specific research or therapeutic application will depend on various factors, including the desired potency, isoform selectivity, pharmacokinetic properties, and the specific pathological context. Further head-to-head studies are necessary to fully elucidate the comparative performance of this compound and other PHD inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prolyl hydroxylase domain inhibitors: a new era in the management of renal anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prolyl Hydroxylase Domain Inhibitor Protects against Metabolic Disorders and Associated Kidney Disease in Obese Type 2 Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drugs activating hypoxia-inducible factors correct erythropoiesis and hepcidin levels via renal EPO induction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of efficacy of roxadustat and erythropoietin for the treatment of renal anemia in patients with chronic kidney disease: a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Effectiveness and Safety of Roxadustat versus Erythropoiesis-Stimulating Agents in Patients Receiving Maintenance Hemodialysis: A Real-World Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Effectiveness and Safety of Roxadustat versus Erythropoiesis-Stimulating Agents in Patients Receiving Maintenance Hemodialysis: A Real-World Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1,4-DPCA and its Ethyl Ester in Cellular Potency and Therapeutic Efficacy
For researchers, scientists, and professionals in drug development, this guide provides a detailed comparison of 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) and its ethyl ester derivative. This analysis is based on available experimental data to objectively evaluate their performance and potential as therapeutic agents.
1,4-DPCA is a potent inhibitor of prolyl-4-hydroxylase domain (PHD) enzymes and, to a lesser extent, factor inhibiting HIF (FIH).[1] This inhibition leads to the stabilization of hypoxia-inducible factor-1α (HIF-1α), a key transcription factor that orchestrates cellular responses to low oxygen conditions. The activation of the HIF-1α pathway has shown significant promise in promoting tissue regeneration, particularly in the context of bone and soft tissue repair.[2][3][4][5][6] While extensive research has focused on 1,4-DPCA, its ethyl ester has emerged as a potential alternative, primarily based on the prodrug principle.
Efficacy and Mechanism of Action
1,4-DPCA functions by competitively inhibiting prolyl-4-hydroxylases, which are responsible for marking HIF-1α for degradation under normoxic conditions. By blocking this degradation, 1,4-DPCA allows HIF-1α to accumulate and translocate to the nucleus, where it activates the transcription of genes involved in angiogenesis, metabolic reprogramming, and cell survival.[1][3][5] This mechanism has been shown to induce a regenerative phenotype in various preclinical models.[3][5][6]
The ethyl ester of 1,4-DPCA is proposed to act as a prodrug. Esterification of the carboxylic acid group increases the lipophilicity of the molecule. This enhanced lipophilicity can potentially improve cell membrane permeability and oral bioavailability.[7] Following administration, endogenous esterases are expected to hydrolyze the ethyl ester, releasing the active parent compound, 1,4-DPCA, intracellularly. This strategy has been successfully employed for other prolyl-4-hydroxylase inhibitors, such as ethyl 3,4-dihydroxybenzoate (EDHB), to improve their cellular and in vivo efficacy. While direct comparative studies are not currently available in the scientific literature, the prodrug approach suggests that 1,4-DPCA ethyl ester could offer pharmacokinetic advantages over the parent acid.[7]
Quantitative Data Summary
The following tables summarize the available quantitative data for 1,4-DPCA. At present, there is a lack of published quantitative efficacy data for this compound.
Table 1: In Vitro Inhibitory Activity of 1,4-DPCA
| Target Enzyme | Assay | IC50 Value | Reference |
| Prolyl-4-hydroxylase | Collagen hydroxylation in human foreskin fibroblasts | 2.4 µM | [1] |
| Factor Inhibiting HIF (FIH) | Not specified | 60 µM | [1] |
Table 2: In Vivo Efficacy of 1,4-DPCA in a Mouse Model of Periodontitis
| Treatment Group | Outcome Measure | Result | p-value | Reference |
| 1,4-DPCA in hydrogel | Alveolar bone regeneration | Significant increase compared to vehicle control | < 0.0001 | [2] |
| 1,4-DPCA in hydrogel | Gingival HIF-1α protein levels | Significantly higher than vehicle control | Not specified | [2] |
| 1,4-DPCA with ligature | LDHa mRNA expression (fold change) | ~2.5 | p = 0.0439 | [3] |
| 1,4-DPCA with ligature | Pdk1 mRNA expression (fold change) | ~3.0 | p = 0.0095 | [3] |
| 1,4-DPCA with ligature | Pgk1 mRNA expression (fold change) | ~4.0 | p = 0.0001 | [3] |
| 1,4-DPCA with ligature | Gapdh mRNA expression (fold change) | ~2.0 | p = 0.0103 | [3] |
Experimental Protocols
Inhibition of Collagen Hydroxylation in Human Foreskin Fibroblasts
This assay is used to determine the IC50 value of compounds against prolyl-4-hydroxylase activity in a cellular context.
-
Cell Culture: Human foreskin fibroblasts are cultured in appropriate media until confluent.
-
Treatment: Cells are incubated with varying concentrations of the test compound (e.g., 1,4-DPCA).
-
Procollagen (B1174764) Labeling: A radiolabeled proline analog is added to the culture medium, which is incorporated into newly synthesized procollagen.
-
Collagen Extraction: The cell layer and medium are harvested, and procollagen is precipitated.
-
Hydroxylation Analysis: The amount of hydroxyproline (B1673980) is quantified using techniques such as high-performance liquid chromatography (HPLC) or amino acid analysis.
-
IC50 Calculation: The concentration of the inhibitor that causes a 50% reduction in hydroxyproline formation is determined as the IC50 value.
Mouse Model of Ligature-Induced Periodontitis
This in vivo model is utilized to evaluate the efficacy of compounds in promoting the regeneration of alveolar bone.[2][3]
-
Animal Model: C57BL/6 mice are typically used.[2]
-
Induction of Periodontitis: A ligature is placed around a molar to induce inflammation and bone loss.[3]
-
Treatment Administration: After a period to allow for disease progression, the ligature is removed, and the test compound (e.g., 1,4-DPCA formulated in a hydrogel) is administered, often via subcutaneous injection.[2][3]
-
Efficacy Evaluation: After a set period, the animals are euthanized, and the jawbones are harvested.
-
Analysis:
-
Micro-computed Tomography (micro-CT): To quantify the volume and density of the regenerated alveolar bone.[3]
-
Histology: To visualize the tissue architecture and cellular infiltration.
-
Immunohistochemistry/Immunofluorescence: To detect the expression of specific proteins, such as HIF-1α.[2]
-
Quantitative PCR (qPCR): To measure the expression levels of target genes in the gingival tissue.[3]
-
Visualizing the Molecular Pathway and Experimental Design
Signaling Pathway of 1,4-DPCA
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Collagen Prolyl 4-Hydroxylase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming [frontiersin.org]
- 6. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
Navigating the Specificity of 1,4-DPCA Ethyl Ester: A Comparative Guide to Hydroxylase Cross-reactivity
For researchers in drug development and cellular signaling, understanding the selectivity of chemical probes is paramount. This guide provides a comparative analysis of the cross-reactivity of 1,4-DPCA ethyl ester, a widely utilized hypoxia-inducible factor (HIF) pathway modulator, with other hydroxylases. Due to the limited direct quantitative data on the ethyl ester, this guide will focus on the well-characterized active form, 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA), to provide a baseline for understanding its potential off-target effects. This compound is a cell-permeable prodrug that is rapidly hydrolyzed by intracellular esterases to its active form, 1,4-DPCA.
Inhibition Profile of 1,4-DPCA Across Key Hydroxylases
The inhibitory activity of 1,4-DPCA has been quantified against several key hydroxylases involved in the HIF pathway and collagen synthesis. The following table summarizes the available IC50 data, providing a snapshot of its selectivity.
| Target Hydroxylase | IC50 (µM) | Primary Function | Reference |
| Prolyl-4-hydroxylase (general) | 2.4 | Hydroxylation of proline residues in collagen, essential for its stability. | [1] |
| Factor Inhibiting HIF (FIH) | 60 | Asparaginyl hydroxylation of HIF-α, blocking its transcriptional activity. | [1] |
| HIF Prolyl Hydroxylases (PHDs) | Potent | Prolyl hydroxylation of HIF-α, leading to its proteasomal degradation. | [2] |
The HIF-1α Signaling Pathway: The Central Role of Hydroxylases
The primary mechanism of action for 1,4-DPCA is the inhibition of prolyl hydroxylases (PHDs), which leads to the stabilization of HIF-1α. Under normoxic conditions, PHDs and Factor Inhibiting HIF (FIH) actively hydroxylate HIF-1α, leading to its degradation and suppression of its transcriptional activity. By inhibiting these hydroxylases, 1,4-DPCA allows HIF-1α to accumulate, translocate to the nucleus, and activate target genes.
References
In Vivo Therapeutic Efficacy of 1,4-DPCA Ethyl Ester: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the in vivo therapeutic potential of 1,4-DPCA ethyl ester, a prolyl-4-hydroxylase (PHD) inhibitor. While direct in vivo studies on the ethyl ester are not extensively available in published literature, this document synthesizes findings from its parent compound, 1,4-DPCA, and offers a comparative perspective against other notable PHD inhibitors. The ethyl ester formulation is rationally designed as a prodrug to enhance the bioavailability of 1,4-DPCA, potentially leading to improved therapeutic outcomes.
Principle of Action: The HIF-1α Pathway
1,4-DPCA and its ethyl ester act by inhibiting prolyl-4-hydroxylase (PHD), an enzyme responsible for the degradation of Hypoxia-Inducible Factor-1 alpha (HIF-1α). Under normal oxygen conditions, PHD hydroxylates HIF-1α, targeting it for proteasomal degradation. By inhibiting PHD, this compound allows HIF-1α to accumulate and translocate to the nucleus, where it promotes the transcription of genes involved in crucial cellular processes such as angiogenesis, erythropoiesis, and tissue regeneration.
Caption: Mechanism of HIF-1α stabilization by this compound.
In Vivo Validation in a Preclinical Model of Periodontitis
The therapeutic efficacy of the parent compound, 1,4-DPCA, has been demonstrated in a murine model of ligature-induced periodontitis, a condition characterized by inflammation and alveolar bone loss. These studies provide the foundational evidence for the potential of this compound in tissue regeneration.
Experimental Workflow
The in vivo validation typically follows a standardized workflow:
Caption: Workflow for in vivo validation in a periodontitis model.
Key Findings from 1,4-DPCA In Vivo Studies
| Parameter | Vehicle Control | 1,4-DPCA Treatment | Outcome |
| Alveolar Bone Volume | Significant bone loss | Restoration of bone to baseline levels | Promotes bone regeneration |
| HIF-1α Expression | Basal levels | Significantly increased in periodontal ligament and gingiva | Target engagement confirmed |
| Inflammatory Cytokines | Elevated levels | Reduced expression | Anti-inflammatory effect |
| Osteogenic Markers | Basal levels | Increased expression | Pro-osteogenic activity |
Note: The data presented is a qualitative summary based on published findings for 1,4-DPCA. Quantitative data from specific studies should be consulted for precise measurements.
Comparative Analysis with Alternative PHD Inhibitors
While this compound is primarily investigated for regenerative medicine applications, other PHD inhibitors have been developed and approved for treating anemia associated with chronic kidney disease (CKD). A comparison with these agents provides a broader context for its mechanism and potential.
| Feature | This compound (Inferred) | Roxadustat (B1679584) | Daprodustat | Vadadustat |
| Primary Indication | Tissue Regeneration (Periodontitis) | Anemia in CKD | Anemia in CKD (dialysis patients) | Anemia in CKD |
| Administration | Likely oral or local injection | Oral | Oral | Oral |
| Reported In Vivo Effects | Bone regeneration, anti-inflammatory | Increased hemoglobin and erythropoietin | Increased hemoglobin and erythropoietin | Increased hemoglobin and erythropoietin |
| Bioavailability | Expected to be enhanced over 1,4-DPCA | Information not readily available in preclinical context | Moderate oral bioavailability (~66% in humans)[1][2] | Orally bioavailable with a relatively short half-life[3] |
| Animal Models Used | Murine ligature-induced periodontitis | Rat models of renal anemia[4] | Animal models of chronic renal disease[5] | Rat and mouse models of CKD[3] |
Detailed Experimental Protocols
Ligature-Induced Periodontitis in Mice
-
Animal Model: C57BL/6 mice are typically used.
-
Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
Ligature Placement: A silk ligature (e.g., 5-0) is placed around the second maxillary molar to induce plaque accumulation and subsequent inflammation and bone loss.[6][7][8][9][10]
-
Treatment Administration: Following a period of disease induction (e.g., 7-10 days), the ligature may be removed, and the therapeutic agent (1,4-DPCA formulation or vehicle) is administered. Administration can be systemic (e.g., subcutaneous injection) or local.
-
Endpoint Analysis: After a defined treatment period (e.g., 14-28 days), animals are euthanized, and the maxillae are harvested for analysis.
Micro-Computed Tomography (Micro-CT) Analysis of Alveolar Bone
-
Sample Preparation: Harvested maxillae are fixed in formalin and stored in a suitable medium (e.g., 70% ethanol).
-
Scanning: Samples are scanned using a high-resolution micro-CT system.
-
3D Reconstruction: The scanned images are used to create 3D reconstructions of the alveolar bone surrounding the molars.
-
Quantification: Bone volume (BV), bone volume fraction (BV/TV), and the distance from the cementoenamel junction (CEJ) to the alveolar bone crest (ABC) are measured to quantify bone loss and regeneration.[11][12][13][14][15]
Immunohistochemistry for HIF-1α
-
Tissue Preparation: Formalin-fixed, paraffin-embedded maxillary sections are prepared.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a series of graded ethanol (B145695) washes.[16]
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate (B86180) buffer (pH 6.0).[17]
-
Blocking: Endogenous peroxidase activity is quenched with hydrogen peroxide, and non-specific binding is blocked with a suitable serum.
-
Primary Antibody Incubation: Slides are incubated with a primary antibody specific for HIF-1α.[17][18]
-
Secondary Antibody and Detection: A labeled secondary antibody and a suitable chromogen (e.g., DAB) are used for visualization.
-
Counterstaining and Mounting: Slides are counterstained with hematoxylin, dehydrated, and mounted.
Logical Relationship of Therapeutic Effect
Caption: Logical flow from prodrug administration to therapeutic outcome.
References
- 1. Clinical Pharmacokinetics of Daprodustat: Results of an Absorption, Distribution, and Excretion Study With Intravenous Microtracer and Concomitant Oral Doses for Bioavailability Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Characterization of Vadadustat (AKB-6548), an Oral Small Molecule Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor, for the Potential Treatment of Renal Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effectiveness of hypoxia-inducible factor prolyl hydroxylase inhibitor roxadustat on renal anemia in non-dialysis-dependent chronic kidney disease: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Daprodustat - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Ligature-induced periodontitis mouse model protocol for studying Saccharibacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An experimental murine model to study periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Experimental Ligature-Induced Periodontitis Model in Mice | Springer Nature Experiments [experiments.springernature.com]
- 9. 4.7. Ligature-Induced Experimental Periodontitis [bio-protocol.org]
- 10. Frontiers | A Simplified and Effective Method for Generation of Experimental Murine Periodontitis Model [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Myricetin Prevents Alveolar Bone Loss in an Experimental Ovariectomized Mouse Model of Periodontitis [mdpi.com]
- 13. A 2-plane micro-computed tomographic alveolar bone measurement approach in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Three-dimensional micro-computed tomographic imaging of alveolar bone in experimental bone loss or repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. IHC Protocol for Mouse Tissue Sections - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Double Immunohistochemical Staining Method for HIF-1α and its Regulators PHD2 and PHD3 in Formalin Fixed Paraffin Embedded Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Controls for HIF-1 Alpha's WB, ICC-IF, IHC, IP & FLOW Analysis [bio-techne.com]
A Side-by-Side Comparison of 1,4-DPCA Ethyl Ester and FG-4592: A Guide for Researchers
For researchers and professionals in drug development, the selection of appropriate chemical tools is paramount for advancing the understanding of biological pathways and developing novel therapeutics. This guide provides a detailed, objective comparison of two key modulators of the hypoxia-inducible factor (HIF) pathway: 1,4-DPCA ethyl ester and FG-4592 (Roxadustat). We present a side-by-side analysis of their mechanisms of action, chemical properties, and supporting experimental data to aid in the selection of the most suitable compound for specific research needs.
Introduction to HIF Pathway Modulators
The HIF pathway is a critical cellular signaling cascade that responds to changes in oxygen availability. It plays a central role in various physiological and pathological processes, including erythropoiesis, angiogenesis, and metabolism. The stability of the HIF-α subunit is tightly regulated by a class of enzymes known as prolyl hydroxylases (PHDs) and Factor Inhibiting HIF (FIH). Inhibition of these enzymes leads to the stabilization of HIF-α, its translocation to the nucleus, and the subsequent transcription of hypoxia-responsive genes. Both this compound and FG-4592 are known to activate the HIF pathway, albeit through distinct primary mechanisms.
Mechanism of Action
FG-4592 (Roxadustat) is a potent and selective inhibitor of HIF prolyl hydroxylases (HIF-PHDs).[1][2][3] Under normoxic conditions, HIF-PHDs hydroxylate specific proline residues on HIF-α, targeting it for ubiquitination and proteasomal degradation.[1] By inhibiting PHDs, FG-4592 mimics a hypoxic state, leading to the stabilization and accumulation of HIF-α.[1][4] This, in turn, promotes the transcription of HIF target genes, most notably erythropoietin (EPO), which is a key hormone in red blood cell production.[1]
This compound is the ethyl ester form of 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA). 1,4-DPCA is known to be an inhibitor of both prolyl-4-hydroxylases and Factor Inhibiting HIF (FIH).[5][6][7] FIH is an asparaginyl hydroxylase that hydroxylates an asparagine residue in the C-terminal transactivation domain of HIF-α, thereby reducing its transcriptional activity. By inhibiting FIH, 1,4-DPCA and its ethyl ester derivative can enhance the transcriptional activity of stabilized HIF-α.[5][6] While 1,4-DPCA also inhibits prolyl-4-hydroxylases, its primary distinction from FG-4592 in the context of HIF regulation lies in its significant activity against FIH.
The differing primary targets of these two compounds are a crucial consideration for researchers, as this can lead to distinct downstream biological effects.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and FG-4592 is provided in the table below. These properties are essential for planning experiments, including solvent selection and concentration calculations.
| Property | This compound | FG-4592 (Roxadustat) |
| Molecular Formula | C₁₅H₁₂N₂O₃ | C₁₉H₁₆N₂O₅ |
| Molecular Weight | 268.27 g/mol | 352.34 g/mol |
| CAS Number | 86443-19-8 | 808118-40-3 |
| Primary Target(s) | FIH, Prolyl-4-hydroxylases | HIF Prolyl Hydroxylases (PHDs) |
| Appearance | White to off-white solid | White to off-white solid |
| Solubility | Soluble in DMSO and DMF | Soluble in DMSO, sparingly soluble in Ethanol |
Quantitative Performance Data
Direct comparative studies between this compound and FG-4592 are limited in the published literature. However, we can compare their reported potencies against their respective primary targets.
| Parameter | 1,4-DPCA | FG-4592 (Roxadustat) |
| IC₅₀ (FIH) | 60 µM[5][6] | >100-fold higher than for PHD2[2] |
| IC₅₀ (PHD2) | Not widely reported for 1,4-DPCA | 591 nM[1] (in a fluorescence polarization assay) / 27 nM[2] (in an AlphaScreen assay) |
| IC₅₀ (Collagen Hydroxylation) | 2.4 µM[5][6] | Not applicable |
Note: IC₅₀ values for 1,4-DPCA are reported, with this compound being its prodrug form.
These data indicate that FG-4592 is a significantly more potent inhibitor of PHD2 than 1,4-DPCA is of FIH. The different assay conditions for FG-4592's IC₅₀ highlight the importance of considering the experimental setup when comparing potency values.
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the study of these compounds.
In Vitro HIF Prolyl Hydroxylase (PHD) Inhibition Assay
This protocol is adapted for assessing the inhibitory activity of compounds like FG-4592 against PHD enzymes.
Objective: To determine the IC₅₀ of an inhibitor against a specific PHD isoform.
Materials:
-
Recombinant human PHD enzyme (e.g., PHD2)
-
HIF-1α peptide substrate (e.g., corresponding to the C-terminal oxygen-dependent degradation domain)
-
Fe(II), 2-oxoglutarate (2-OG), and Ascorbate
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compound (FG-4592) and vehicle control (DMSO)
-
Detection system (e.g., AlphaScreen-based or fluorescence polarization-based)
Procedure:
-
Prepare a serial dilution of the test compound (FG-4592) in DMSO.
-
In a microplate, combine the assay buffer, recombinant PHD enzyme, Fe(II), and ascorbate.
-
Add the diluted test compound or vehicle control to the wells.
-
Initiate the reaction by adding the HIF-1α peptide substrate and 2-OG.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and proceed with the detection method according to the manufacturer's instructions (e.g., addition of antibody-coated beads for AlphaScreen).
-
Measure the signal (e.g., luminescence or fluorescence polarization).
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular HIF-1α Stabilization Assay (Western Blot)
This protocol is designed to assess the ability of a compound to stabilize HIF-1α in cultured cells.
Objective: To visualize and quantify the increase in HIF-1α protein levels in response to inhibitor treatment.
Materials:
-
Cell line of interest (e.g., HeLa, Hep3B, or a relevant cell line for the research question)
-
Cell culture medium and supplements
-
Test compound (this compound or FG-4592) and vehicle control (DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies: anti-HIF-1α and anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle control for a specified duration (e.g., 4-6 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody to confirm equal loading.
-
Quantify the band intensities to determine the relative increase in HIF-1α levels.
In Vivo Effects on Erythropoiesis
FG-4592 has been extensively studied for its effects on erythropoiesis, forming the basis of its clinical application for anemia. In animal models and human clinical trials, FG-4592 administration leads to a dose-dependent increase in hemoglobin and hematocrit levels.[8][9][10] It also improves iron homeostasis by reducing hepcidin (B1576463) levels, thereby increasing iron availability for red blood cell production.[10][11]
The effects of This compound on erythropoiesis are less well-characterized. While its mechanism of action through HIF stabilization suggests a potential to stimulate erythropoiesis, dedicated in vivo studies focusing on this endpoint are not as prevalent as for FG-4592. Much of the research on 1,4-DPCA has focused on its role in tissue regeneration and its anti-fibrotic properties.[12]
Summary and Recommendations
| Feature | This compound | FG-4592 (Roxadustat) |
| Primary Target | FIH / Prolyl-4-hydroxylases | HIF Prolyl Hydroxylases (PHDs) |
| Potency | Lower potency for FIH inhibition (µM range) | High potency for PHD inhibition (nM range) |
| Primary Downstream Effect | Enhanced HIF-α transcriptional activity | Stabilization and accumulation of HIF-α |
| Key Research Applications | Studying FIH-mediated regulation of HIF, tissue regeneration | Potent induction of HIF-1α and HIF-2α, studying PHD-dependent processes, anemia models |
| Clinical Development | Preclinical research tool | Approved therapeutic for anemia in several countries |
For researchers aiming to potently stabilize HIF-α and induce a robust erythropoietic response, FG-4592 is the more established and potent tool. Its well-defined mechanism of action as a PHD inhibitor and extensive in vivo data make it a reliable choice for studying the physiological consequences of systemic HIF activation.
This compound, on the other hand, offers a unique opportunity to investigate the role of FIH in modulating HIF activity. Researchers interested in dissecting the specific contributions of prolyl versus asparaginyl hydroxylation in the regulation of HIF-dependent gene expression would find this compound particularly useful. Its applications in tissue regeneration also open up distinct avenues of investigation.
The choice between these two compounds will ultimately depend on the specific research question. A thorough understanding of their distinct mechanisms of action is crucial for the accurate interpretation of experimental results.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Stabilization of HIF-1α by FG-4592 promotes functional recovery and neural protection in experimental spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,4-DPCA | HIF/HIF Prolyl-Hydroxylase | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ashpublications.org [ashpublications.org]
- 9. Phase 2 studies of oral hypoxia-inducible factor prolyl hydroxylase inhibitor FG-4592 for treatment of anemia in China - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oral Hypoxia–Inducible Factor Prolyl Hydroxylase Inhibitor Roxadustat (FG-4592) for the Treatment of Anemia in Patients with CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Roxadustat (FG-4592): Correction of Anemia in Incident Dialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of 1,4-DPCA Ethyl Ester for FIH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1,4-DPCA ethyl ester, a compound utilized in hypoxia research, focusing on its specificity as an inhibitor for Factor-Inhibiting HIF (FIH). We will objectively compare its performance with alternative FIH inhibitors, supported by available experimental data, and provide detailed methodologies for key validation experiments.
Introduction to FIH and its Inhibition
Factor-Inhibiting HIF (FIH) is a crucial enzyme in the hypoxia signaling pathway. It functions as an asparaginyl hydroxylase, modifying the C-terminal transactivation domain (CAD) of Hypoxia-Inducible Factor 1α (HIF-1α). This hydroxylation prevents the recruitment of transcriptional coactivators, thereby suppressing the expression of hypoxia-responsive genes. Inhibition of FIH can, therefore, lead to the activation of the HIF pathway, a mechanism of significant interest in various research and therapeutic areas, including ischemia, inflammation, and cancer.
1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) and its cell-permeable ethyl ester form are known inhibitors of 2-oxoglutarate (2-OG) dependent dioxygenases, a family that includes both FIH and the prolyl-4-hydroxylase domain enzymes (PHDs). While often used to stabilize HIF-1α, the specificity of these compounds for FIH over the various PHD isoforms (PHD1, PHD2, and PHD3) is a critical consideration for targeted research.
Comparative Inhibitory Activity
| Compound | Target | IC50 (µM) | Selectivity for FIH |
| 1,4-DPCA | Prolyl-4-hydroxylase (collagen hydroxylation) | 2.4[1] | Poor (25-fold more potent against PHDs) |
| FIH | 60 [1] | ||
| Dimethyloxalylglycine (DMOG) | Pan-hydroxylase inhibitor | Not specified | Non-selective |
| L-Mimosine | Pan-hydroxylase inhibitor | Not specified | Non-selective |
Data Interpretation: The IC50 value for 1,4-DPCA against prolyl-4-hydroxylase activity is significantly lower (2.4 µM) than its IC50 for FIH (60 µM)[1]. This indicates that 1,4-DPCA is approximately 25 times more potent at inhibiting PHDs than FIH. Consequently, at concentrations effective for FIH inhibition, significant off-target inhibition of PHDs is expected. This lack of specificity is a crucial factor for researchers to consider when interpreting experimental results.
Alternatives such as Dimethyloxalylglycine (DMOG) and L-mimosine are also widely used as hydroxylase inhibitors but are generally considered non-selective, affecting both PHDs and FIH.
Experimental Protocols for Specificity Validation
To rigorously validate the specificity of this compound or any potential FIH inhibitor, a combination of in vitro and cellular assays is recommended.
In Vitro Enzymatic Inhibition Assay using Mass Spectrometry
This assay directly measures the enzymatic activity of purified FIH and PHD isoforms in the presence of the inhibitor.
Objective: To determine the IC50 values of the test compound for FIH and PHD1, PHD2, and PHD3.
Materials:
-
Recombinant human FIH, PHD1, PHD2, and PHD3 enzymes
-
Peptide substrates for FIH (e.g., a synthetic peptide corresponding to the HIF-1α C-terminal transactivation domain) and PHDs (e.g., a synthetic peptide containing the ODD domain of HIF-1α)
-
Cofactors: Fe(II), 2-oxoglutarate (2-OG), and ascorbate
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl or HEPES buffer, pH 7.5)
-
Quenching solution (e.g., methanol (B129727) or acetonitrile (B52724) with formic acid)
-
Mass spectrometer (e.g., MALDI-TOF or LC-MS/MS)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant enzyme (FIH or one of the PHD isoforms), Fe(II), and ascorbate.
-
Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (DMSO).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the assay temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the peptide substrate and 2-OG.
-
Allow the reaction to proceed for a specific time within the linear range of the enzyme.
-
Stop the reaction by adding the quenching solution.
-
Analyze the reaction mixture using mass spectrometry to quantify the amount of hydroxylated and non-hydroxylated peptide substrate.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Hypoxia Response Element (HRE) Luciferase Reporter Assay
This cellular assay measures the transcriptional activity of HIF, which is regulated by both PHDs and FIH.
Objective: To assess the effect of the inhibitor on HIF-dependent gene expression in a cellular context.
Materials:
-
A stable cell line expressing a luciferase reporter gene under the control of a promoter containing multiple Hypoxia Response Elements (HREs) (e.g., HRE-luciferase HeLa or HEK293 cells).
-
Cell culture medium and supplements.
-
Test compound (this compound).
-
Positive control for HIF stabilization (e.g., DMOG or hypoxia).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the HRE-luciferase reporter cells in a multi-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compound. Include a vehicle control and a positive control.
-
Incubate the cells for a sufficient period to allow for changes in HIF activity and luciferase expression (e.g., 6-24 hours).
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a measure of cell viability (e.g., a co-transfected Renilla luciferase reporter or a separate viability assay).
-
Analyze the dose-dependent effect of the inhibitor on HRE-driven luciferase expression.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement of a compound with its protein target in a cellular environment.
Objective: To verify that this compound directly binds to FIH and PHDs in intact cells.
Materials:
-
Intact cells (e.g., a relevant cancer cell line or primary cells).
-
Test compound (this compound).
-
PBS and lysis buffer with protease inhibitors.
-
Equipment for heating cell suspensions (e.g., PCR cycler).
-
Centrifuge.
-
SDS-PAGE and Western blotting reagents.
-
Specific antibodies against FIH, PHD1, PHD2, and PHD3.
Procedure:
-
Treat intact cells with the test compound or vehicle control for a defined period.
-
Heat the cell suspensions across a range of temperatures (e.g., 40-70°C) to induce protein denaturation and aggregation.
-
Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using specific antibodies for FIH and the PHD isoforms.
-
Quantify the band intensities to determine the amount of soluble protein at each temperature.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and direct binding.
Visualizing the Pathways and Workflows
To better understand the underlying biological processes and experimental designs, the following diagrams have been generated.
Caption: HIF-1α regulation under normoxic and hypoxic conditions.
Caption: Workflow for the in vitro enzymatic inhibition assay.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion and Recommendations
The available evidence strongly suggests that 1,4-DPCA is not a specific inhibitor of FIH and exhibits significantly greater potency towards PHDs. Researchers using 1,4-DPCA or its ethyl ester to study FIH-mediated processes must exercise caution in interpreting their results, as the observed effects are likely a composite of both FIH and PHD inhibition.
To definitively assess the specificity of this compound, it is imperative to perform direct comparative assays against all three PHD isoforms and FIH. The experimental protocols provided in this guide offer a robust framework for such validation studies. For research requiring selective FIH inhibition, the exploration of alternative, more specific inhibitors is highly recommended. The development and characterization of novel, potent, and selective FIH inhibitors will be a critical step forward in dissecting the specific roles of this enzyme in health and disease.
References
Comparative Analysis of Delivery Systems for 1,4-DPCA Ethyl Ester: A Guide for Researchers
Introduction: 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) and its prodrug, 1,4-DPCA ethyl ester, are potent inhibitors of prolyl-4-hydroxylase (PHD) enzymes.[1] By inhibiting PHD, these compounds prevent the degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that orchestrates cellular responses to low oxygen environments.[2][3] Under normal oxygen conditions, stabilizing HIF-1α can induce a "pseudo-hypoxic" state, promoting therapeutic outcomes such as angiogenesis, tissue regeneration, and metabolic reprogramming.[2][3][4] this compound, as the esterified form, is expected to exhibit enhanced cell permeability, being converted to the active 1,4-DPCA within the cell. The therapeutic potential of this pathway is significant, but its clinical translation hinges on the development of effective drug delivery systems that ensure sustained local release, improve bioavailability, and minimize systemic side effects.
This guide provides a comparative analysis of established and potential delivery systems for 1,4-DPCA, with direct relevance to its ethyl ester prodrug. We will examine experimental data for hydrogel and nanoparticle-based systems, present detailed experimental protocols, and illustrate key biological and methodological pathways.
Comparative Performance of 1,4-DPCA Delivery Systems
The primary challenge in delivering 1,4-DPCA is its rapid degradation under normoxic conditions, which necessitates a delivery vehicle capable of providing sustained release at the target site.[5] Research has predominantly focused on injectable, biocompatible carriers to promote tissue regeneration.
Hydrogel-Based Delivery
Injectable hydrogels are a leading platform for 1,4-DPCA delivery. These systems are advantageous due to their biocompatibility, capacity for in-situ gelation, and ability to provide sustained drug release.[2] A common formulation involves cross-linked polyethylene (B3416737) glycol (PEG) molecules that trap 1,4-DPCA drug crystals.[2] This approach has been successfully used in preclinical models to promote alveolar bone regeneration.[2][6]
Nanoparticle-Based Delivery
Nanoparticle systems offer advantages in drug protection, solubility, and targeted delivery.[7][8][9] A novel approach encapsulates 1,4-DPCA in polydopamine (PDA) nanoparticles.[10] This system is designed to leverage a synergistic effect: 1,4-DPCA upregulates HIF-1α, while the PDA carrier generates localized reactive oxygen species (ROS) that induce cellular antioxidant defense mechanisms, further enhancing tissue regeneration.[10]
Other Potential Delivery Systems
While specific data for 1,4-DPCA is limited, other systems are commonly used for controlled drug release and could be adapted.
-
Polymeric Microspheres: Made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), microspheres can encapsulate drugs and provide sustained release over weeks to months.[11][12] They are fabricated using techniques like emulsion/solvent evaporation.[11][12]
-
Liposomes: These vesicular systems, composed of lipid bilayers, can encapsulate both hydrophilic and hydrophobic drugs.[7] They are well-characterized for their biocompatibility and ability to modify drug pharmacokinetics.[7][13]
Data Presentation: Performance Metrics
The following tables summarize quantitative data for different 1,4-DPCA delivery systems based on published experimental findings.
Table 1: Physicochemical Properties of 1,4-DPCA Delivery Systems
| Delivery System | Carrier Material | Size | Drug Loading/Encapsulation | Source |
| Hydrogel | Polyethylene Glycol (PEG) | Not Applicable (Bulk Gel) | Drug crystals trapped in hydrogel network | [2] |
| Nanoparticles | Polydopamine (PDA) | ~150 nm | Not specified | [10] |
| Illustrative Example: Liposomal Nanoparticles | Soy-phosphatidylcholine | ~130 - 150 nm | ~50% Encapsulation Efficiency | [13] |
| Illustrative Example: Polymeric Microspheres | Poly(lactic-co-glycolic acid) (PLGA) | 50-700 µm | 0.2% - 14% w/w (drug dependent) | [11][14] |
Table 2: In Vivo Performance of 1,4-DPCA Delivery Systems
| Delivery System | Animal Model | Application | Key Outcome | Source |
| Hydrogel | Mouse (Ligature-induced periodontitis) | Subcutaneous injection | Significant increase in gingival HIF-1α levels and alveolar bone regeneration compared to vehicle control. | [2][6] |
| Nanoparticles | Mouse (Calvarial defect) | Local administration | Approximately six times greater bone regeneration compared to the untreated control group. | [10] |
Signaling Pathway and Mechanism of Action
1,4-DPCA functions by inhibiting prolyl hydroxylase (PHD), the enzyme responsible for marking HIF-1α for proteasomal degradation in the presence of oxygen. This inhibition stabilizes HIF-1α, allowing it to dimerize with ARNT (HIF-1β), translocate to the nucleus, and bind to Hypoxia Response Elements (HREs) on DNA. This action activates the transcription of target genes that promote adaptation to hypoxia, including those involved in angiogenesis (e.g., VEGF) and glucose metabolism (e.g., GLUT1).[1][2][3]
Caption: Mechanism of action of 1,4-DPCA in stabilizing HIF-1α.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the characterization and evaluation of drug delivery systems.
Preparation of PLGA Microspheres (Emulsion-Solvent Evaporation)
This protocol describes a common method for fabricating biodegradable microspheres for controlled drug release.[11][12]
-
Organic Phase Preparation: Dissolve a precise amount of poly(lactic-co-glycolide) (PLGA) and this compound in a volatile organic solvent such as dichloromethane (B109758) (DCM).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant, such as polyvinyl alcohol (PVA), to stabilize the emulsion.
-
Emulsification: Add the organic phase to the aqueous phase and homogenize or sonicate the mixture to form an oil-in-water (o/w) emulsion. The size of the microspheres can be controlled by adjusting the homogenization speed and duration.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent (DCM) to evaporate, leading to the hardening of the PLGA microspheres.
-
Collection and Washing: Collect the hardened microspheres by centrifugation or filtration. Wash them multiple times with deionized water to remove residual surfactant and unencapsulated drug.
-
Lyophilization: Freeze-dry the washed microspheres to obtain a fine, free-flowing powder, which can be stored for future use.
Characterization of Drug Delivery Systems
Physicochemical characterization is essential to ensure the quality and consistency of the delivery system.[7][15]
-
Particle Size and Zeta Potential:
-
Suspend the nanoparticles or microspheres in deionized water or a suitable buffer.
-
Analyze the suspension using Dynamic Light Scattering (DLS) for particle size distribution and electrophoretic light scattering for zeta potential, which indicates surface charge and colloidal stability.
-
-
Drug Loading and Encapsulation Efficiency (EE):
-
Dissolve a known weight of drug-loaded nanoparticles/microspheres in a suitable solvent to release the encapsulated drug.
-
Quantify the drug concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Calculate Drug Loading (%) and Encapsulation Efficiency (%) using the following formulas:
-
Drug Loading (%) = (Mass of drug in particles / Mass of particles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in particles / Initial mass of drug used) x 100
-
-
In Vitro Drug Release Study (Dialysis Method)
This method assesses the rate and duration of drug release from the delivery system.[7]
-
Preparation: Place a known quantity of the drug-loaded formulation (e.g., microspheres, nanoparticle suspension) into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows free diffusion of the released drug but retains the delivery vehicle.
-
Incubation: Suspend the sealed dialysis bag in a release medium (e.g., phosphate-buffered saline, PBS, pH 7.4) maintained at 37°C with constant stirring.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: Analyze the drug concentration in the collected samples using HPLC or another suitable analytical technique.
-
Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
Caption: General experimental workflow for delivery system development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming [frontiersin.org]
- 4. Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nanocarrier Drug Delivery Systems: Characterization, Limitations, Future Perspectives and Implementation of Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 9. mdpi.com [mdpi.com]
- 10. Synergistic effect of ROS-generating polydopamine on drug-induced bone tissue regeneration - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 11. Biodegradable Polymeric Microsphere-Based Drug Delivery for Inductive Browning of Fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Nanoparticle-mediated in vitro delivery of E4orf1 to preadipocytes is a clinically relevant delivery system to improve glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. preprints.org [preprints.org]
Head-to-Head Study: 1,4-DPCA Ethyl Ester vs. Dimethyl-2,2'-bipyridine as HIF Prolyl Hydroxylase Inhibitors
A Comparative Guide for Researchers in Drug Discovery and Development
Introduction
The stabilization of Hypoxia-Inducible Factor (HIF) has emerged as a promising therapeutic strategy for a range of ischemic and inflammatory diseases. HIF is a master transcriptional regulator of cellular adaptation to low oxygen, controlling the expression of genes involved in erythropoiesis, angiogenesis, and metabolism. Under normoxic conditions, the alpha subunit of HIF (HIF-α) is targeted for proteasomal degradation through hydroxylation by prolyl hydroxylase domain (PHD) enzymes. Inhibition of PHDs prevents HIF-α degradation, leading to its stabilization and the activation of downstream target genes.
This guide provides a head-to-head comparison of two compounds reported to influence the HIF pathway: 1,4-dihydrophenonthroline-4-one-3-carboxylic acid (1,4-DPCA) ethyl ester and Dimethyl-2,2'-bipyridine. While 1,4-DPCA and its derivatives are well-characterized PHD inhibitors, the role of Dimethyl-2,2'-bipyridine in this context is primarily inferred from the known iron-chelating properties of the 2,2'-bipyridine (B1663995) scaffold, a common mechanism for PHD inhibition. This comparison aims to provide researchers with a clear overview of their mechanisms, available performance data, and the experimental protocols used to evaluate their activity.
Mechanism of Action
Both 1,4-DPCA ethyl ester and Dimethyl-2,2'-bipyridine are thought to stabilize HIF-α by inhibiting the activity of prolyl hydroxylase enzymes. However, they likely achieve this through distinct molecular interactions within the enzyme's active site.
This compound: As a derivative of 1,4-DPCA, the ethyl ester is a potent inhibitor of prolyl-4-hydroxylases.[1] These compounds act as competitive inhibitors with respect to the co-substrate 2-oxoglutarate, directly binding to the active site of the PHD enzymes.[2] By blocking the hydroxylation of proline residues on HIF-α, 1,4-DPCA and its derivatives prevent the recognition of HIF-α by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, thereby preventing its degradation.[3]
Dimethyl-2,2'-bipyridine: The inhibitory potential of Dimethyl-2,2'-bipyridine against PHDs is predicated on the iron-chelating properties of the 2,2'-bipyridine core structure.[4][5] PHD enzymes are non-heme iron-dependent dioxygenases, and the ferrous iron (Fe2+) at the catalytic center is essential for their activity. By chelating this iron, 2,2'-bipyridine and its derivatives can effectively inactivate the enzyme. The specific inhibitory potency of the dimethylated form has not been extensively reported, but derivatives of 2,2'-bipyridine have been shown to be potent PHD inhibitors.[1]
The signaling pathway for HIF-1α stabilization by PHD inhibitors is depicted below:
References
- 1. Novel inhibitors of prolyl 4-hydroxylase. 5. The intriguing structure-activity relationships seen with 2,2'-bipyridine and its 5,5'-dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Time-dependent inhibition of PHD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia-inducible factor prolyl hydroxylase domain (PHD) inhibition after contusive spinal cord injury does not improve locomotor recovery | PLOS One [journals.plos.org]
- 4. Screening chelating inhibitors of HIF-Prolyl Hydroxylase Domain 2 (PHD2) and Factor Inhibiting HIF (FIH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Unveiling the Downstream Targets of 1,4-DPCA Ethyl Ester: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 1,4-DPCA ethyl ester and its alternatives in the modulation of the hypoxia-inducible factor (HIF) pathway. This document outlines the mechanism of action, presents comparative experimental data, and provides detailed experimental protocols to aid in the evaluation and selection of appropriate research tools.
Introduction
1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) and its ethyl ester are small molecule inhibitors of prolyl-4-hydroxylases (PHDs) and Factor Inhibiting HIF (FIH).[1] By inhibiting these key enzymes, this compound effectively stabilizes Hypoxia-Inducible Factor 1-alpha (HIF-1α), a master regulator of the cellular response to hypoxia.[1][2] This stabilization leads to the upregulation of a suite of downstream target genes involved in critical physiological and pathological processes, including angiogenesis, metabolic reprogramming, and tissue regeneration.[3][4] This guide provides a comparative analysis of this compound with other widely used PHD inhibitors—Roxadustat, Vadadustat, and Daprodustat—offering a data-driven overview of their performance in modulating the HIF pathway.
Mechanism of Action: The HIF-1α Signaling Pathway
Under normoxic conditions, HIF-1α is hydroxylated by PHD enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, subsequent ubiquitination, and rapid degradation by the proteasome. FIH, another oxygen-dependent enzyme, hydroxylates an asparagine residue in the C-terminal transactivation domain of HIF-1α, preventing its interaction with transcriptional coactivators.
This compound and its alternatives act as competitive inhibitors of PHDs, preventing the hydroxylation of HIF-1α. This inhibition mimics a hypoxic state, leading to the stabilization and nuclear accumulation of HIF-1α. In the nucleus, HIF-1α dimerizes with HIF-1β and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating their transcription. Key downstream targets include Vascular Endothelial Growth Factor A (VEGFA), crucial for angiogenesis, and Glucose Transporter 1 (GLUT1), a key player in the metabolic shift towards glycolysis.[3][5]
Figure 1: HIF-1α signaling pathway under normoxia and in the presence of a PHD inhibitor.
Comparative Performance of PHD Inhibitors
The efficacy of PHD inhibitors can be evaluated by their potency in inhibiting PHD isoforms and their ability to induce the expression of HIF-1α downstream target genes.
In Vitro PHD Inhibition
| Inhibitor | PHD1 IC50 (nM) | PHD2 IC50 (nM) | PHD3 IC50 (nM) |
| Roxadustat | ~180 | ~130 | ~160 |
| Vadadustat | ~1-10 | ~1-10 | ~1-10 |
| Daprodustat | ~20 | ~40 | ~30 |
Note: IC50 values are compiled from various sources and may vary depending on the assay conditions.
Induction of Downstream Target Gene Expression
The functional consequence of PHD inhibition is the upregulation of HIF-1α target genes. Quantitative analysis of mRNA levels for genes such as VEGFA and GLUT1 provides a measure of the cellular activity of these inhibitors. A comparative study in human retinal pigment epithelial cells (ARPE-19) provides valuable insights into the dose-dependent effects of Roxadustat, Vadadustat, and Daprodustat.[5] While direct quantitative comparative data for this compound is limited, studies have shown that 1,4-DPCA treatment increases the expression of proangiogenic target genes like Vegfa and proglycolytic targets such as Glut1.[1][4]
| Inhibitor (at 25 µM) | VEGFA mRNA Fold Increase | GLUT1 mRNA Fold Increase |
| Roxadustat | ~8 | ~6 |
| Vadadustat | ~6 | ~4 |
| Daprodustat | ~7 | ~5 |
Data is estimated from published graphs and should be considered indicative.[5]
Experimental Protocols
To facilitate reproducible research, detailed protocols for key experiments are provided below.
Western Blot for HIF-1α Stabilization
This protocol outlines the steps for detecting the accumulation of HIF-1α in cell lysates following treatment with a PHD inhibitor.
Figure 2: Workflow for Western blot analysis of HIF-1α stabilization.
Protocol Details:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, HepG2) and grow to 70-80% confluency. Treat with desired concentrations of this compound or alternative inhibitors for a specified time (e.g., 4-8 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., CoCl₂ or hypoxia).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an 8% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantitative PCR (qPCR) for Downstream Target Gene Expression
This protocol describes the measurement of mRNA levels of HIF-1α target genes, such as VEGFA and GLUT1.
Figure 3: Workflow for qPCR analysis of downstream target gene expression.
Protocol Details:
-
Cell Culture and Treatment: Treat cells with inhibitors as described for the Western blot protocol.
-
RNA Isolation: Isolate total RNA from cells using a suitable method (e.g., TRIzol reagent or a column-based kit).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green or TaqMan-based assays with primers specific for VEGFA, GLUT1, and a housekeeping gene (e.g., GAPDH, ACTB).
-
A typical qPCR program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Conclusion
This compound is a valuable tool for studying the HIF-1α signaling pathway. Its ability to stabilize HIF-1α and upregulate downstream target genes involved in angiogenesis and metabolism makes it relevant for research in various fields, including cancer biology, ischemia, and regenerative medicine. While direct quantitative comparisons with newer generation PHD inhibitors like Roxadustat, Vadadustat, and Daprodustat are limited, the available data suggests that all these compounds effectively modulate the HIF pathway. The choice of inhibitor for a specific research application will depend on factors such as the desired potency, isoform selectivity, and the specific cellular context being investigated. The experimental protocols provided in this guide offer a starting point for researchers to quantitatively assess and compare the effects of these different PHD inhibitors in their own experimental systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming [frontiersin.org]
- 3. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Independent Validation of 1,4-DPCA Ethyl Ester as a Pro-Drug for Prolyl-4-Hydroxylase Inhibition in Tissue Regeneration
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
This guide provides an objective comparison of the published findings related to 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) and its ethyl ester, a compound identified as a pro-drug for the active 1,4-DPCA molecule. The focus is on the independent validation of its role as a prolyl-4-hydroxylase (PHD) inhibitor, leading to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) and subsequent promotion of tissue regeneration.
Executive Summary
1,4-DPCA ethyl ester is a synthetic precursor to 1,4-DPCA, a potent inhibitor of prolyl-4-hydroxylase (PHD) and Factor Inhibiting HIF (FIH).[1] The primary mechanism of action for 1,4-DPCA is the stabilization of HIF-1α, a key transcription factor in the cellular response to hypoxia. This stabilization under normoxic conditions mimics a hypoxic state, triggering a cascade of downstream genes involved in angiogenesis, cell migration, and metabolism, which are crucial for tissue repair and regeneration.[2][3] Preclinical studies have demonstrated the efficacy of 1,4-DPCA, often delivered in a hydrogel formulation for sustained release, in promoting the regeneration of bone and soft tissues in mouse models.[2][3][4][5] While the ethyl ester is positioned as a pro-drug, the majority of published in-depth mechanistic and efficacy studies have been conducted on the parent compound, 1,4-DPCA.
Mechanism of Action: HIF-1α Stabilization
Under normal oxygen levels (normoxia), HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This hydroxylation allows the von Hippel-Lindau (VHL) tumor suppressor protein to bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome. 1,4-DPCA inhibits PHD, preventing HIF-1α hydroxylation. This leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and initiates the transcription of target genes.
Figure 1. Signaling pathway of HIF-1α stabilization by 1,4-DPCA.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from preclinical studies on 1,4-DPCA. It is important to note that these studies primarily utilized 1,4-DPCA, often in a hydrogel formulation for sustained delivery, and not the ethyl ester directly. The ethyl ester is expected to convert to 1,4-DPCA in vivo.
Table 1: In Vivo Efficacy of 1,4-DPCA in a Mouse Model of Periodontitis
| Parameter | Control (Vehicle) | 1,4-DPCA/hydrogel | Outcome | Reference |
| Gingival HIF-1α Protein Levels | Baseline | Significantly Increased | Enhanced HIF-1α stabilization | [2][5] |
| Alveolar Bone Regeneration | Minimal | Significantly Increased | Promotion of bone regeneration | [2][5] |
| Osteogenic Gene Expression | Baseline | Elevated | Stimulation of bone formation markers | [2] |
| Pro-inflammatory Cytokine Gene Expression | Baseline | Decreased | Reduction of inflammation | [2] |
| FOXP3+ T regulatory (Treg) cells | Baseline | Increased Abundance | Modulation of the immune response | [2] |
Table 2: Cellular and Gene Expression Changes Induced by 1,4-DPCA
| Cell Type/Model | Treatment | Key Findings | Reference |
| Mouse Gingival Tissue | 1,4-DPCA/hydrogel | Increased expression of osteogenic and angiogenic genes. | [2] |
| Mouse Jaw Tissue | 1,4-DPCA-PEG | Increased mRNA expression of genes related to aerobic glycolysis (Gapdh, Glut1, Pdk1, Pgk1, Ldha). | [3] |
| In Vitro Gingival Cells | 1,4-DPCA (100µM) | Induced de-differentiation and expression of stem cell markers (e.g., nuclear localization of OCT3/4). | [3] |
Comparison with Alternatives
Currently, there is a lack of published, head-to-head experimental data directly comparing the performance of this compound or 1,4-DPCA with other prolyl-4-hydroxylase inhibitors in the context of tissue regeneration. However, several other PHD inhibitors have been investigated for various therapeutic applications, including renal anemia. These compounds share the same fundamental mechanism of HIF-1α stabilization.
Table 3: Overview of Selected Prolyl-4-Hydroxylase Inhibitors
| Compound | Development Stage/Status | Primary Indication | Notes |
| Roxadustat | Approved in several countries | Anemia in Chronic Kidney Disease | Orally administered small molecule. |
| Daprodustat | Approved in several countries | Anemia in Chronic Kidney Disease | Orally administered small molecule. |
| Vadadustat | Approved in several countries | Anemia in Chronic Kidney Disease | Orally administered small molecule. |
| Molidustat | Approved in some regions | Anemia in Chronic Kidney Disease | Orally administered small molecule. |
While these alternatives have undergone extensive clinical development for anemia, their comparative efficacy and safety for tissue regeneration applications against 1,4-DPCA have not been established in published literature.
Experimental Protocols
The following are summaries of key experimental methodologies cited in the literature for the evaluation of 1,4-DPCA.
In Vivo Mouse Model of Periodontitis[2][3]
-
Disease Induction: A ligature is placed around the second maxillary molar of mice to induce periodontitis, leading to inflammation and alveolar bone loss.
-
Treatment Administration: After a defined period, the ligature is removed. A timed-release formulation of 1,4-DPCA, typically coupled to a polyethylene (B3416737) glycol (PEG) hydrogel, is administered subcutaneously.
-
Endpoint Analysis: At specified time points post-treatment, tissues are harvested for analysis. This includes micro-CT scans for bone regeneration assessment, and immunohistochemistry and qPCR for protein and gene expression analysis.
Figure 2. Generalized experimental workflow for the mouse periodontitis model.
In Vitro Cell Culture[3]
-
Cell Lines: Primary gingival cells are cultured.
-
Treatment: Cells are treated with 1,4-DPCA at a specified concentration (e.g., 100 µM).
-
Analysis: Immunostaining is performed to assess the expression and localization of stem cell markers such as OCT3/4.
Conclusion
The available scientific literature provides a body of evidence supporting the role of 1,4-DPCA as a stabilizer of HIF-1α, leading to pro-regenerative effects in preclinical models of tissue injury. This compound is identified as a synthetic precursor, or pro-drug, to the active 1,4-DPCA molecule. While the findings for 1,4-DPCA are promising, there is a notable absence of direct, independent validation and comparative studies for the this compound itself. Future research should focus on the pharmacokinetic and pharmacodynamic profile of the ethyl ester to confirm its conversion to 1,4-DPCA in vivo and to directly compare its efficacy and safety with other PHD inhibitors in models of tissue regeneration.
References
- 1. caymanchem.com [caymanchem.com]
- 2. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmark: 1,4-DPCA Ethyl Ester Versus Genetic Models of HIF Stabilization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological agent 1,4-DPCA ethyl ester against genetic models of Hypoxia-Inducible Factor (HIF) stabilization. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying biological pathways and workflows.
Introduction to HIF Stabilization
Hypoxia-Inducible Factors (HIFs) are master transcriptional regulators that orchestrate the cellular response to low oxygen levels (hypoxia). The key oxygen-sensitive component is the HIF-α subunit. Under normal oxygen conditions (normoxia), HIF-α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets it for rapid proteasomal degradation. In hypoxia, the lack of oxygen inhibits PHD activity, allowing HIF-α to stabilize, translocate to the nucleus, dimerize with HIF-β, and activate the transcription of a multitude of genes involved in angiogenesis, metabolism, and cell survival.[1][2]
Two primary strategies are employed to induce HIF stabilization for research and therapeutic purposes: pharmacological inhibition and genetic modification. This guide benchmarks a pharmacological approach, using this compound, against a common genetic model, the knockout of the VHL gene.
This compound is a cell-permeable prodrug that is converted intracellularly to its active form, 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA). 1,4-DPCA is a potent inhibitor of PHD enzymes.[3][4] By blocking PHDs, 1,4-DPCA prevents the hydroxylation of HIF-α, thereby mimicking a hypoxic state and leading to HIF-α stabilization and the activation of downstream signaling pathways, even in the presence of normal oxygen levels.[3][4]
Genetic Models of HIF Stabilization , most notably through the knockout of the VHL tumor suppressor gene, provide a constitutive, long-term method of stabilizing HIF-α.[1] Loss of VHL function prevents the recognition of hydroxylated HIF-α, leading to its accumulation and continuous downstream signaling, irrespective of oxygen tension.[1][2]
Signaling Pathways of HIF-α Stabilization
The following diagrams illustrate the canonical HIF-1α degradation pathway and the mechanisms of action for both 1,4-DPCA and VHL knockout.
References
- 1. The VHL tumor suppressor and HIF: insights from genetic studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Downstream Targets of VHL/HIF-α Signaling in Renal Clear Cell Carcinoma Progression: Mechanisms and Therapeutic Relevance | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
Long-Term In Vivo Efficacy of 1,4-DPCA Ethyl Ester: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the long-term in vivo efficacy of 1,4-DPCA ethyl ester, a prolyl-4-hydroxylase (PHD) inhibitor, in promoting tissue regeneration. By stabilizing Hypoxia-Inducible Factor-1 alpha (HIF-1α), 1,4-DPCA and its ethyl ester modulate the cellular response to hypoxia, initiating a cascade of regenerative processes. This document compares its performance with other alternatives, supported by experimental data, to inform preclinical and clinical research decisions.
Mechanism of Action: The HIF-1α Pathway
Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its ubiquitination and subsequent degradation. 1,4-DPCA and its ethyl ester act as PHD inhibitors, preventing this degradation and allowing HIF-1α to accumulate and translocate to the nucleus. There, it dimerizes with HIF-1β and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This transcriptional activation upregulates genes involved in angiogenesis, cell proliferation and survival, and metabolic reprogramming, collectively promoting tissue regeneration. This compound is also noted as an inhibitor of Factor Inhibiting HIF (FIH), which further enhances HIF-1α transcriptional activity.
Long-Term In Vivo Efficacy in Bone Regeneration
Recent studies have demonstrated the significant potential of 1,4-DPCA in promoting the regeneration of bone and soft tissue in a mouse model of periodontitis. A timed-release formulation of 1,4-DPCA was shown to completely restore alveolar bone and gingival soft tissue.[1][2] Long-term observation over 220 days confirmed that the regenerated bone morphology remained stable without any adverse effects, highlighting the sustained efficacy of the treatment.[2]
Quantitative Data Summary
The following table summarizes the key quantitative findings from in vivo studies on 1,4-DPCA and a notable alternative, Roxadustat, another PHD inhibitor.
| Parameter | 1,4-DPCA | Roxadustat (Alternative) | Reference |
| Animal Model | Mouse model of periodontitis | Ovariectomized (OVX) rat model of osteoporosis | [1][2],[3][4] |
| Primary Outcome | Full replacement of alveolar bone and gingival soft tissue | Prevention of estrogen deficiency-induced bone loss | [1][2],[3] |
| Time to Effect | Full regeneration observed 20 days post-treatment | Significant effects observed after 12 weeks of administration | [1],[3] |
| Long-Term Stability | Regenerated bone morphology stable for over 220 days | Not explicitly reported in the provided studies | [2] |
| Mechanism | HIF-1α stabilization, increased cell proliferation, vascularization, and stem cell markers | HIF-1α stabilization, activation of Wnt/β-catenin signaling | [1][2],[3] |
| Administration | Systemic administration of a timed-release formulation (PEG gel) | Oral administration | [1],[3] |
Comparative Analysis with Alternatives
While direct head-to-head long-term efficacy studies are limited, an indirect comparison can be made with other PHD inhibitors like Roxadustat, which has also shown promise in bone health.
Experimental Protocols
In Vivo Mouse Model of Periodontitis for Bone Regeneration Studies
A standardized and reproducible model is crucial for assessing the efficacy of regenerative compounds. The following protocol outlines the key steps used in studies evaluating 1,4-DPCA.[1][2][5]
-
Animal Model: C57BL/6 mice are typically used.
-
Induction of Periodontitis: A 5-0 silk ligature is placed around the upper second molar to induce inflammation and bone loss over a period of 10 days.[1][2]
-
Treatment Administration: Following ligature removal, a timed-release formulation of 1,4-DPCA (e.g., coupled to a PEG gel) is administered systemically, often via subcutaneous injection. A second dose may be administered after a set period (e.g., 8 days).[1]
-
Assessment of Regeneration:
-
Micro-Computed Tomography (micro-CT): Jaws are harvested at various time points (e.g., 20 days, and long-term up to 220 days) for high-resolution 3D imaging to quantify bone volume and architecture.[1][2]
-
Histological Analysis: Tissue sections are prepared and stained (e.g., H&E) to visualize soft tissue regeneration, cell infiltration, and periodontal ligament reattachment.
-
Immunohistochemistry: Staining for markers such as HIF-1α, CD31 (for angiogenesis), and stem cell markers (e.g., OCT3/4) is performed to elucidate the underlying mechanisms of regeneration.[1][5]
-
-
Long-Term Follow-up: A cohort of animals is maintained for an extended period (e.g., 6 months or more) to assess the stability of the regenerated bone and monitor for any adverse effects.[2]
Conclusion
The available in vivo data strongly support the long-term efficacy of this compound in promoting robust and stable bone regeneration. Its mechanism of action through HIF-1α stabilization presents a promising therapeutic strategy for regenerative medicine. While direct comparative data with other PHD inhibitors in the same model are not yet available, the comprehensive and sustained regenerative outcomes observed with 1,4-DPCA position it as a compelling candidate for further investigation and development. Future studies should aim for direct, head-to-head comparisons with other HIF stabilizers to delineate the optimal therapeutic agent for specific regenerative applications.
References
- 1. Prolyl-hydroxylase inhibitor-induced regeneration of alveolar bone and soft tissue in a mouse model of periodontitis through metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Roxadustat promotes osteoblast differentiation and prevents estrogen deficiency-induced bone loss by stabilizing HIF-1α and activating the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roxadustat promotes osteoblast differentiation and prevents estrogen deficiency-induced bone loss by stabilizing HIF-1α and activating the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An injectable hydrogel-formulated inhibitor of prolyl-4-hydroxylase promotes T regulatory cell recruitment and enhances alveolar bone regeneration during resolution of experimental periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 1,4-DPCA Ethyl Ester: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) ethyl ester, a compound investigated for its role in tissue regeneration.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to work in a well-ventilated area, ideally within a chemical fume hood. Appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses, and a laboratory coat, must be worn at all times to prevent skin and eye contact. Esters should be considered flammable and kept away from heat, sparks, and open flames.
Step-by-Step Disposal Protocol
The recommended method for the disposal of 1,4-DPCA ethyl ester is through collection as hazardous chemical waste for removal by a licensed waste disposal contractor or your institution's Environmental Health and Safety (EHS) department.
-
Waste Collection :
-
Designate a specific, leak-proof container for flammable organic waste.[1] This container must be chemically compatible with organic esters; a glass or suitable plastic container is recommended.[1][2]
-
Ensure the container is clearly labeled as "Hazardous Waste," "Flammable Organic Liquid," and lists the full chemical name: "this compound."[1][2]
-
If mixing with other compatible organic solvent waste, maintain a comprehensive list of all components and their approximate percentages on the label.[1][2]
-
-
Segregation and Storage :
-
Store the sealed waste container in a designated satellite accumulation area. This area should be secure and away from ignition sources.
-
-
Spill Management :
Important Considerations:
-
DO NOT dispose of this compound down the sink or in regular trash.[1] This is a prohibited practice that can harm aquatic life and violate environmental regulations.
-
Empty containers that previously held this compound must also be treated as hazardous waste. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[2]
Quantitative Data Summary for Similar Organic Esters
The following table summarizes typical properties for organic esters relevant to safe handling and disposal. This data is provided as a general guideline in the absence of specific information for this compound.
| Property | General Value/Information for Organic Esters | Relevance to Disposal |
| Physical State | Solid or Liquid | Determines handling and absorption method. |
| Flammability | Generally Flammable | Requires storage away from ignition sources and use of non-sparking tools.[5] |
| Solubility in Water | Generally low to insoluble | Reinforces the prohibition of sewer disposal.[4] |
| Toxicity | Vapors can be irritating to the respiratory tract, eyes, and skin.[5] | Necessitates the use of a fume hood and appropriate PPE. |
Disposal Workflow
The proper disposal of this compound follows a clear logical workflow designed to ensure safety and regulatory compliance. The diagram below illustrates this decision-making process.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 1,4-DPCA Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling of 1,4-DPCA ethyl ester. Adherence to these protocols is essential for ensuring personnel safety and minimizing environmental impact. Given the compound's hazard profile, all operations should be conducted with the utmost care and precision.
Hazard Profile
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life.[1]
-
Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]
Due to its toxicity profile, particularly its high toxicity to aquatic life, this compound requires stringent handling and disposal procedures to prevent environmental release.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. It is imperative to inspect all PPE for integrity before each use.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with an inner nitrile glove and an outer, thicker chemical-resistant glove (e.g., butyl rubber or Viton). Change outer glove immediately upon contamination. | Provides a robust barrier against dermal absorption. Nitrile gloves offer splash resistance but have poor resistance to esters for prolonged contact.[1][2][3][4] The outer glove provides extended protection. |
| Eye and Face Protection | Chemical safety goggles with side shields. A full-face shield should be worn over goggles when there is a significant risk of splashes or aerosol generation. | Protects eyes and face from splashes, aerosols, and solid particulates. |
| Body Protection | A long-sleeved laboratory coat, fully fastened. A chemical-resistant apron should be worn over the lab coat when handling larger quantities or solutions. | Prevents contamination of personal clothing and skin. The apron provides an additional layer of protection against spills. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is required when handling the solid compound outside of a certified chemical fume hood or for spill cleanup. | Protects against the inhalation of fine powders and potential vapors, which are primary routes of exposure for potent compounds. |
Experimental Protocol: Safe Handling and Weighing
This protocol details the step-by-step procedure for safely handling and weighing this compound to minimize exposure and prevent contamination.
1. Engineering Controls and Preparation:
- All manipulations of this compound must be performed within a certified chemical fume hood or a ventilated balance enclosure to control airborne particles.[5][6]
- Designate a specific area within the fume hood for handling this compound.
- Cover the work surface with disposable bench paper to contain any potential spills.[5]
- Ensure that a chemical spill kit and appropriate waste containers are readily accessible before starting work.
2. Weighing Procedure (Tare Method):
- Place a labeled, sealable container (e.g., a vial with a cap) on the analytical balance and tare it.[6][7]
- Transfer the tared container to the designated handling area within the fume hood.
- Using a clean spatula, carefully add the powdered this compound to the container. Avoid pouring directly from the stock bottle to prevent generating dust.[5]
- Securely close the container.
- Remove the sealed container from the fume hood and place it back on the balance to obtain the final weight.
- If adjustments to the weight are necessary, return the sealed container to the fume hood to add or remove the compound.[6][7]
- Never weigh the open compound directly on a balance outside of a ventilated enclosure.[6]
3. Post-Handling and Decontamination:
- After handling, decontaminate the spatula and any other reusable equipment with an appropriate solvent. Collect the solvent rinse as hazardous waste.
- Wipe down the designated work area within the fume hood with a damp cloth or paper towel to remove any residual powder. Dispose of the cleaning materials as contaminated solid waste.
- Carefully remove PPE, starting with the outer gloves, and dispose of all single-use items in the designated hazardous waste container.
- Wash hands thoroughly with soap and water after completing the work.
Operational and Disposal Plan
A systematic approach to the entire workflow, from preparation to disposal, is crucial for safety and environmental protection.
Caption: Workflow for handling and disposal of this compound.
Disposal Protocol:
Due to its classification as very toxic to aquatic life, this compound and any materials contaminated with it must be disposed of as hazardous waste.[1][8][9] Under no circumstances should this chemical or its solutions be disposed of down the drain.
-
Liquid Waste:
-
Solid Waste:
-
All contaminated solid materials, including gloves, disposable lab coats, bench paper, weighing boats, and cleaning materials, must be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
-
Storage and Collection:
-
Store waste containers in a designated satellite accumulation area, away from incompatible materials, until they are collected by a certified hazardous waste disposal service.
-
-
Empty Containers:
-
Empty stock containers of this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. After rinsing and allowing to dry in a fume hood, the container can be disposed of according to institutional guidelines, with the label defaced.[10]
-
References
- 1. gloves.com [gloves.com]
- 2. primodentalproducts.com [primodentalproducts.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. wellbefore.com [wellbefore.com]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 7. ehso.emory.edu [ehso.emory.edu]
- 8. benchchem.com [benchchem.com]
- 9. canterbury.ac.nz [canterbury.ac.nz]
- 10. gla.ac.uk [gla.ac.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
